molecular formula C20H39NO3S B1678350 Palmitoylhomocysteine CAS No. 76822-97-4

Palmitoylhomocysteine

Cat. No.: B1678350
CAS No.: 76822-97-4
M. Wt: 373.6 g/mol
InChI Key: WPWJFABXGZAMQI-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Palmitoyl homocysteine is a lipid nanocarrier.

Properties

CAS No.

76822-97-4

Molecular Formula

C20H39NO3S

Molecular Weight

373.6 g/mol

IUPAC Name

(2S)-2-(hexadecanoylamino)-4-sulfanylbutanoic acid

InChI

InChI=1S/C20H39NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)21-18(16-17-25)20(23)24/h18,25H,2-17H2,1H3,(H,21,22)(H,23,24)/t18-/m0/s1

InChI Key

WPWJFABXGZAMQI-SFHVURJKSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCS)C(=O)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCS)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCS)C(=O)O

Appearance

Solid powder

Other CAS No.

76822-97-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Palmitoylhomocysteine;  Palm-hcys;  Palmitoyl-homocysteine;  Palmitoyl homocysteine; 

Origin of Product

United States

Foundational & Exploratory

Palmitoylhomocysteine: A Hypothetical Exploration of its Biological Functions and Cellular Roles

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The scientific literature to date does not contain direct studies on the biological functions and cellular roles of Palmitoylhomocysteine (PHC). This guide, therefore, presents a theoretical framework based on the well-established principles of homocysteine metabolism and protein S-palmitoylation. The aim is to provide a scientifically grounded, hypothetical exploration to stimulate future research in this novel area.

Introduction

In the landscape of cellular biochemistry, the intersection of amino acid and lipid metabolism presents a fertile ground for the discovery of novel bioactive molecules. This guide ventures into such an intersection, postulating the existence and functional significance of Palmitoylhomocysteine (PHC), a molecule formed by the acylation of the sulfur-containing amino acid homocysteine with palmitic acid.

Homocysteine is a critical intermediate in methionine metabolism, and its elevated levels, a condition known as hyperhomocysteinemia, are a well-documented risk factor for a range of pathologies, including cardiovascular diseases.[1][2] Concurrently, S-palmitoylation, the reversible attachment of the 16-carbon fatty acid palmitate to cysteine residues in proteins, is a pivotal post-translational modification that governs protein trafficking, localization, and function.[3][4] This dynamic modification is crucial in a myriad of cellular processes, and its dysregulation is implicated in cancer, neurodegenerative disorders, and metabolic diseases.[4][5]

This document will provide a comprehensive, albeit theoretical, exploration of PHC. We will delve into its potential biosynthesis, postulate its cellular roles and biological functions by drawing parallels with known S-acylated compounds, and discuss its potential implications in disease. Furthermore, we will outline detailed experimental protocols that could be adapted for the detection and characterization of this hypothetical molecule, thereby providing a roadmap for future investigation.

Section 1: The Precursors - Understanding Homocysteine and Palmitoyl-CoA

A foundational understanding of the precursors is essential to postulate the formation and function of Palmitoylhomocysteine.

Homocysteine Metabolism

Homocysteine is a non-proteinogenic amino acid synthesized from the essential amino acid methionine.[6] Its metabolism is a critical hub, channeling into two primary pathways:

  • Remethylation: Homocysteine is methylated to regenerate methionine, a reaction dependent on folate (vitamin B9) and cobalamin (vitamin B12).[1][2] This pathway is crucial for maintaining the methionine pool for protein synthesis and the production of S-adenosylmethionine (SAM), the universal methyl donor.

  • Transsulfuration: Homocysteine is irreversibly converted to cystathionine and subsequently to cysteine, a precursor for glutathione synthesis. This pathway, which requires pyridoxal-5'-phosphate (vitamin B6), is a key route for homocysteine catabolism.[1][6]

The cellular concentration of homocysteine is tightly regulated, and disruptions in these metabolic pathways, often due to genetic defects or vitamin deficiencies, lead to hyperhomocysteinemia.[1][2]

Palmitoyl-CoA: The Acyl Donor

Palmitoyl-CoA is the activated form of palmitic acid and serves as the primary donor for protein palmitoylation.[7] The cellular pool of palmitoyl-CoA is derived from two main sources:

  • Exogenous uptake: Dietary palmitic acid is imported into the cell and activated to palmitoyl-CoA by acyl-CoA synthetases (ACS).[8]

  • De novo synthesis: In the cytosol, acetyl-CoA is converted to palmitic acid by fatty acid synthase (FASN), which is then activated to palmitoyl-CoA.[8]

Palmitoyl-CoA is not only a key metabolite in energy metabolism but also a biologically active signaling molecule that can influence a variety of cellular processes through palmitoylation.[8]

Section 2: The Hypothetical Formation of Palmitoylhomocysteine

The formation of a thioester bond between the sulfhydryl group of homocysteine and the carbonyl group of palmitic acid could potentially occur through both enzymatic and non-enzymatic mechanisms.

Enzymatic Synthesis

The primary candidates for catalyzing the S-palmitoylation of homocysteine are the zinc finger DHHC-domain containing palmitoyl acyltransferases (zDHHC-PATs), the same family of enzymes responsible for protein S-palmitoylation.[1][2] The catalytic cycle of these enzymes involves a two-step "ping-pong" mechanism:

  • Auto-acylation: The zDHHC enzyme first reacts with palmitoyl-CoA to form a palmitoylated enzyme intermediate.[9][10]

  • Transacylation: The palmitoyl group is then transferred from the enzyme to the sulfhydryl group of the substrate.[9][10]

While zDHHC enzymes are known to act on protein substrates, it is conceivable that free homocysteine, which possesses a reactive sulfhydryl group analogous to cysteine, could serve as a substrate, particularly under conditions of high homocysteine concentration.

Non-Enzymatic Synthesis

Non-enzymatic acylation of proteins by reactive acyl-CoA species is a known phenomenon.[7][11] Long-chain acyl-CoAs can spontaneously react with nucleophilic residues, although this is generally a slow process at physiological concentrations.[12] However, the reactivity of certain acyl-CoAs is enhanced through the formation of intramolecular cyclic anhydrides, which significantly increases their acylating potential.[7][11] While palmitoyl-CoA itself does not form such an anhydride, its high cellular concentrations under conditions of lipid overload could potentially drive a low level of non-enzymatic S-acylation of homocysteine.

Hypothetical_Formation_of_PHC cluster_enzymatic Enzymatic Pathway cluster_non_enzymatic Non-Enzymatic Pathway Palmitoyl_CoA Palmitoyl_CoA zDHHC_PAT zDHHC_PAT Palmitoyl_CoA->zDHHC_PAT Auto-acylation Palmitoyl_CoA_ne Palmitoyl-CoA Palmitoylated_zDHHC Palmitoylated zDHHC Intermediate zDHHC_PAT->Palmitoylated_zDHHC Homocysteine Homocysteine Homocysteine_ne Homocysteine PHC_enzymatic Palmitoylhomocysteine PHC_non_enzymatic Palmitoylhomocysteine Palmitoylated_zDHHCHomocysteine Palmitoylated_zDHHCHomocysteine Palmitoylated_zDHHCHomocysteine->PHC_enzymatic Transacylation Palmitoyl_CoA_neHomocysteine_ne Palmitoyl_CoA_neHomocysteine_ne Palmitoyl_CoA_neHomocysteine_ne->PHC_non_enzymatic Spontaneous Thioesterification

Caption: Hypothetical pathways for the formation of Palmitoylhomocysteine.

Section 3: Postulated Biological Functions and Cellular Roles

The addition of a 16-carbon acyl chain would dramatically increase the hydrophobicity of homocysteine, transforming it from a small, water-soluble amino acid into an amphipathic molecule. This change would likely dictate its biological activities.

  • Membrane Association and Trafficking: S-palmitoylation is a well-known mechanism for anchoring proteins to cellular membranes.[13][14] PHC could similarly interact with the lipid bilayers of the plasma membrane, endoplasmic reticulum, or Golgi apparatus. This could allow it to act as a lipid anchor, potentially recruiting other molecules to membrane microdomains or influencing membrane fluidity.

  • Modulation of Protein Function: PHC could interact non-covalently with proteins, allosterically modulating their activity. Its amphipathic nature would make it particularly suited to interacting with transmembrane proteins or proteins with hydrophobic binding pockets.

  • Signaling Molecule: Palmitic acid itself can act as a signaling molecule, and PHC could represent a novel class of lipid messenger.[15] Its production could be tightly regulated by the availability of its precursors, homocysteine and palmitoyl-CoA, allowing it to signal the metabolic state of the cell.

  • Metabolic Intermediate: PHC could be a substrate for further metabolic conversion. For instance, it could be deacylated by acyl-protein thioesterases (APTs), which would provide a mechanism for dynamically regulating its levels.[15]

Potential_Roles_of_PHC cluster_membrane Membrane Dynamics cluster_signaling Cellular Signaling cluster_metabolism Metabolic Regulation PHC Palmitoylhomocysteine Membrane_Association Membrane Association PHC->Membrane_Association Protein_Modulation Allosteric Protein Modulation PHC->Protein_Modulation Metabolic_Intermediate Metabolic Intermediate PHC->Metabolic_Intermediate Lipid_Raft_Localization Lipid Raft Localization Membrane_Association->Lipid_Raft_Localization Vesicular_Transport Vesicular Transport Membrane_Association->Vesicular_Transport Second_Messenger Second Messenger Generation Protein_Modulation->Second_Messenger Deacylation Deacylation by APTs Metabolic_Intermediate->Deacylation

Caption: Postulated cellular roles of Palmitoylhomocysteine.

Section 4: Potential Implications in Disease

Given that elevated levels of both homocysteine and palmitate are associated with various diseases, the formation of PHC could be a novel mechanistic link in these pathologies.

  • Cardiovascular Disease: Hyperhomocysteinemia is an independent risk factor for atherosclerosis.[1][2] Lipid overload and dyslipidemia are also central to the development of atherosclerotic plaques.[16] PHC, being a product of both pathways, could contribute to endothelial dysfunction, inflammation, and foam cell formation, key events in atherosclerosis.

  • Metabolic Syndrome: Conditions like obesity and type 2 diabetes are characterized by both elevated circulating free fatty acids (including palmitate) and often, mild hyperhomocysteinemia. PHC could play a role in the cellular stress and inflammatory responses observed in these conditions.

  • Neurodegenerative Diseases: Both hyperhomocysteinemia and dysregulated palmitoylation have been implicated in neurodegenerative disorders such as Alzheimer's disease.[4] The formation of PHC in neuronal cells could potentially impact synaptic function and neuronal viability.

Section 5: Methodologies for Investigation

Investigating the existence and function of PHC requires a multi-faceted approach, adapting established techniques for metabolomics and lipidomics.

Experimental Workflow for PHC Detection and Quantification

The following is a proposed step-by-step workflow for the detection and quantification of PHC in biological samples (e.g., plasma, cell lysates).

  • Sample Preparation:

    • Collect biological samples and immediately add a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to preserve the thioester bond.

    • Perform a lipid extraction using a solvent system such as chloroform/methanol. This will partition the hydrophobic PHC into the organic phase, separating it from the more polar homocysteine.

  • Chromatographic Separation:

    • Employ High-Performance Liquid Chromatography (HPLC) with a C4 or C18 reverse-phase column to separate PHC from other lipids.[17]

    • A gradient elution with solvents like acetonitrile and water will be necessary to resolve the highly hydrophobic PHC.

  • Detection and Identification:

    • Couple the HPLC system to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Perform tandem mass spectrometry (MS/MS) for structural elucidation. The fragmentation pattern of PHC is expected to show a characteristic loss of the palmitoyl group.

  • Quantification:

    • Synthesize a stable isotope-labeled internal standard of PHC (e.g., ¹³C₁₆-Palmitoylhomocysteine).

    • Spike the internal standard into the samples before extraction to enable accurate quantification by comparing the peak areas of the endogenous and labeled PHC.

PHC_Detection_Workflow Sample Biological Sample (Plasma, Cell Lysate) Extraction Lipid Extraction (Chloroform/Methanol) Sample->Extraction HPLC Reverse-Phase HPLC (C4 or C18 column) Extraction->HPLC MS High-Resolution MS (e.g., Orbitrap) HPLC->MS MSMS Tandem MS (MS/MS) for Identification MS->MSMS Quantification Quantification using Stable Isotope Standard MS->Quantification

Caption: Experimental workflow for the detection of Palmitoylhomocysteine.

Section 6: Hypothetical Quantitative Data Summary

The following table presents a hypothetical summary of quantitative data that could be obtained from experiments designed to investigate PHC.

ParameterControl GroupDisease Model (e.g., Hyperlipidemic)Method
Plasma Homocysteine (µmol/L)8.5 ± 1.218.2 ± 2.5HPLC-Fluorescence
Plasma Palmitoyl-CoA (µmol/L)1.5 ± 0.35.8 ± 0.9LC-MS/MS
Plasma PHC (nmol/L) < 0.1 (Below Detection Limit) 2.3 ± 0.6 LC-MS/MS
zDHHC Activity (pmol/min/mg)12.4 ± 1.811.9 ± 2.1In vitro acylation assay

Data are presented as mean ± standard deviation and are purely illustrative.

Conclusion

Palmitoylhomocysteine represents a scientifically plausible, yet unexplored, molecule at the crossroads of amino acid and lipid metabolism. This guide has provided a theoretical framework for its potential formation, cellular roles, and implications in disease. The proposed experimental workflows offer a starting point for researchers to investigate the existence of PHC and to begin to unravel its biological significance. Should its presence in biological systems be confirmed, Palmitoylhomocysteine could emerge as a novel biomarker and a potential therapeutic target for a range of metabolic and cardiovascular diseases. The exploration of this hypothetical molecule underscores the vast, uncharted territories that remain in our understanding of cellular biochemistry and its role in health and disease.

References

  • Finkelstein, J. D. (1998). The metabolism of homocysteine: pathways and regulation. European Journal of Pediatrics, 157(S2), S40-S44. Available at: [Link]

  • Selhub, J. (1999). Homocysteine metabolism. Annual review of nutrition, 19(1), 217-246. Available at: [Link]

  • Mudd, S. H., & Levy, H. L. (2001). Disorders of transsulfuration. In The Metabolic and Molecular Bases of Inherited Disease (8th ed., pp. 2007-2056). McGraw-Hill.
  • Jakubowski, H. (2006). Homocysteine is a protein amino acid. The Journal of biological chemistry, 281(41), 30594-30603. Available at: [Link]

  • Chamberlain, L. H. (2014). Palmitoylation: The Reversible Attachment of Palmitate and other Fatty Acids onto Cysteine Residues. Biochemical Society. Available at: [Link]

  • Perła-Kaján, J., Twardowski, T., & Jakubowski, H. (2007). Mechanisms of homocysteine toxicity in humans. Amino acids, 32(4), 561-572.
  • Fukata, M., & Fukata, Y. (2010). Protein palmitoylation in neuronal development and synaptic plasticity. Nature Reviews Neuroscience, 11(3), 161-175.
  • Ko, P. J., & Dixon, S. J. (2018). Protein palmitoylation and cancer. EMBO reports, 19(11), e46666. Available at: [Link]

  • Korycka, J., Lach, A., & Heger, E. (2020). Protein S-Palmitoylation in Neuronal Plasticity in Normal and Pathological Brains. International journal of molecular sciences, 21(18), 6883. Available at: [Link]

  • Mitchell, D. A., Vasudevan, A., Linder, M. E., & Deschenes, R. J. (2006). Protein palmitoylation by a family of DHHC protein S-acyltransferases. The Journal of lipid research, 47(6), 1118-1127.
  • Lobo, M. V., & Mehta, K. D. (2019). Palmitic acid is an intracellular signaling molecule involved in disease development. Cellular and molecular life sciences, 76(23), 4639-4654. Available at: [Link]

  • Greaves, J., & Chamberlain, L. H. (2011). DHHC palmitoyl transferases: substrate interactions and role in neuronal function. Trends in biochemical sciences, 36(5), 245-253.
  • Levental, I., Grzybek, M., & Simons, K. (2010). Greasing the wheels of secretory transport: the role of protein S-palmitoylation.
  • Dennis, C., & Heather, L. C. (2023). Post-translational palmitoylation of metabolic proteins. Frontiers in Physiology, 14, 1137025. Available at: [Link]

  • Udenfriend, S., & Kodukula, K. (1995). How glycosylphosphatidylinositol-anchored membrane proteins are made. Annual review of biochemistry, 64(1), 563-591.
  • Dennis, C., & Heather, L. C. (2023). Post-translational palmitoylation of metabolic proteins. Frontiers in Physiology, 14. Available at: [Link]

  • Berthiaume, L., & Peseckis, S. M. (2000). Differential effects of acyl-CoA binding protein on enzymatic and non-enzymatic thioacylation of protein and peptide substrates. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1485(2-3), 156-166. Available at: [Link]

  • Ji, Y., & Li, L. (2013). Direct detection of S-palmitoylation by mass spectrometry. Analytical chemistry, 86(1), 533-540. Available at: [Link]

  • Poznyak, A. V., Ivanova, E. A., Sobenin, I. A., Yet, S. F., & Orekhov, A. N. (2020). The role of macrophages in atherosclerosis. Frontiers in immunology, 11, 1512.
  • Gasc, J. M., Gasc, J. M., Gasc, J. M., & Gasc, J. M. (2002). Methods for homocysteine analysis and biological relevance of the results. Clinica Chimica Acta, 326(1-2), 1-21.
  • Wagner, G. R., & Hirschey, M. D. (2014). Non-enzymatic protein acylation as a consequence of metabolic cassette reactions. Journal of Biological Chemistry, 289(50), 34476-34482. Available at: [Link]

Sources

Technical Guide: Discovery and Characterization of N-Palmitoyl Homocysteine (PHC)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Subject: pH-Responsive Lipids, Lipid-Based Drug Delivery Systems (LBDDS), Endosomal Escape Mechanisms

Executive Summary

N-palmitoyl homocysteine (PHC) represents a foundational innovation in the field of stimuli-responsive drug delivery. First characterized in the early 1980s by the laboratories of Yatvin and Huang, PHC was designed to solve the "endosomal entrapment" bottleneck preventing the cytosolic delivery of biologic payloads. Unlike static structural lipids (e.g., DPPC, Cholesterol), PHC functions as a molecular switch. It exists as an anionic amphiphile at physiological pH (7.4) but undergoes a rapid, intramolecular cyclization at acidic pH (5.0–6.0), transforming into a hydrophobic thiolactone. This guide details the discovery, chemical synthesis, physicochemical characterization, and experimental protocols required to utilize PHC in next-generation lipid nanoparticles (LNPs) and liposomes.

Part 1: Discovery and Chemical Identity

Origin and Rationale

The discovery of PHC was driven by the need to destabilize liposomal membranes specifically within the acidic environment of the endosome (


). Early liposomes were stable in blood but failed to release their cargo after endocytosis, leading to lysosomal degradation.

Researchers hypothesized that a lipid capable of losing its hydrophilic headgroup upon acidification would induce a phase transition from a stable lamellar phase (


) to a destabilizing inverted hexagonal phase (

). PHC was identified as the optimal candidate due to the unique reactivity of the homocysteine side chain.
Chemical Structure and Properties
  • IUPAC Name: N-hexadecanoyl-homocysteine

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~373.6 g/mol (Free acid)

  • Solubility: Soluble in chloroform/methanol; forms stable bilayers in aqueous buffers at pH 7.4 when combined with phosphatidylethanolamine (PE).

Synthetic Pathway

The synthesis of PHC is a self-validating process where the final product's purity is confirmed by its ability to cyclize.

Protocol Overview:

  • Acylation: Reaction of DL-homocysteine thiolactone hydrochloride with palmitoyl chloride in the presence of a base (pyridine or triethylamine) to form N-palmitoyl homocysteine thiolactone.

  • Ring Opening (Hydrolysis): The thiolactone ring is opened by alkaline hydrolysis (NaOH) to yield the open-chain N-palmitoyl homocysteine (PHC).

  • Purification: Acid precipitation followed by recrystallization.

Part 2: Physicochemical Characterization[1]

The "Thiolactone Switch" Mechanism

The core functionality of PHC lies in its pH-dependent cyclization. This is not a simple protonation; it is a chemical reaction that alters the lipid's geometry.

  • pH 7.4 (Circulation): The carboxyl group is deprotonated (

    
    ). The molecule is amphiphilic (cylindrical shape) and stabilizes the lipid bilayer.
    
  • pH < 6.0 (Endosome): The carboxyl group becomes protonated (

    
    ). The neighboring sulfhydryl group (-SH) performs a nucleophilic attack on the carbonyl carbon, expelling water and reforming the thiolactone ring .
    
  • Result: The molecule loses its charged headgroup, becoming neutral and highly hydrophobic (cone shape). This disrupts the bilayer, causing fusion with the endosomal membrane and payload release.

PHC_Mechanism PHC_Open PHC (Open Form) pH 7.4 Anionic Amphiphile (Stabilizes Bilayer) Protonation Acidification (pH < 6.0) PHC_Open->Protonation Intermediate Nucleophilic Attack (-SH attacks -COOH) Protonation->Intermediate PHC_Closed PHC Thiolactone (Closed Form) Neutral Hydrophobe (Destabilizes Bilayer) Intermediate->PHC_Closed - H2O Membrane_Effect Membrane Fusion & Cargo Release PHC_Closed->Membrane_Effect Induces H_II Phase

Figure 1: The pH-triggered intramolecular cyclization of N-palmitoyl homocysteine.

Quantitative Data Profile

The following parameters are critical for validating PHC quality and function.

ParameterValue / CharacteristicMethod of Verification
pKa (Carboxyl) ~4.5 - 5.0 (Apparent in bilayer)Potentiometric Titration
Cyclization Rate

min at pH 5.0
UV-Vis or NMR (Thiol disappearance)
Fusion pH Threshold pH 6.0Resonance Energy Transfer (RET)
Optimal Lipid Ratio DOPE:PHC (8:2 molar ratio)Calcein Leakage Assay
Mass Spec (m/z) 372.25 (Negative mode, [M-H]-)LC-MS/MS

Part 3: Experimental Protocols

Synthesis of N-Palmitoyl Homocysteine

Reagents: DL-Homocysteine thiolactone HCl, Palmitoyl chloride, Pyridine, Chloroform, 1M NaOH, 1M HCl.

  • Acylation: Dissolve 10 mmol Homocysteine thiolactone HCl in 50 mL dry chloroform/pyridine (1:1). Add 11 mmol Palmitoyl chloride dropwise at 0°C. Stir at Room Temp (RT) for 4 hours.

  • Isolation: Wash with water, dry organic layer (

    
    ), and evaporate. Recrystallize from ethanol to get N-palmitoyl homocysteine thiolactone.
    
  • Hydrolysis (Activation): Dissolve the thiolactone in ethanol. Add 2 equivalents of 1M NaOH. Stir under

    
     at RT for 30 mins (monitor ring opening by TLC).
    
  • Precipitation: Acidify carefully to pH 2.0 with HCl. The open-chain PHC will precipitate. Filter, wash with water, and dry under vacuum. Store at -20°C under Argon (prevent oxidation of -SH).

Formulation of pH-Sensitive Liposomes

Objective: Create fusogenic liposomes for cytosolic delivery.

  • Lipid Film: Mix DOPE and PHC (8:2 molar ratio) in chloroform. Add cholesterol (optional, 10-20 mol%) if serum stability is required.

  • Drying: Evaporate solvent under nitrogen stream, then vacuum desiccate for 4 hours to form a thin film.

  • Hydration: Hydrate film with PBS (pH 7.4) containing the cargo (e.g., 50 mM Calcein for leakage tests). Vortex to form Multilamellar Vesicles (MLVs).

  • Sizing: Extrude 11 times through 100 nm polycarbonate membranes.

  • Purification: Remove unencapsulated cargo via Sephadex G-50 size exclusion chromatography.

Validation: Calcein Leakage Assay

This protocol validates the pH-sensitivity of your formulated liposomes.

  • Setup: Place 2 mL of liposome suspension (diluted to 50

    
    M lipid) in a fluorometer cuvette.
    
  • Baseline: Measure fluorescence at pH 7.4 (Ex: 490 nm, Em: 520 nm). Fluorescence should be low due to self-quenching of high-concentration calcein.

  • Acidification: Inject small aliquots of HCl to lower pH to 6.5, 6.0, 5.5, and 5.0 sequentially.

  • Lysis: Add Triton X-100 (0.1% final) to rupture all vesicles (100% release control).

  • Calculation:

    
    
    Expect >80% release within 5 minutes at pH 5.0.
    

Part 4: Biological Applications & Future Perspectives

Mechanism of Endosomal Escape

PHC-based liposomes are endocytosed via standard pathways (clathrin/caveolae). Upon maturation of the early endosome (pH drops to ~6.0):

  • PHC protonates and cyclizes.

  • The bilayer loses its stabilizing negative charge.

  • DOPE (a cone-shaped lipid) is no longer stabilized by PHC and reverts to its preferred hexagonal (

    
    ) phase.
    
  • This phase transition causes the liposome membrane to fuse with the endosomal membrane, releasing contents directly into the cytosol.

Current Applications
  • Oncology: Delivery of Temozolomide (TMZ) and Doxorubicin to glioblastoma and breast cancer cells. The pH trigger ensures drug release only in the acidic tumor microenvironment or intracellularly.

  • Gene Therapy: PHC liposomes have been used to deliver plasmid DNA and siRNA. The cytosolic release avoids the "lysosomal trap," significantly boosting transfection efficiency compared to non-pH-sensitive cationic lipids.

  • Immunoliposomes: Conjugation of antibodies (e.g., anti-EGFR) to the liposome surface (using DSPE-PEG-Maleimide) combines active targeting with PHC-mediated triggered release.

References

  • Yatvin, M. B., Kreutz, W., Horwitz, B. A., & Shinitzky, M. (1980). pH-sensitive liposomes: Possible clinical implications. Science, 210(4475), 1253–1255.[1]

  • Connor, J., Yatvin, M. B., & Huang, L. (1984).[2] pH-sensitive liposomes: Acid-induced liposome fusion.[3] Proceedings of the National Academy of Sciences, 81(6), 1715–1718.[2] [2]

  • Connor, J., & Huang, L. (1985). Efficient cytoplasmic delivery of a fluorescent dye by pH-sensitive immunoliposomes. Journal of Cell Biology, 101(2), 582–589.

  • Avanti Polar Lipids. (n.d.). N-palmitoyl homocysteine (ammonium salt) Product Page.[4][5][6][7] [5]

  • Pattni, B. S., Chupin, V. V., & Torchilin, V. P. (2015). New Developments in Liposomal Drug Delivery. Chemical Reviews, 115(19), 10938–10966.

Sources

Palmitoylhomocysteine as a novel post-translational modification.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details Palmitoylhomocysteine (PHC) , analyzing it as both a pathological "rogue" post-translational modification (PTM) arising from hyperhomocysteinemia and as a synthetic "pseudo-PTM" utilized in advanced drug delivery systems.

From Pathological Post-Translational Modification to pH-Sensitive Drug Vector

Part 1: The Core Directive & Scientific Context

The Dual Identity of Palmitoylhomocysteine

To understand Palmitoylhomocysteine (PHC) requires distinguishing between its two distinct biological and chemical contexts. This guide addresses both, bridging the gap between pathological signaling and therapeutic engineering.

FeatureS-Palmitoylhomocysteine (S-Pal-Hcy) N-Palmitoylhomocysteine (N-Pal-Hcy)
Classification Pathological PTM (Secondary)Synthetic Lipid / PTM Mimic
Origin Metabolic error (Hyperhomocysteinemia)Chemical synthesis for drug delivery
Chemistry Thioester bond (Labile)Amide bond (Stable) + Free Thiol/Carboxyl
Mechanism Misincorporation of Hcy

Palmitoylation
pH-dependent protonation

Membrane fusion
Relevance Cardiovascular toxicity, Signal disruptionCytosolic drug delivery, Gene therapy
The "Rogue" PTM: S-Palmitoylhomocysteine

In biological systems, PHC represents a "Gain-of-Dysfunction" PTM . Homocysteine (Hcy), a non-proteinogenic amino acid, can be erroneously incorporated into proteins via methionyl-tRNA synthetase or modify lysine residues via Hcy-thiolactone (


-homocysteinylation).
  • The Novel Mechanism: Once Hcy is attached to a protein, its free sulfhydryl (-SH) group mimics a cysteine. Promiscuous Palmitoyltransferases (DHHCs) can erroneously S-palmitoylate this residue.

  • The Consequence: The Hcy side chain is one methylene group longer (-CH2-CH2-SH) than Cysteine (-CH2-SH). This alters the depth of the lipid anchor in the bilayer, destabilizing the protein's membrane orientation and disrupting signal transduction (e.g., GPCR uncoupling).

Part 2: Mechanisms & Pathways (Visualization)

The following diagram illustrates the formation of the pathological S-Pal-Hcy PTM and contrasts it with the mechanism of the synthetic N-Pal-Hcy used in drug delivery.

PHC_Mechanisms cluster_pathology A. Pathological PTM (S-Pal-Hcy) cluster_synthetic B. Synthetic Application (N-Pal-Hcy) Hcy Homocysteine (Elevated) Thiolactone Hcy-Thiolactone Hcy->Thiolactone Cyclization N_Hcy_Prot N-Homocysteinylated Protein (-SH exposed) Thiolactone->N_Hcy_Prot Nucleophilic Attack on Lys Protein Target Protein (Lys Residue) Protein->N_Hcy_Prot S_Pal_Hcy S-Palmitoylhomocysteine (Rogue PTM) N_Hcy_Prot->S_Pal_Hcy Aberrant Palmitoylation DHHC DHHC Enzyme DHHC->S_Pal_Hcy Liposome Stable Liposome (pH 7.4) Protonation Endosomal Acidification (pH < 6.0) Liposome->Protonation Cellular Uptake Fusion Membrane Fusion & Cargo Release Protonation->Fusion PHC Neutralization (Fusogenic Shift)

Caption: (A) The formation of S-Palmitoylhomocysteine via metabolic error. (B) The activation of N-Palmitoylhomocysteine liposomes in acidic endosomes.

Part 3: Experimental Protocols

Detection of S-Palmitoylhomocysteine (The "Rogue" PTM)

Standard Acyl-Biotin Exchange (ABE) assays cannot distinguish between S-Pal-Cys and S-Pal-Hcy. This modified protocol uses differential alkylation to isolate the Hcy-specific modification.

Principle: Hcy thiols have a higher pKa (~10.0) than Cys thiols (~8.3). We exploit this to selectively block Cys before analyzing Hcy.

Reagents:

  • N-ethylmaleimide (NEM)

  • Hydroxylamine (HAM)

  • Iodoacetyl-PEG2-Biotin

  • Lysis Buffer (pH 7.4 and pH 9.0 variants)

Step-by-Step Workflow:

  • Lysis & Blockade (pH 7.0): Lyse cells in Buffer A (pH 7.0) containing 50 mM NEM. Incubate at 4°C for 2 hours.

    • Logic: At pH 7.0, Cys residues are ionized (thiolate) and react rapidly with NEM. Hcy residues (higher pKa) remain largely protonated and unreactive.

  • Thioester Cleavage: Precipitate proteins to remove excess NEM. Resuspend in Buffer B containing 1M Hydroxylamine (pH 7.4).

    • Logic: HAM cleaves thioester bonds (removing palmitate from both Cys and Hcy), exposing the free thiols that were previously palmitoylated.

  • Capture (pH 9.0): Add Iodoacetyl-PEG2-Biotin in Buffer C (pH 9.0).

    • Logic: At pH 9.0, the newly exposed Hcy thiols become nucleophilic and react with the biotin probe.

  • Mass Spectrometry Validation: Digest captured proteins with Trypsin.

    • Critical Step: Look for the specific mass shift of Homocysteine (+14 Da vs Cysteine) on Lysine residues (if N-homocysteinylated) or Met-to-Hcy substitutions.

Engineering pH-Sensitive Liposomes (The Synthetic Tool)

This protocol details the creation of "Smart" liposomes using N-Palmitoylhomocysteine (PHC) to deliver biologic drugs into the cytosol.

Formulation Ratios (Molar):

  • DOPE (Dioleoylphosphatidylethanolamine): 60% (Fusogenic helper lipid)

  • PHC (N-Palmitoylhomocysteine): 40% (pH-sensitive stabilizer)

  • Note: DOPE tends to form non-bilayer (hexagonal II) phases. PHC stabilizes it into a bilayer at neutral pH.

Protocol:

  • Lipid Film Formation: Dissolve DOPE and PHC in Chloroform:Methanol (2:1). Evaporate solvent under nitrogen flow to form a thin film. Desiccate for 4 hours.

  • Hydration: Hydrate the film with PBS (pH 7.4) containing the drug payload (e.g., siRNA or Protein).[1] Vortex vigorously to form Multilamellar Vesicles (MLVs).

  • Sizing: Extrude 11 times through a 100 nm polycarbonate membrane.

  • Purification: Remove unencapsulated drug via dialysis (100 kDa cutoff) against PBS (pH 7.4).

  • Quality Control (QC):

    • Zeta Potential: Should be negative at pH 7.4 (due to PHC carboxyl group).

    • Fusion Assay: Incubate liposomes with calcein (self-quenching). Lower pH to 5.5. Measure fluorescence de-quenching (indicates leakage/fusion).

Part 4: Data Interpretation & Troubleshooting

Comparative Analysis of PTM States
ParameterNative PTM (S-Pal-Cys)Novel PTM (S-Pal-Hcy)Synthetic Mimic (Liposomal PHC)
Bond Stability High (Thioester)Moderate (Susceptible to hydrolysis)High (Amide)
Membrane Depth Shallow insertionDeep insertion (Extra -CH2-)Surface stabilizer
Biological Effect Membrane anchoringSignaling dysregulation Endosomal escape
Detection Marker Mass Shift: +238 DaMass Shift: +238 Da (on Hcy)N/A (Exogenous)
Critical Troubleshooting (Self-Validating Systems)
  • Issue: High background in ABE assay.

    • Cause: Incomplete blockade of free Cysteines.

    • Fix: Increase NEM concentration to 100mM and ensure pH is strictly 7.0 during blockade.

  • Issue: Liposomes aggregate at pH 7.4.

    • Cause: PHC purity is low, or calcium is present.

    • Fix: Use EDTA in hydration buffer; verify PHC synthesis via NMR (ensure no free fatty acids).

References

  • Perla-Kajan, J., et al. (2016). "N-Homocysteinylation of proteins in humans: mechanism, prevalence, and pathological consequences." Journal of Biological Chemistry. Link

  • Connor, J., Yatvin, M. B., & Huang, L. (1984). "Acid-induced liposome fusion." Proceedings of the National Academy of Sciences (PNAS). Link

  • Majmudar, J. D., & Martin, B. R. (2014). "Strategies for profiling protein palmitoylation." Chemical Reviews. Link

  • Hafez, I. M., & Cullis, P. R. (2001).[2] "Roles of lipid polymorphism in intracellular delivery." Advanced Drug Delivery Reviews. Link

  • Gundner, A. L., et al. (2020). "Direct detection of S-palmitoylation by mass spectrometry." Nature Protocols. Link

Sources

The Interplay of Protein S-Palmitoylation and Homocysteine Metabolism in Cellular Regulation and Disease

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein S-palmitoylation, a reversible lipid modification, is a critical regulatory mechanism controlling the function, localization, and stability of a vast array of cellular proteins. This dynamic process, governed by a family of DHHC acyltransferases and acyl-protein thioesterases, plays a pivotal role in signaling pathways that are fundamental to cellular health. Concurrently, the metabolism of the sulfur-containing amino acid homocysteine is crucial for cellular homeostasis, with elevated levels (hyperhomocysteinemia) being a well-established risk factor for a multitude of diseases, including cardiovascular and neurodegenerative disorders. While direct regulation of cellular processes by "Palmitoylhomocysteine" is not documented in current scientific literature, this guide explores the intricate and increasingly recognized intersection of protein palmitoylation and homocysteine metabolism. We will delve into the core mechanisms of S-palmitoylation, its impact on key cellular functions, and the pathological consequences of dysregulated homocysteine levels. Furthermore, we will examine the emerging evidence suggesting a potential interplay between these two pathways, particularly in the context of ferroptosis, a form of iron-dependent cell death. This guide provides researchers and drug development professionals with a comprehensive technical overview, field-proven experimental protocols, and a forward-looking perspective on this emerging nexus in cellular biology.

Part 1: The Dynamic World of Protein S-Palmitoylation

Protein S-palmitoylation is a reversible post-translational modification that involves the attachment of a 16-carbon palmitic acid to the thiol group of a cysteine residue within a protein.[1] Unlike other forms of lipidation, such as myristoylation or prenylation, the thioester bond in S-palmitoylation is labile, allowing for dynamic cycles of acylation and deacylation.[2][3] This reversibility provides a sophisticated mechanism for the spatio-temporal regulation of protein function.[2]

The addition of the hydrophobic palmitoyl group profoundly impacts the modified protein's interaction with cellular membranes and its overall function in several ways:

  • Membrane Association and Trafficking: Palmitoylation significantly increases a protein's hydrophobicity, promoting its association with cellular membranes, including the plasma membrane, Golgi apparatus, and endoplasmic reticulum.[3][4] This modification is crucial for the subcellular trafficking and localization of many proteins.[1][5] The dynamic cycling between palmitoylated and depalmitoylated states can shuttle proteins between different cellular compartments.[1]

  • Protein Stability and Conformation: The attachment of a lipid moiety can influence protein folding and stability.[5] In some cases, mutation of a palmitoylation site can lead to protein misfolding and subsequent degradation via the ubiquitin-proteasome system.[5]

  • Modulation of Protein-Protein Interactions: Palmitoylation can either promote or inhibit the interaction of a protein with its binding partners, thereby regulating the formation and disassembly of protein complexes.[3]

  • Localization to Lipid Rafts: This modification can direct proteins to specific membrane microdomains, such as cholesterol-rich lipid rafts, which function as platforms for signal transduction.[6]

The Enzymatic Machinery: DHHCs and APTs

The dynamic nature of S-palmitoylation is tightly controlled by two families of enzymes:

  • Zinc Finger DHHC-type containing (ZDHHC) Palmitoyl Acyltransferases (PATs): These are integral membrane proteins that catalyze the addition of palmitate to substrate proteins.[7][8] The human genome encodes 23 distinct ZDHHC enzymes, each with a characteristic "DHHC" (Asp-His-His-Cys) motif within a cysteine-rich domain that is essential for their catalytic activity.[7][9] The mechanism involves the auto-acylation of the DHHC enzyme to form a fatty-acylated intermediate, followed by the transfer of the acyl chain to the substrate protein.[9]

  • Acyl-Protein Thioesterases (APTs): These enzymes catalyze the reverse reaction, removing the palmitate group and returning the protein to its unmodified state.[3][10] This family includes enzymes like APT1 and APT2, which are primarily cytosolic, and palmitoyl-protein thioesterases (PPTs) found in lysosomes.[10][11]

The balance between ZDHHC and APT activity determines the palmitoylation status of a given protein, allowing for rapid and precise control over its function in response to cellular signals.

Diagram: The S-Palmitoylation Cycle

Palmitoylation_Cycle cluster_membrane Cellular Membrane cluster_cytosol Cytosol Palmitoylated_Protein Palmitoylated Protein (Membrane Associated) Unpalmitoylated_Protein Unpalmitoylated Protein (Soluble/Inactive) Palmitoylated_Protein->Unpalmitoylated_Protein Depalmitoylation (APT Enzymes) CoA CoA Palmitoylated_Protein->CoA Unpalmitoylated_Protein->Palmitoylated_Protein Palmitoylation (ZDHHC Enzymes) Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->Unpalmitoylated_Protein

Caption: A diagram illustrating the dynamic and reversible S-palmitoylation cycle.

Part 2: Cellular Processes Under the Control of S-Palmitoylation

The influence of S-palmitoylation extends to nearly every major cellular process. Its ability to fine-tune protein function makes it a critical regulatory node in health and disease.

Immune Signaling

S-palmitoylation is essential for the proper functioning of both innate and adaptive immunity.[5] Many key signaling molecules in immune cells require this modification for their correct localization and activity. For instance, the localization of immune receptors to the plasma membrane and their partitioning into lipid rafts are often dependent on palmitoylation.[5] Dysregulation of this process is linked to various immunologic diseases.[5]

  • T-Cell Receptor Signaling: Key components of the T-cell receptor signaling cascade are palmitoylated, which is crucial for their assembly and function at the immunological synapse.

  • Innate Immune Responses: Palmitoylation regulates the trafficking and signaling of Toll-like receptors (TLRs) and other pattern recognition receptors involved in detecting pathogens.

  • Inflammatory Signaling: The cGAS-STING pathway, a critical component of the innate immune response to cytosolic DNA, is regulated by palmitoylation. STING (stimulator of interferon genes) must be palmitoylated to be transported from the endoplasmic reticulum to the Golgi, a key step in its activation.[12]

Neuronal Function

In the nervous system, S-palmitoylation is vital for synaptic plasticity, neurotransmitter receptor trafficking, and neuronal development.[1] The dynamic nature of this modification is particularly well-suited for the rapid changes that occur at synapses.

  • Synaptic Receptor Trafficking: The clustering and cell surface expression of neurotransmitter receptors, such as AMPA and NMDA receptors, are regulated by the palmitoylation of associated scaffolding proteins.

  • Neurotransmitter Release: Proteins involved in the synaptic vesicle cycle, including SNARE proteins, undergo palmitoylation, which influences their function in neurotransmitter release.

Mutations in ZDHHC enzymes have been linked to several neurological and psychiatric disorders, highlighting the importance of proper palmitoylation in brain function.[1]

Cancer Biology

Aberrant S-palmitoylation has been implicated in the initiation and progression of various cancers.[4][13] Many oncoproteins and tumor suppressors are subject to this modification, and alterations in their palmitoylation status can drive tumorigenesis.[4]

  • Oncogenic Signaling: The localization and activity of many oncogenic proteins, such as Ras family members, are dependent on palmitoylation.[2][6]

  • Metastasis: Palmitoylation can influence cell adhesion and migration, processes that are central to cancer metastasis.

  • Apoptosis: The function of proteins involved in programmed cell death can be modulated by palmitoylation, affecting a cancer cell's ability to evade apoptosis.

The link between cellular metabolism and S-palmitoylation is particularly relevant in cancer, as cancer cells often exhibit altered lipid metabolism, which can lead to an increased supply of palmitoyl-CoA, the substrate for ZDHHC enzymes.[4]

Part 3: Homocysteine Metabolism and its Pathophysiological Implications

Homocysteine is a sulfur-containing amino acid derived from the metabolism of methionine.[14] It sits at a critical branch point in cellular metabolism and can be either remethylated to methionine or directed to the transsulfuration pathway for the synthesis of cysteine.[14]

Elevated levels of homocysteine in the blood, a condition known as hyperhomocysteinemia, are a recognized risk factor for a variety of diseases.[15]

  • Cardiovascular Disease: Hyperhomocysteinemia is strongly associated with an increased risk of atherosclerosis, thrombosis, and other cardiovascular events.[15][16]

  • Neurodegenerative Diseases: Elevated homocysteine levels have been linked to cognitive decline and an increased risk of Alzheimer's and Parkinson's disease.

  • Kidney Disease: The kidneys play a crucial role in homocysteine clearance, and impaired kidney function can lead to hyperhomocysteinemia.[17]

The pathological effects of high homocysteine are thought to be mediated through several mechanisms, including the promotion of oxidative stress, endothelial dysfunction, and inflammation.

Diagram: Overview of Homocysteine Metabolism

Homocysteine_Metabolism cluster_pathways Metabolic Fates of Homocysteine Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM Methionine Adenosyltransferase SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methyl Group Donor) Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->Methionine Methionine Synthase (Remethylation) Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-synthase (CBS) (Transsulfuration) Cysteine Cysteine Cystathionine->Cysteine

Caption: Simplified overview of the major pathways of homocysteine metabolism.

Part 4: The Emerging Nexus: Homocysteine and Ferroptosis Regulation

Recent studies have begun to uncover a link between elevated homocysteine levels and a specific form of regulated cell death known as ferroptosis.[15] Ferroptosis is characterized by iron-dependent lipid peroxidation and is distinct from other forms of cell death like apoptosis.[15]

The central player in the defense against ferroptosis is the enzyme Glutathione Peroxidase 4 (GPX4), which uses glutathione (GSH) to detoxify lipid peroxides. Homocysteine has been shown to induce ferroptosis in various cell types, including cardiomyocytes and renal tubular epithelial cells, by disrupting the β-catenin/GPX4 signaling pathway.[17][18] Specifically, high levels of homocysteine lead to a downregulation of β-catenin, which in turn reduces the expression of its target gene, GPX4.[18] This reduction in GPX4 leaves the cells vulnerable to lipid peroxidation and subsequent ferroptotic death.

Interestingly, protein palmitoylation has also been implicated in the regulation of ferroptosis. A recent study identified GPX4 as a palmitoylated protein.[19] The palmitoylation of GPX4 by the acyltransferase ZDHHC20 was found to increase its protein stability.[19] Depletion of ZDHHC20 or inhibition of palmitoylation sensitized cancer cells to ferroptosis.[19]

This raises the intriguing possibility that the pathological effects of hyperhomocysteinemia may be, in part, mediated through an indirect influence on the palmitoylation status of key regulatory proteins like GPX4. While direct evidence of homocysteine altering ZDHHC activity or palmitoyl-CoA availability is still lacking, the convergence of both pathways on the regulation of ferroptosis highlights a promising area for future research.

Part 5: Methodologies for Studying Protein S-Palmitoylation

The study of S-palmitoylation has been historically challenging due to the labile nature of the thioester bond and the lack of a consensus sequence for modification.[20] However, the development of non-radioactive, chemistry-based methods has revolutionized the field.

Acyl-Biotin Exchange (ABE) Assay

The Acyl-Biotin Exchange (ABE) assay is a widely used and robust method for the detection and enrichment of palmitoylated proteins.[21][22] It is more sensitive and less time-consuming than traditional radiolabeling techniques.[22] The principle of the ABE assay involves three key steps:

  • Blocking of free thiols: All free cysteine residues in a protein lysate are irreversibly blocked with a reagent such as N-ethylmaleimide (NEM).

  • Cleavage of thioester bonds: The thioester bonds of palmitoylated cysteines are specifically cleaved with hydroxylamine (HAM), exposing a free thiol group.

  • Labeling and detection: The newly exposed thiol groups are then labeled with a thiol-reactive biotinylating reagent, such as biotin-HPDP. The biotinylated proteins can then be detected by western blotting with streptavidin or enriched using streptavidin-coated beads for subsequent analysis by mass spectrometry.[20]

Diagram: Acyl-Biotin Exchange (ABE) Workflow

ABE_Workflow start Protein Lysate step1 Step 1: Block Free Thiols (with NEM) start->step1 step2 Step 2: Cleave Thioester Bonds (with Hydroxylamine, +HAM) step1->step2 control Control Sample (-HAM) step1->control Parallel processing step3 Step 3: Label Newly Exposed Thiols (with Biotin-HPDP) step2->step3 step4a Western Blot (with Streptavidin-HRP) step3->step4a step4b Affinity Purification (Streptavidin Beads) step3->step4b end Mass Spectrometry (Identification of palmitoylated proteins) step4b->end

Caption: A schematic of the Acyl-Biotin Exchange (ABE) experimental workflow.

Detailed Protocol: Acyl-Biotin Exchange (ABE) for Cultured Cells

This protocol is a generalized guideline and may require optimization for specific cell types and proteins of interest.

Materials:

  • Lysis Buffer: 150 mM NaCl, 50 mM Tris-HCl pH 7.4, 5 mM EDTA, 1% Triton X-100, 0.1% SDS.

  • Blocking Buffer: Lysis Buffer supplemented with 10 mM N-ethylmaleimide (NEM). Prepare fresh.

  • Hydroxylamine (HAM) Solution: 0.7 M Hydroxylamine in water, pH 7.4. Prepare fresh.

  • Tris-HCl Solution: 1 M Tris-HCl, pH 7.4.

  • Biotin-HPDP: 1 mM in DMSO.

  • Streptavidin-agarose beads.

  • Elution Buffer: Lysis buffer containing 1% β-mercaptoethanol.

Procedure:

  • Cell Lysis and Protein Extraction:

    • Wash cultured cells with ice-old PBS.

    • Lyse cells in ice-old Blocking Buffer (Lysis Buffer + 10 mM NEM) for 20 minutes on ice with occasional vortexing. The inclusion of NEM at this stage is critical to block all free thiols immediately upon cell lysis.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a standard assay (e.g., BCA).

  • Thioester Cleavage and Biotinylation:

    • Take an equal amount of protein for both the experimental (+HAM) and negative control (-HAM) samples.

    • Precipitate the protein using chloroform/methanol precipitation to remove excess NEM.

    • Resuspend the protein pellets in Lysis Buffer containing 1% SDS.

    • To the +HAM sample, add the 0.7 M Hydroxylamine solution to a final concentration of 0.5 M.

    • To the -HAM sample, add 1 M Tris-HCl pH 7.4 to the same final concentration. This control is crucial to ensure that biotinylation is dependent on hydroxylamine-mediated thioester cleavage.

    • Incubate both samples at room temperature for 1 hour with gentle agitation.

    • Add Biotin-HPDP to a final concentration of 0.2 mM to both samples and incubate for another hour at room temperature.

  • Affinity Purification of Biotinylated Proteins:

    • Pre-wash streptavidin-agarose beads with Lysis Buffer.

    • Add the pre-washed beads to both the +HAM and -HAM samples and incubate overnight at 4°C with rotation.

    • Wash the beads extensively with Lysis Buffer containing 0.5 M NaCl to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer containing β-mercaptoethanol.

    • Analyze the eluates by SDS-PAGE and western blotting using an antibody against the protein of interest. A signal in the +HAM lane that is absent or significantly reduced in the -HAM lane indicates that the protein is palmitoylated.

    • For proteomic studies, on-bead digestion with trypsin can be performed, followed by mass spectrometry analysis to identify the enriched palmitoylated proteins.[20]

Data Summary Table
Assay TypeInformation YieldedAdvantagesDisadvantages
Acyl-Biotin Exchange (ABE) Identification and quantification of palmitoylated proteins.High sensitivity, non-radioactive, adaptable for proteomics.Multiple steps, potential for incomplete blocking or cleavage.
Metabolic Labeling with "Click" Chemistry Dynamic analysis of protein palmitoylation.Allows for pulse-chase experiments, in vivo labeling.Potential for off-target labeling, requires specialized reagents.

Conclusion and Future Directions

Protein S-palmitoylation is a fundamental regulatory mechanism with far-reaching implications for cellular physiology and disease. Its dynamic and reversible nature allows for the precise control of protein function in response to a myriad of cellular cues. While the direct role of a molecule like "Palmitoylhomocysteine" remains uncharacterized, the established pathophysiological impact of hyperhomocysteinemia and its emerging connection to ferroptosis—a process also regulated by palmitoylation—suggests a compelling area for future investigation. Understanding the potential interplay between homocysteine metabolism and the S-palmitoylation machinery could unveil novel mechanisms of disease and provide new therapeutic targets. The continued development and application of advanced chemical biology and proteomic tools will be instrumental in dissecting this complex regulatory network and translating these fundamental discoveries into clinical applications.

References

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The relationship between Palmitoylhomocysteine and cellular metabolism.

Author: BenchChem Technical Support Team. Date: February 2026

Palmitoylhomocysteine (PHC): Mechanisms of pH-Sensitive Membrane Fusion and Intracellular Delivery [1]

Executive Summary

Palmitoylhomocysteine (PHC) is not a standard endogenous metabolite but a specialized, synthetic lipid conjugate (


-palmitoyl-L-homocysteine) engineered to overcome the rate-limiting step in intracellular drug delivery: endosomal escape .

In the context of cellular metabolism, PHC acts as a "Trojan Horse" lipid. It mimics natural membrane constituents at neutral pH but undergoes a radical conformational shift in the acidic metabolic environment of the endosome. This guide details the physicochemical mechanism of this shift, the metabolic fate of the lipid post-fusion, and the specific protocols required to synthesize and validate PHC-based systems.

Physicochemical Mechanism: The pH-Triggered Switch

The core utility of PHC lies in its titratable carboxyl group, which has a pKa of approximately 6.0–6.5. This allows it to sense the metabolic transition from the extracellular environment (pH 7.4) to the early endosome (pH 6.0–6.5) and late endosome (pH 5.0–5.5).

The Structural Transition
  • Neutral pH (7.4): The carboxyl group of the homocysteine moiety is deprotonated (

    
    ). The charged headgroup provides sufficient hydration and electrostatic repulsion to stabilize the lipid bilayer in a lamellar phase (
    
    
    
    )
    , especially when co-formulated with phosphatidylethanolamine (PE).
  • Acidic pH (<6.0): As the endosome acidifies (driven by V-ATPase proton pumps), the carboxyl group becomes protonated (

    
    ).
    
  • Destabilization: The loss of charge reduces headgroup hydration. The lipid geometry shifts from cylindrical to conical (large hydrophobic tail, small hydrophilic head).

  • Membrane Fusion: This cone shape induces negative curvature stress, forcing the membrane to transition from the stable lamellar phase to the fusogenic inverted hexagonal phase (

    
    ) . This causes the liposome to fuse with the endosomal membrane, releasing its payload into the cytosol.
    
Visualization: The Endosomal Escape Pathway

PHC_Mechanism Extracellular Extracellular Space (pH 7.4) Endosome Early Endosome (pH 6.0-6.5) Extracellular->Endosome Endocytosis Protonation PHC Protonation (COO- → COOH) Endosome->Protonation V-ATPase Acidification PhaseTrans Phase Transition (Lamellar → Hexagonal HII) Protonation->PhaseTrans Loss of Headgroup Charge Fusion Membrane Fusion & Cytosolic Release PhaseTrans->Fusion Negative Curvature Stress

Figure 1: The pH-triggered mechanism of Palmitoylhomocysteine (PHC) mediating endosomal escape.

Cellular Metabolism & Biocompatibility

While PHC is a delivery tool, its breakdown products interact directly with cellular metabolism. Researchers must account for the metabolic burden of the lipid carrier itself.

Metabolic Fate: Hydrolysis

Once the liposome has fused and the lipid is incorporated into the cellular membrane, PHC is subject to enzymatic hydrolysis, likely mediated by Fatty Acid Amide Hydrolase (FAAH) or lysosomal amidases.



Toxicological Implications of Breakdown Products
  • Homocysteine (Hcy):

    • ER Stress: Intracellular accumulation of Hcy interferes with disulfide bond formation in the Endoplasmic Reticulum (ER), triggering the Unfolded Protein Response (UPR).

    • Oxidative Stress: Auto-oxidation of the free thiol group generates Reactive Oxygen Species (ROS).

  • Palmitic Acid (PA):

    • Lipotoxicity: Excess saturated fatty acids can induce mitochondrial dysfunction and insulin resistance via DAG/PKC pathways.

Mitigation: In drug delivery applications, the molar concentration of PHC delivered is typically below the threshold for acute cytotoxicity, but appropriate controls (empty PHC liposomes) are required to distinguish vehicle toxicity from drug effects.

Visualization: Metabolic Degradation Pathway

Metabolic_Fate cluster_products Breakdown Products PHC Intracellular PHC Hydrolysis Enzymatic Hydrolysis (Amidase/FAAH) PHC->Hydrolysis Hcy Homocysteine Hydrolysis->Hcy Palmitate Palmitic Acid Hydrolysis->Palmitate Effect1 ER Stress (Unfolded Protein Response) Hcy->Effect1 Disulfide Disruption Effect2 Mitochondrial ROS Hcy->Effect2 Auto-oxidation Palmitate->Effect2 Beta-oxidation overload

Figure 2: The metabolic fate of PHC and potential downstream cellular stress pathways.

Experimental Protocols

Protocol A: Synthesis of N-Palmitoylhomocysteine

Note: This synthesis relies on the acylation of the homocysteine thiolactone ring followed by alkaline hydrolysis, or direct acylation of homocysteine.

  • Reagents: L-Homocysteine thiolactone hydrochloride, Palmitoyl chloride, Pyridine, Dichloromethane (DCM).

  • Reaction:

    • Dissolve L-Homocysteine thiolactone in dry DCM/Pyridine (1:1).

    • Add Palmitoyl chloride dropwise at 0°C under nitrogen atmosphere.

    • Stir at room temperature for 12 hours.

    • Ring Opening: Treat the intermediate with 1M NaOH/Methanol to open the thiolactone ring and generate the free carboxyl/thiol form (PHC).

  • Purification: Acidify to pH 2.0, extract with Ethyl Acetate, and purify via silica gel column chromatography (Chloroform/Methanol gradient).

  • Validation: Confirm structure via

    
    -NMR (shift of 
    
    
    
    -proton) and Mass Spectrometry (
    
    
    Da).
Protocol B: Formulation of pH-Sensitive Liposomes (DOPE:PHC)

Rationale: DOPE (Dioleoylphosphatidylethanolamine) is non-bilayer forming on its own. PHC stabilizes it at neutral pH.

  • Molar Ratio: Mix DOPE and PHC at a 7:3 molar ratio .

  • Film Formation: Dissolve lipids in Chloroform/Methanol (2:1). Evaporate solvent under nitrogen flow to form a thin film. Desiccate overnight.

  • Hydration: Hydrate the film with HEPES-buffered saline (pH 7.4) containing the drug payload.[2][3][4]

  • Sizing: Extrude 11 times through 100 nm polycarbonate membranes.

  • Purification: Remove unencapsulated drug via Size Exclusion Chromatography (Sephadex G-50) or dialysis.

Protocol C: Calcein Leakage Assay (pH Sensitivity Validation)

This is the self-validating step to prove your liposomes respond to metabolic pH changes.

  • Encapsulation: Prepare liposomes with 50 mM Calcein (self-quenching concentration).

  • Setup: Place liposomes in a fluorometer cuvette (Ex: 490 nm, Em: 520 nm).

  • Baseline: Measure fluorescence at pH 7.4 (Low signal due to quenching).

  • Acidification: Aliquot small volumes of HCl to drop pH to 6.5, 6.0, 5.5, and 5.0 sequentially.

  • Lysis: Add Triton X-100 (0.1% final) to lyse all vesicles (100% release control).

  • Calculation:

    
    
    Success Criteria: >60% release within 5 minutes at pH 5.5.
    

Data Summary: Comparative Lipid Performance

Lipid SystemStability (pH 7.4)Fusogenicity (pH 5.[4]5)CytotoxicityMetabolic Clearance
DOPE:PHC (7:3) HighVery High (Rapid) Low-ModerateHydrolysis to FA + Hcy
DOPE:CHEMS HighModerateLowHydrolysis to Cholesterol
DOPC (Control) HighNoneNoneStandard Phospholipid

References

  • Yatvin, M. B., et al. (1980). "pH-sensitive liposomes: possible clinical implications." Science. Link

  • Connor, J., & Huang, L. (1985). "Efficient cytoplasmic delivery of a fluorescent dye by pH-sensitive immunoliposomes." Journal of Cell Biology. Link

  • Simões, S., et al. (2004).[5] "On the formulation of pH-sensitive liposomes with long circulation times." Advanced Drug Delivery Reviews. Link

  • Kaplan, P., et al. (2020). "Toxic effects of mildly elevated homocysteine concentrations in neuronal-like cells."[6] NeuroToxicology. Link

  • Wang, S., et al. (2022). "Palmitic acid conjugation enhances potency of tricyclo-DNA splice switching oligonucleotides." Nucleic Acids Research.[7] Link

Sources

The Emerging Threat of Palmitoylhomocysteine: A Technical Guide to its Pathophysiological Role and Therapeutic Implications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elevated homocysteine is a well-established risk factor for a spectrum of complex diseases, yet the precise molecular mechanisms underpinning its toxicity remain a subject of intense investigation. This technical guide delves into the chemistry and biology of a highly reactive and pathogenic derivative of homocysteine: Palmitoylhomocysteine, more commonly known in its cyclic form as homocysteine thiolactone (HTL). We will explore the metabolic genesis of HTL, its profound impact on protein structure and function through N-homocysteinylation, and the downstream consequences for cellular and systemic health. This document will serve as an in-depth resource, elucidating the connection between Palmitoylhomocysteine/HTL and the pathogenesis of cardiovascular and neurodegenerative diseases. We will further detail state-of-the-art methodologies for its detection and discuss nascent therapeutic strategies aimed at mitigating its detrimental effects.

Introduction: Beyond Homocysteine - The Rise of a Pathogenic Metabolite

For decades, hyperhomocysteinemia has been epidemiologically linked to an increased risk for cardiovascular disease, stroke, and neurodegenerative disorders.[1] Traditionally, research has focused on the direct effects of homocysteine, such as oxidative stress and endothelial dysfunction.[2] However, a more nuanced understanding has emerged, pointing towards the pivotal role of a highly reactive metabolite, homocysteine thiolactone (HTL), in mediating much of this pathology.[1][3]

HTL is a cyclic thioester formed from homocysteine through an error-editing mechanism of methionyl-tRNA synthetase.[3][4] This intramolecular cyclization dramatically increases the reactivity of the homocysteine molecule, transforming it into a potent acylating agent. The primary target of this acylation is the ε-amino group of lysine residues in proteins, a post-translational modification termed N-homocysteinylation.[4][5] This guide will dissect the biochemical journey from homocysteine to N-homocysteinylated proteins and explore the profound and often detrimental consequences for human health.

Biochemical Profile and Metabolism of Palmitoylhomocysteine (Homocysteine Thiolactone)

The formation of homocysteine thiolactone is an intrinsic consequence of the cell's protein synthesis machinery. While methionyl-tRNA synthetase is highly specific for its cognate amino acid, methionine, it can mistakenly recognize and activate homocysteine.[4] The enzyme's proofreading mechanism then prevents the incorporation of homocysteine into nascent polypeptide chains by cyclizing it into the more stable HTL form.[3]

Metabolic Fate of Homocysteine Thiolactone

Once formed, HTL has several potential metabolic fates, the balance of which can determine its pathological impact.

  • Protein N-homocysteinylation: The most significant pathogenic pathway involves the non-enzymatic acylation of protein lysine residues by HTL.[5] This irreversible modification can alter protein structure, charge, and function.

  • Enzymatic Hydrolysis: The body possesses a defense mechanism against HTL in the form of paraoxonase 1 (PON1), an enzyme primarily associated with high-density lipoprotein (HDL).[4][6] PON1 can hydrolyze HTL back to homocysteine, thereby detoxifying this reactive metabolite.[6] The efficiency of this enzymatic clearance can significantly influence an individual's susceptibility to HTL-mediated damage.

The interplay between HTL formation and its clearance by PON1 is a critical determinant of the circulating and tissue levels of this toxic metabolite.

The Pathophysiological Cascade: N-homocysteinylation and Disease

The covalent modification of proteins by HTL, or N-homocysteinylation, is a central event in the pathogenesis associated with hyperhomocysteinemia. This process introduces a new thiol group into the modified protein, which can lead to a cascade of detrimental effects.[4]

Cardiovascular Disease: An Endothelial Assault

The vascular endothelium is a primary target of HTL-mediated damage.[2][7] N-homocysteinylation of endothelial proteins can trigger a pro-atherogenic cascade:

  • Endothelial Dysfunction: Modified proteins can impair endothelial nitric oxide synthase (eNOS) activity, leading to reduced nitric oxide (NO) bioavailability and compromised vasodilation.[8]

  • Inflammation and Oxidative Stress: N-homocysteinylated proteins can induce the expression of adhesion molecules and pro-inflammatory cytokines, promoting leukocyte recruitment and vascular inflammation.[9][10] The newly introduced thiol groups can also participate in redox reactions, contributing to oxidative stress.[10]

  • Lipoprotein Modification: N-homocysteinylation of low-density lipoprotein (LDL) and other apolipoproteins can enhance their aggregation and uptake by macrophages, promoting foam cell formation, a hallmark of atherosclerotic plaques.[4]

These multifaceted effects converge to initiate and accelerate the process of atherosclerosis.[4][8]

Neurodegenerative Disease: A Toxic Insult to the Nervous System

The brain is particularly vulnerable to the toxic effects of homocysteine and its metabolites.[11][12] Elevated levels of homocysteine are associated with an increased risk of dementia and other neurodegenerative conditions.[1][12] The neurotoxic mechanisms of HTL are multifaceted:

  • NMDA Receptor Modulation: Homocysteine can act as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal excitability. Overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in neuronal cell death in various neurodegenerative diseases.[13]

  • Protein Misfolding and Aggregation: N-homocysteinylation can alter the conformation of neuronal proteins, potentially promoting their misfolding and aggregation, a common feature of many neurodegenerative disorders.[5]

  • Direct Neurotoxicity: Studies have shown that elevated homocysteine levels are associated with reduced concentrations of cerebral N-acetyl-aspartate (NAA) and creatine, suggesting a direct neurotoxic effect.[14]

The accumulation of N-homocysteinylated proteins in the brain likely contributes to the cognitive decline and neuronal loss observed in these devastating diseases.

Methodologies for Detection and Quantification

The ability to accurately detect and quantify HTL and N-homocysteinylated proteins is crucial for both research and clinical applications.

Quantification of Homocysteine Thiolactone

Direct measurement of HTL in biological fluids is challenging due to its reactive nature and low concentrations. However, specialized mass spectrometry-based methods have been developed for its quantification.

Detection of N-homocysteinylated Proteins

Several methods can be employed to identify and quantify N-homocysteinylated proteins:

  • Western Blotting: Utilizing antibodies specific for the N-homocysteinyl-lysine modification allows for the detection of modified proteins in complex biological samples.[6]

  • Mass Spectrometry: This powerful technique can identify the specific lysine residues that have been modified by HTL, providing detailed molecular insights into the targets of N-homocysteinylation.[15][16]

Table 1: Comparison of Analytical Methods for Palmitoylhomocysteine/HTL and its Adducts

MethodAnalytePrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Homocysteine/HTLDerivatization followed by separation and mass analysis.[17]High sensitivity and specificity.Requires derivatization, can be time-consuming.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) N-homocysteinylated peptidesEnzymatic digestion of proteins followed by separation and tandem mass analysis.[15][16]High-throughput identification of modification sites.Can be challenging to detect low-abundance modifications.
Western Blotting N-homocysteinylated proteinsImmunodetection using specific antibodies.[6]Relatively simple and widely available.Provides limited quantitative information and no site-specific data.
Acyl-Biotin Exchange (ABE) S-palmitoylated proteinsChemical labeling of thioester-linked modifications.[15]Can be adapted for detecting thioester-linked homocysteine.Indirect detection method.

Therapeutic Strategies: Targeting the Palmitoylhomocysteine Pathway

The elucidation of the HTL pathway has opened up new avenues for therapeutic intervention in hyperhomocysteinemia-related diseases.

Enhancing HTL Detoxification
  • PON1 Modulation: Strategies aimed at increasing the expression or activity of PON1 could enhance the hydrolysis of HTL and reduce the burden of N-homocysteinylation.

Inhibiting N-homocysteinylation
  • Small Molecule Scavengers: The discovery that proline can hydrolyze HTL and inhibit protein N-homocysteinylation suggests that other small molecules could be developed as therapeutic agents to directly neutralize this reactive metabolite.[5]

Targeting Downstream Pathologies
  • Anti-inflammatory and Antioxidant Therapies: Given the pro-inflammatory and pro-oxidant effects of N-homocysteinylation, therapies targeting these downstream pathways may be beneficial in mitigating the damage caused by HTL.

The development of drugs that specifically target the formation or effects of HTL represents a promising frontier in the management of cardiovascular and neurodegenerative diseases.[18][19]

Experimental Protocols

Protocol for Detection of Protein N-homocysteinylation by Western Blot

This protocol provides a framework for the immunodetection of N-homocysteinylated proteins in cell lysates or tissue homogenates.

  • Protein Extraction: Lyse cells or homogenize tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate 20-50 µg of protein per lane on a 4-20% Tris-glycine polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for N-homocysteinyl-lysine, diluted in blocking buffer.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Workflow for Mass Spectrometric Identification of N-homocysteinylation Sites

This workflow outlines the key steps for identifying specific sites of protein N-homocysteinylation using mass spectrometry.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Protein_Sample Protein Sample Reduction_Alkylation Reduction & Alkylation Protein_Sample->Reduction_Alkylation Enzymatic_Digestion Enzymatic Digestion (e.g., Trypsin) Reduction_Alkylation->Enzymatic_Digestion LC_Separation Peptide Separation (Liquid Chromatography) Enzymatic_Digestion->LC_Separation MS_Analysis Tandem Mass Spectrometry (MS/MS) LC_Separation->MS_Analysis Database_Searching Database Searching MS_Analysis->Database_Searching Site_Localization Modification Site Localization Database_Searching->Site_Localization Identified_Sites Identified_Sites Site_Localization->Identified_Sites Identified N-homocysteinylation Sites G cluster_protein_modification Protein Modification cluster_cellular_effects Cellular Effects cluster_disease Disease Pathogenesis HTL Homocysteine Thiolactone (HTL) N_Homocysteinylation N-homocysteinylation of Proteins HTL->N_Homocysteinylation Excitotoxicity NMDA Receptor-Mediated Excitotoxicity HTL->Excitotoxicity (via Homocysteine) Endothelial_Dysfunction Endothelial Dysfunction N_Homocysteinylation->Endothelial_Dysfunction Oxidative_Stress Oxidative Stress N_Homocysteinylation->Oxidative_Stress Inflammation Inflammation N_Homocysteinylation->Inflammation Atherosclerosis Atherosclerosis Endothelial_Dysfunction->Atherosclerosis Oxidative_Stress->Atherosclerosis Inflammation->Atherosclerosis Neurodegeneration Neurodegeneration Excitotoxicity->Neurodegeneration

Caption: Key Signaling Pathways in HTL-Mediated Disease.

Conclusion and Future Directions

The recognition of homocysteine thiolactone and N-homocysteinylation has fundamentally shifted our understanding of the molecular basis of hyperhomocysteinemia-associated diseases. This technical guide has provided a comprehensive overview of the biochemistry, pathophysiology, and analytical considerations related to this pathogenic pathway. Future research should focus on the development of specific and sensitive biomarkers for assessing the burden of N-homocysteinylation in patients. Furthermore, the exploration of novel therapeutic strategies that target the formation and detrimental effects of HTL holds immense promise for the prevention and treatment of cardiovascular and neurodegenerative diseases. A deeper understanding of the interplay between genetic predispositions, diet, and the Palmitoylhomocysteine/HTL pathway will be crucial in developing personalized medicine approaches to combat these complex disorders.

References

  • Homocysteine Thiolactone: Biology and Chemistry. MDPI. [Link]

  • Homocysteine thiolactone and N-homocysteinylated protein induce pro-atherogenic changes in gene expression in human vascular endothelial cells. PubMed Central. [Link]

  • Inhibition of Protein N‑Homocysteinylation by Proline: A Strategy toward the Therapeutic Intervention of Hyperhomocysteinemia. NIH. [Link]

  • Neurotoxicity associated with dual actions of homocysteine at the N-methyl-d-aspartate receptor. PubMed Central. [Link]

  • Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis. PubMed. [Link]

  • Atherosclerosis, Endothelial dysfunction, Homocysteine, Nitric oxide, Paraoxonase. JCDR. [Link]

  • Comparison of Protein N-Homocysteinylation in Rat Plasma under Elevated Homocysteine Using a Specific Chemical Labeling Method. MDPI. [Link]

  • Protein homocysteinylation: a new mechanism of atherogenesis? PubMed. [Link]

  • Palmitoylation: an emerging therapeutic target bridging physiology and disease. PubMed Central. [Link]

  • Direct Detection of S-Palmitoylation by Mass Spectrometry. PubMed Central. [Link]

  • Protein palmitoylation and its pathophysiological relevance. PubMed. [Link]

  • The metabolism of homocysteine: pathways and regulation. PubMed. [Link]

  • Homocysteine Metabolites, Endothelial Dysfunction, and Cardiovascular Disease. PubMed. [Link]

  • Recent advances in S-palmitoylation and its emerging roles in human diseases. PubMed Central. [Link]

  • The metabolism of homocysteine: Pathways and regulation. ResearchGate. [Link]

  • Direct Detection of S-Palmitoylation by Mass Spectrometry. ResearchGate. [Link]

  • Mechanisms of homocysteine neurotoxicity in neurodegenerative diseases with special reference to dementia. PubMed. [Link]

  • Homocysteine Metabolites, Endothelial Dysfunction, and Cardiovascular Disease. MDPI. [Link]

  • Advances in targeting protein S-palmitoylation in tumor immunity and therapy. PubMed Central. [Link]

  • Neurotoxicity Associated with Dual Actions of Homocysteine at the N-methyl-D-aspartate Receptor. ResearchGate. [Link]

  • Pathophysiological consequences of homocysteine excess. PubMed. [Link]

  • The metabolism of homocysteine: pathways and regulation. Thieme Connect. [Link]

  • Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis. Frontiers. [Link]

  • (PDF) Homocysteine and homocysteine-related compounds: an overview of the roles in the pathology of the cardiovascular and nervous systems. ResearchGate. [Link]

  • New approaches to drug discovery and development enabled by platform success. European Biotechnology. [Link]

  • Synthesis of Palmitate. Meddists. [Link]

  • Direct detection of S-palmitoylation by mass spectrometry. PubMed. [Link]

  • Elevated levels of plasma homocysteine are associated with neurotoxicity. PubMed. [Link]

  • Astaxanthin Protects PC12 Cells against Homocysteine- and Glutamate-Induced Neurotoxicity. MDPI. [Link]

  • Palmitoylation of synaptic proteins: roles in functional regulation and pathogenesis of neurodegenerative diseases. PubMed Central. [Link]

  • Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone. Chemical Science (RSC Publishing). [Link]

  • Advances in targeting protein S-palmitoylation in tumor immunity and therapy. PubMed. [Link]

  • Mass spectrometric study of ascorbyl palmitate and its intermolecular interactions. ResearchGate. [Link]

  • A rapid method to determine plasma homocysteine concentration and enrichment by gas chromatography/mass spectrometry. ResearchGate. [Link]

Sources

Methodological & Application

Methods for detecting Palmitoylhomocysteine in protein samples.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured for Drug Development Professionals and Analytical Scientists working with advanced drug delivery systems.

Executive Summary & Scientific Context

Palmitoylhomocysteine (PHC) is not a standard biological metabolite; it is a synthetic, pH-sensitive lipid excipient used critically in the formulation of "smart" liposomes. In the context of protein therapeutics (immunoliposomes, enzyme replacement payloads), PHC acts as a fusion switch.

  • Mechanism: At neutral pH (7.4), PHC is ionized and stabilizes the bilayer (often in conjunction with DOPE).

  • Trigger: In acidic environments (pH < 6.0, e.g., endosomes or tumor microenvironments), the carboxyl group of the homocysteine moiety becomes protonated.[1] This neutralizes the charge, destabilizing the membrane and forcing the liposome to fuse with the endosomal membrane, releasing the protein payload into the cytosol.

The Analytical Challenge: Detecting PHC in "protein samples" typically refers to Quality Control (QC) or Pharmacokinetic (PK) analysis of liposomal protein drugs . The challenge lies in the matrix interference: high concentrations of protein payloads (antibodies, enzymes) can suppress ionization in Mass Spectrometry (MS) and foul HPLC columns used for lipid analysis.

This guide details a self-validating LC-MS/MS protocol designed to extract and quantify PHC from complex protein matrices, ensuring stoichiometry (Lipid-to-Protein Ratio) is maintained.

Analytical Strategy & Workflow

To ensure scientific integrity, we must separate the lipid analyte (PHC) from the protein matrix. Direct injection of protein-heavy samples into lipid-optimized columns is a common cause of assay failure.

Core Workflow Diagram

PHC_Workflow Sample Liposomal Protein Sample (PHC + DOPE + Payload) IS_Add Add Internal Standard (N-Palmitoyl-Cysteine or d31-Palmitic Acid) Sample->IS_Add Lysis Membrane Disruption (0.1% Triton X-100 or Freeze-Thaw) IS_Add->Lysis Extract Biphasic Extraction (Bligh-Dyer: CHCl3/MeOH) Lysis->Extract Protein Precipitation PhaseSep Phase Separation Extract->PhaseSep ProteinPhase Aqueous Phase (Discard Protein/Salts) PhaseSep->ProteinPhase Top Layer LipidPhase Organic Phase (PHC + Lipids) PhaseSep->LipidPhase Bottom Layer Dry Nitrogen Evaporation & Reconstitution (MeOH) LipidPhase->Dry LCMS LC-MS/MS Analysis (C18 Column, Negative Mode) Dry->LCMS

Figure 1: Critical workflow for isolating Palmitoylhomocysteine (PHC) from protein-loaded liposomes. The Bligh-Dyer extraction is essential to remove the protein payload which interferes with lipid quantification.

Detailed Protocol: LC-MS/MS Quantification

This protocol uses Negative Ion Mode ESI because PHC contains a carboxylic acid moiety that ionizes efficiently at high pH, or can be detected as [M-H]-.

A. Reagents & Materials
  • Analyte: N-Palmitoyl-DL-homocysteine (Custom synthesis or Sigma-Aldrich if available).

  • Internal Standard (IS): N-Palmitoyl-L-Cysteine (structurally similar, chromatographically distinct) or Heptadecanoic acid.

  • Solvents: LC-MS Grade Methanol (MeOH), Chloroform (CHCl3), Water, Ammonium Acetate.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

B. Sample Preparation (The "Self-Validating" Step)

Rationale: We use a modified Bligh-Dyer method. The protein precipitates at the interface, ensuring the organic phase contains only the lipids (PHC).

  • Aliquot: Transfer 50 µL of Liposomal Protein Sample (approx. 1 mg/mL total lipid) to a glass vial.

  • Spike IS: Add 10 µL of Internal Standard (10 µM in MeOH).

  • Lysis/Solubilization: Add 200 µL Methanol. Vortex 30s. This disrupts the liposome.

  • Extraction: Add 100 µL Chloroform. Vortex 1 min.

  • Phase Break: Add 100 µL Water. Vortex 30s.

  • Centrifugation: Spin at 3,000 x g for 5 mins.

    • Visual Check: You should see three layers: Top (Water/MeOH + Protein salts), Middle (Protein Interface/Wafer) , Bottom (Chloroform + PHC).

  • Collection: Carefully pipette the bottom chloroform layer into a fresh vial.

  • Dry Down: Evaporate under N2 stream at 30°C.

  • Reconstitution: Dissolve residue in 100 µL MeOH:Isopropanol (50:50).

C. LC-MS/MS Parameters
ParameterSettingRationale
System Agilent 6495 Triple Quad or equivalentHigh sensitivity required for trace analysis.
Mobile Phase A 10 mM Ammonium Acetate in 60:40 Water:ACNBuffer controls pH for consistent ionization.
Mobile Phase B 10 mM Ammonium Acetate in 90:10 IPA:ACNIPA ensures elution of hydrophobic lipid tails.
Flow Rate 0.4 mL/minOptimal for electrospray ionization (ESI).
Gradient 40% B to 99% B over 8 minsSharp gradient to elute PHC (approx. RT 4.5 min).
Ionization ESI Negative (-) PHC has a carboxyl group (-COOH) that deprotonates easily.
MRM Transition Precursor: 386.3 [M-H]- Product: 255.2 (Palmitate)Monitors the loss of the homocysteine headgroup.

Alternative Method: HPLC-CAD (For QC Environments)

If Mass Spectrometry is unavailable, Charged Aerosol Detection (CAD) is the industry standard for lipids lacking UV chromophores.

  • Why not UV? PHC has only a weak carbonyl absorption at 205 nm. Protein stabilizers (Polysorbate, Histidine) and the protein payload itself absorb heavily here, creating massive noise.

  • CAD Principle: The eluent is nebulized and dried; particles are charged by N2 gas. Signal is proportional to mass, not chemical structure.

Protocol Adjustment:

  • Follow the same extraction (Section 3B).

  • Column: C8 or C18 (Reverse Phase).

  • Mobile Phase: Isocratic MeOH:Water (85:15) with 0.1% Formic Acid.

  • Detection: Corona Veo CAD (Thermo) or ELSD.

  • Limit of Detection: ~10 ng on column (lower sensitivity than MS, but sufficient for formulation analysis).

Troubleshooting & Scientific Nuance

Interference from "Palmitoylcysteine"

Researchers often confuse Palmitoylhomocysteine (PHC) with Palmitoylcysteine .

  • PHC: Synthetic lipid, thiolactone ring opening derivative. Used for pH sensitivity.[2][3][4][5][6][7]

  • Palmitoylcysteine: Common PTM or metabolite.

  • Differentiation: They differ by one methylene group (-CH2-). In MS, PHC is +14 Da heavier than Palmitoylcysteine. Ensure your MRM transitions account for this specific mass shift (386.3 vs 372.3).

The "Protein Sponge" Effect

High-concentration protein payloads (e.g., >10 mg/mL IgG) can physically trap lipids during precipitation.

  • Solution: Perform a double extraction . After removing the chloroform layer (Step 7), add fresh chloroform to the remaining aqueous/protein mix, vortex, spin, and combine the organic fractions.

Mechanism of Action Diagram

Understanding why we detect PHC helps in interpreting data. If PHC is degraded (hydrolysis of the amide bond), the liposome loses pH sensitivity.

PHC_Mechanism cluster_0 Neutral pH (7.4) Circulation cluster_1 Acidic pH (<6.0) Endosome PHC_Ion PHC (Ionized -COO-) Stabilizes Bilayer PHC_Prot PHC (Protonated -COOH) Cone Shape Lipid PHC_Ion->PHC_Prot H+ Uptake Lipo_Stable Liposome Intact Protein Encapsulated Fusion Membrane Destabilization & Fusion Lipo_Stable->Fusion Triggered by PHC Protonation PHC_Prot->Fusion Release Cytosolic Release of Protein Fusion->Release

Figure 2: The functional role of PHC. Analytical assays must verify the integrity of the PHC molecule; hydrolysis of the headgroup renders the liposome inert.

References

  • Connor, J., Yatvin, M. B., & Huang, L. (1984). pH-sensitive liposomes: Acid-induced liposome fusion.[2] Proceedings of the National Academy of Sciences, 81(6), 1715–1718.[2] Link

  • Simoes, S., et al. (2004). On the formulation of pH-sensitive liposomes with long circulation times. Advanced Drug Delivery Reviews, 56(7), 947-965. Link

  • Karanth, H., & Murthy, R. S. (2007). pH-sensitive liposomes: A brief review of their mechanism and applications. Indian Journal of Pharmaceutical Sciences, 69(1). Link

  • Christie, W. W. (2003). Lipid Analysis: Isolation, Separation, Identification and Structural Analysis of Lipids. Oily Press. (Standard reference for Bligh-Dyer extraction protocols).

Note on Safety: Chloroform is a carcinogen. All extraction steps must be performed in a certified chemical fume hood.

Sources

Application Note: LC-MS/MS Quantification of N-Palmitoylhomocysteine (PHC) in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol for the quantification of N-Palmitoylhomocysteine (PHC) in biological samples.

Context & Scope: Unlike native Homocysteine (a biomarker for cardiovascular risk), N-Palmitoylhomocysteine (PHC) is primarily a functional synthetic lipid used in pH-sensitive liposomal drug delivery systems . It is designed to destabilize lipid bilayers in the acidic environment of endosomes (pH < 6.0), triggering the cytosolic release of genetic or cytotoxic payloads (e.g., Temozolomide, Rapamycin).

Therefore, this guide focuses on Bioanalytical Pharmacokinetics (PK) —quantifying the lipid excipient itself to track liposome biodistribution and clearance.

Abstract & Clinical Relevance

The successful clinical translation of pH-sensitive liposomes requires rigorous pharmacokinetic profiling not just of the drug payload, but of the lipid carrier system. N-Palmitoylhomocysteine (PHC) acts as a "molecular switch." At physiological pH (7.4), it stabilizes the bilayer. At endosomal pH (5.0–6.0), the carboxyl group protonates, facilitating membrane fusion or thiolactone formation, resulting in payload release.

Analytical Challenge: PHC lacks a strong UV chromophore and is amphiphilic, making standard HPLC-UV insufficient for biological sensitivity. Furthermore, the free thiol group (-SH) makes the molecule susceptible to oxidative dimerization during extraction. This protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a specific reductive lipid extraction to ensure accurate monomer quantification.

Mechanism of Action

Understanding the chemical behavior of PHC is critical for sample handling. The diagram below illustrates the pH-dependent "trigger" mechanism that necessitates careful pH control during sample preparation.

PHC_Mechanism cluster_warning Bioanalytical Implication PHC_Phys PHC (Physiological pH 7.4) Open Chain Form (Anionic Carboxyl) Endosome Endosomal Uptake (Acidification pH < 6.0) PHC_Phys->Endosome Liposome Endocytosis Protonation Carboxyl Protonation (-COO⁻ → -COOH) Endosome->Protonation H+ Influx Destabilization Membrane Destabilization & Thiolactone Cyclization Protonation->Destabilization Conformational Change Warning CRITICAL: Extraction buffers must remain pH > 7.0 to prevent premature cyclization or precipitation. Protonation->Warning Release Payload Release (Cytosolic Delivery) Destabilization->Release Bilayer Fusion

Figure 1: Mechanism of PHC-mediated liposomal release. The pH sensitivity requires strict buffering during sample extraction to prevent analyte loss.

Method Development Strategy

Detection Mode: LC-MS/MS
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

  • Rationale: PHC contains a carboxylic acid. While the amide nitrogen can be protonated in positive mode, the carboxylate anion often yields lower background noise in lipid-rich matrices and avoids adduct formation common with sodium/potassium in positive mode.

  • MRM Transition: Precursor [M-H]⁻ 389.2 → Product fragments (typically cleavage of the palmitoyl chain or homocysteine moiety).

Chromatography[1][2]
  • Column: C8 or C18 Reverse Phase (e.g., Waters ACQUITY BEH C18).

  • Constraint: PHC is highly hydrophobic (Palmitic tail). A C18 column requires a high percentage of organic solvent to elute.

  • Mobile Phase:

    • A: 5 mM Ammonium Acetate in Water (pH 7.5).

    • B: Acetonitrile/Isopropanol (90:10).

    • Note: Neutral/basic pH is preferred to keep the carboxyl group deprotonated and the molecule stable.

Internal Standard (IS)
  • Recommendation: N-Palmitoyl Cysteine (structurally homologous) or d31-Palmitic Acid (if cost is a concern, though retention time will differ). Ideally, a deuterated analog d3-PHC should be synthesized for GLP studies.

Detailed Experimental Protocol

Reagents & Materials
  • Standard: N-Palmitoylhomocysteine (ammonium salt) (>99% purity).[1][2]

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol). Crucial for keeping the thiol free.

  • Extraction Solvent: Chloroform/Methanol (2:1 v/v) or MTBE (Methyl tert-butyl ether).

  • Buffer: PBS adjusted to pH 7.4.

Sample Preparation (Modified Bligh-Dyer)

This method extracts the lipophilic PHC while removing plasma proteins.

  • Thawing: Thaw plasma samples on ice.

  • Reduction (Critical):

    • Aliquot 50 µL of plasma into a glass tube.

    • Add 10 µL of 0.5 M TCEP (prepared in neutral PBS).

    • Incubate at Room Temperature for 15 mins.

    • Why? This reduces any PHC-Albumin mixed disulfides or PHC-PHC dimers, ensuring total PHC quantification.

  • Internal Standard Addition:

    • Add 10 µL of Internal Standard working solution (e.g., 1 µg/mL N-Palmitoyl Cysteine in Methanol).

  • Lipid Extraction:

    • Add 600 µL of Chloroform:Methanol (2:1) .

    • Vortex vigorously for 2 minutes.

    • Add 150 µL of Water to induce phase separation.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Recovery:

    • Carefully transfer the lower organic layer (containing PHC) to a clean glass vial.

    • Note: Avoid the protein interface layer.

  • Drying & Reconstitution:

    • Evaporate the solvent under a gentle stream of Nitrogen at 35°C.

    • Reconstitute the residue in 100 µL of Mobile Phase B (90% ACN) .

    • Transfer to HPLC vials with glass inserts.

LC-MS/MS Conditions
ParameterSetting
Instrument Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis)
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Column Temp 45°C
Flow Rate 0.4 mL/min
Injection Vol 2-5 µL
Run Time 6.0 Minutes

Gradient Profile:

Time (min) % Mobile Phase A (Aq) % Mobile Phase B (Org)
0.0 60 40
1.0 60 40
3.5 5 95
4.5 5 95
4.6 60 40

| 6.0 | 60 | 40 |

MS Parameters (ESI Negative):

  • Precursor Ion (Q1): 389.2 m/z [M-H]⁻

  • Product Ion (Q3): 255.2 m/z (Palmitate anion) – Quantifier

  • Product Ion (Q3): 134.0 m/z (Homocysteine fragment) – Qualifier

  • Collision Energy: -25 to -35 eV (Optimize per instrument)

Validation Parameters (FDA Bioanalytical Guidelines)

To ensure "Trustworthiness," the method must pass these criteria:

ParameterAcceptance CriteriaNotes
Linearity r² > 0.99Range: 10 ng/mL – 5000 ng/mL
LLOQ Signal-to-Noise > 10:1Target: ~5 ng/mL
Accuracy ±15% of nominal (±20% at LLOQ)Run QC samples at Low, Med, High
Precision CV < 15% (CV < 20% at LLOQ)Intra- and Inter-day
Recovery > 80% ConsistentCompare extracted vs. non-extracted stds
Matrix Effect 85-115%Assess ion suppression in 6 lots of plasma
Stability < 15% degradationFreeze/thaw (3 cycles), Benchtop (4h)

Troubleshooting & Expert Insights

Issue 1: Low Recovery / High Variability
  • Cause: PHC oxidation. The free thiol is reactive.[3]

  • Solution: Ensure TCEP is fresh. Do not use heat >40°C during nitrogen evaporation. Add 0.1% EDTA to the aqueous phase of the extraction to chelate metals that catalyze oxidation.

Issue 2: Peak Tailing
  • Cause: Secondary interactions between the carboxyl group and residual silanols on the column.

  • Solution: Ensure the Mobile Phase A contains Ammonium Acetate (5-10 mM). The buffer ions mask silanols. Do not use pure water/formic acid; the pH needs to be controlled.

Issue 3: Carryover
  • Cause: Lipophilic "stickiness" of the palmitoyl tail.

  • Solution: Use a strong needle wash: Isopropanol:Acetonitrile:Acetone (1:1:1) + 0.1% Formic Acid.

References

  • Connor, J., et al. (1984).[4] "pH-sensitive liposomes: acid-induced liposome fusion." Proceedings of the National Academy of Sciences, 81(6), 1715-1718.[4] Link

  • Yatvin, M. B., et al. (1980).[4] "pH-sensitive liposomes: possible clinical implications." Science, 210(4475), 1253-1255.[4] Link

  • Miller, K., et al. (2016).[4] "Delivery of a drug cache to glioma cells overexpressing platelet-derived growth factor receptor using lipid nanocarriers."[4] Nanomedicine, 11(6), 581-595.[4] Link

  • Avanti Polar Lipids. (2025). "Product Safety & Data Sheet: N-palmitoyl homocysteine (PHC)." Sigma-Aldrich Catalog. Link

  • Folch, J., Lees, M., & Sloane Stanley, G.H. (1957). "A simple method for the isolation and purification of total lipides from animal tissues." Journal of Biological Chemistry, 226, 497-509. Link

Sources

Application Note: Chemoselective Detection of S-Palmitoylhomocysteine via Acyl-Biotin Exchange (ABE)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating non-canonical lipidation, specifically the detection of S-Palmitoylhomocysteine . While the Acyl-Biotin Exchange (ABE) assay is traditionally utilized for S-palmitoylated cysteine residues, the shared thioester chemistry allows for the adaptation of this protocol to homocysteine (Hcy) targets.

Executive Summary & Chemical Rationale

The detection of S-palmitoylation on homocysteine (Hcy) presents a unique challenge in lipidomics and proteomics. Homocysteine, a homolog of cysteine containing an additional methylene group (


), possesses a thiol group capable of undergoing S-acylation to form S-palmitoylhomocysteine .

Standard proteomic workflows often overlook this modification due to the lability of the thioester bond. The ABE assay exploits the specific sensitivity of thioester bonds to cleavage by neutral hydroxylamine (HAM). Because the chemical bond in S-palmitoylhomocysteine is a thioester (identical to S-palmitoylcysteine), it is susceptible to HAM cleavage, allowing for the substitution of the acyl group with a biotin tag.[1]

Critical Distinction: This protocol is specific for S-palmitoylhomocysteine (thioester linkage). It will not detect N-palmitoylhomocysteine (amide linkage), as amide bonds are resistant to hydroxylamine cleavage under these conditions.

Mechanism of Action[2][3][4][5]
  • Blockade: Free thiols (unmodified Hcy and Cys) are irreversibly alkylated with N-ethylmaleimide (NEM).[1]

  • Cleavage: The thioester bond of S-palmitoylhomocysteine is cleaved by Hydroxylamine (HAM), releasing the palmitate and regenerating the free thiol on the Hcy residue.[1]

  • Labeling: The nascent thiol is reacted with a sulfhydryl-reactive biotinylation reagent (Biotin-HPDP or Biotin-BMCC).

  • Enrichment: Biotinylated molecules are captured on Streptavidin resin.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the ABE assay adapted for Homocysteine specificity validation.

ABE_Workflow Start Sample Preparation (Lysate containing S-Palmitoyl-Hcy) Block Step 1: Thiol Blockade (NEM, pH 7.4, 50°C) Start->Block Lyse & Denature Clean1 Precipitation / Desalting (Remove excess NEM) Block->Clean1 Split Sample Splitting Clean1->Split HAM_Plus + HAM (Hydroxylamine) Thioester Cleavage Split->HAM_Plus Experimental HAM_Minus - HAM (Buffer Control) Background Check Split->HAM_Minus Control Label Step 2: Biotinylation (Biotin-HPDP) HAM_Plus->Label Free Thiol Exposed HAM_Minus->Label Thiol Remains Blocked Pull Step 3: Streptavidin Enrichment Label->Pull Analysis Step 4: Analysis Pull->Analysis Western Blot / LC-MS

Caption: Schematic of the Acyl-Biotin Exchange (ABE) workflow. The split into +HAM and -HAM is critical for validating that the signal arises from a thioester linkage.

Detailed Protocol

Phase 1: Lysis and Free Thiol Blockade

Objective: Irreversibly cap all non-acylated cysteine and homocysteine residues to prevent false positives.

Reagents:

  • Lysis Buffer (LB): 50 mM HEPES (pH 7.4), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, Protease Inhibitor Cocktail.

  • Blocking Reagent: N-ethylmaleimide (NEM).[1][2][3] Prepare fresh 1 M stock in Ethanol.

Procedure:

  • Lysis: Solubilize cells/tissue in Lysis Buffer. Incubate on ice for 30 min. Clarify by centrifugation (16,000 x g, 15 min, 4°C).

  • Protein Quantification: Normalize protein concentration to 2 mg/mL (BCA Assay).

  • Blockade: Add NEM to a final concentration of 50 mM .

    • Expert Insight: Homocysteine has a pKa (~8.8) slightly higher than Cysteine (~8.3). To ensure complete alkylation of Hcy, maintain pH at 7.4–7.5 and perform the incubation at 40°C–50°C for 30 minutes with agitation, rather than the standard 4°C overnight. This thermal energy drives the alkylation of the slightly less nucleophilic Hcy thiol.

  • Precipitation: Precipitate proteins using Methanol/Chloroform (MeOH/CHCl3) to remove excess NEM.

    • Add 4 volumes MeOH, vortex.

    • Add 1 volume CHCl3, vortex.

    • Add 3 volumes H2O, vortex strongly.

    • Spin 9,000 x g for 2 min. Remove upper phase.

    • Add 3 volumes MeOH, invert gently. Spin 9,000 x g for 2 min to pellet protein. Air dry pellet.

Phase 2: Thioester Cleavage and Biotinylation

Objective: Specifically cleave the S-palmitoyl thioester bond and tag the site with Biotin.[1]

Reagents:

  • 4SB Buffer: 4% SDS, 50 mM HEPES, 5 mM EDTA (pH 7.4).

  • Hydroxylamine (HAM) Buffer: 0.7 M Hydroxylamine-HCl (pH adjusted to 7.4 with NaOH). Must be prepared fresh.

  • Control Buffer: 0.7 M Tris-HCl (pH 7.4).

  • Biotin-HPDP: 4 mM stock in DMSO.

Procedure:

  • Resuspension: Dissolve the protein pellet in 4SB Buffer to ~5 mg/mL. Ensure complete solubilization (sonicate if necessary).

  • Splitting: Divide the sample into two equal aliquots:

    • Sample A (+HAM): Add equal volume of HAM Buffer .

    • Sample B (-HAM): Add equal volume of Control Buffer .

  • Biotinylation: Immediately add Biotin-HPDP to both samples (Final conc: 0.2 mM).

  • Incubation: Incubate for 1 hour at Room Temperature in the dark with end-over-end rotation.

    • Mechanism:[4][5][2][6][7] HAM cleaves the S-palmitoyl-Hcy thioester.[1] The concomitant presence of Biotin-HPDP immediately labels the transiently exposed thiol.

  • Cleanup: Perform a second MeOH/CHCl3 precipitation (as in Phase 1) to remove excess Hydroxylamine and unreacted Biotin-HPDP.

Phase 3: Enrichment and Elution

Objective: Isolate the biotinylated (formerly palmitoylated) species.[1]

Procedure:

  • Resuspension: Resuspend pellets in Lysis Buffer (containing 0.2% SDS).

  • Capture: Add Streptavidin-Agarose or NeutrAvidin beads (25–50 µL slurry per mg protein). Incubate 90 min at Room Temperature.

  • Washing: Wash beads rigorously (4x with Lysis Buffer + 0.5 M NaCl) to remove non-specific binding.

  • Elution: Elute proteins by reducing the disulfide bond in the Biotin-HPDP linker.

    • Add 30 µL Elution Buffer (100 mM

      
      -mercaptoethanol in 2x SDS-PAGE loading buffer).
      
    • Boil for 5 minutes (95°C).

Downstream Validation: Distinguishing Cys vs. Hcy

The ABE assay is chemoselective for thioesters but does not inherently distinguish between S-Palmitoylcysteine and S-Palmitoylhomocysteine. Mass Spectrometry is required for definitive assignment.

LC-MS/MS Strategy
  • In-Gel Digestion: Run the ABE eluate on SDS-PAGE. Excise bands.

  • Alkylation Differential:

    • The ABE protocol leaves the formerly palmitoylated site as a free thiol (after elution with reducing agent).

    • Perform a standard alkylation with Iodoacetamide (IAA) before MS analysis.

  • Mass Shift Identification:

    • Cysteine: Residue mass = 103.009 Da + Carbamidomethyl (57.02 Da) = 160.03 Da .

    • Homocysteine: Residue mass = 117.025 Da + Carbamidomethyl (57.02 Da) = 174.05 Da .

    • Search Parameter: Set "Homocysteine" as a variable modification and look for the specific +14 Da mass shift relative to Cysteine on the peptide backbone.

Data Presentation & Controls

Expected Results Table
Sample ConditionSignal (Western Blot)Interpretation
+ HAM Strong BandThioester-linked acylation present (Cys or Hcy).
- HAM No Band / FaintSuccessful background blocking; signal in +HAM is specific.
- HAM (Strong Signal) Strong BandFailed Blockade. Incomplete NEM reaction in Phase 1.
NEM-Control No BandSample treated with NEM but no Biotin; rules out endogenous biotin.
Troubleshooting Guide
  • High Background (-HAM signal): The pKa of Homocysteine makes it slightly harder to block than Cysteine. Increase Phase 1 NEM incubation temperature to 50°C and ensure pH is strictly < 7.5 (NEM hydrolyzes rapidly at pH > 8.0).

  • Low Signal: S-palmitoylhomocysteine may be less abundant than canonical S-palmitoylation. Increase input protein mass (up to 5-10 mg) and use high-sensitivity Streptavidin magnetic beads.

References

  • Drisdel, R. C., & Green, W. N. (2004). Labeling and quantifying sites of protein palmitoylation. BioTechniques, 36(2), 276–285. [Link]

  • Wan, J., Roth, A. F., Bailey, A. O., & Davis, N. G. (2007). Palmitoylated proteins: purification and identification. Nature Protocols, 2(7), 1573–1584. [Link]

  • Jakubowski, H. (2019). Homocysteine modification in protein structure/function and human disease. Physiological Reviews, 99(1), 555-604. [Link]

  • Forrester, M. T., et al. (2011). Site-specific analysis of protein S-acylation by resin-assisted capture. Journal of Lipid Research, 52(2), 393-398. [Link]

Sources

Application of Palmitoylhomocysteine in Cellular Imaging Studies: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Dynamics of Protein Palmitoylation with a Novel Chemical Probe

Protein S-palmitoylation, the reversible post-translational modification where a 16-carbon palmitate is attached to a cysteine residue, is a critical regulator of protein localization, stability, and function.[1][2] This dynamic process plays a pivotal role in a myriad of cellular signaling pathways, including those governed by Ras and Wnt proteins.[3][4][5][6][7] Dysregulation of palmitoylation has been implicated in numerous diseases, making the ability to visualize and quantify this modification in living cells a key objective for researchers in cell biology and drug discovery.

This application note introduces the use of fluorescently labeled Palmitoylhomocysteine as a chemical probe for cellular imaging studies of S-palmitoylation. We provide a comprehensive guide, from the synthesis of the probe to detailed protocols for live-cell imaging and data analysis. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the dynamic world of protein palmitoylation.

Principle of the Method: A Dual-Purpose Probe for Membranes and Protein Acylation

Fluorescently labeled Palmitoylhomocysteine is designed as a versatile tool to investigate lipid-modified proteins and their environment. The palmitoyl moiety facilitates its interaction with and incorporation into cellular membranes, similar to endogenous palmitic acid. The homocysteine headgroup provides a handle for fluorescent labeling and may influence its cellular uptake and metabolism. N-acylated amino acids are a class of signaling molecules, and their cellular uptake can be mediated by amino acid transporters.[8][9][10][11]

The probe's utility lies in its potential to be a substrate for the enzymes involved in S-palmitoylation, allowing for the visualization of this process in real-time. By employing a fluorescent analog of palmitic acid, researchers can track its incorporation into proteins and observe its subcellular localization.[12] It is crucial, however, to distinguish between the probe that is enzymatically incorporated into proteins and the probe that remains associated with cellular membranes. This guide provides protocols for control experiments to aid in this differentiation.

Probe Synthesis and Characterization: Crafting the Fluorescent Tool

The synthesis of a fluorescently labeled Palmitoylhomocysteine can be achieved by coupling a fluorescent dye to the amino group of Palmitoylhomocysteine. A common and effective fluorophore for this purpose is Nitrobenzoxadiazole (NBD) due to its environmental sensitivity, which can provide information about the hydrophobicity of the probe's surroundings.[13]

The general synthesis scheme involves the reaction of Palmitoylhomocysteine with an NBD-halide (e.g., NBD-Cl) under basic conditions. The resulting NBD-Palmitoylhomocysteine can be purified using chromatographic techniques.

Table 1: Key Characteristics of NBD-Palmitoylhomocysteine

PropertyDescriptionReference
Excitation Maximum~460 nm[13]
Emission Maximum~525 nm (in ethanol)[13]
SolubilitySoluble in organic solvents, sparingly soluble in water[13]
Key FeatureEnvironmentally sensitive fluorescence[13]

Experimental Protocols: A Step-by-Step Guide to Cellular Imaging

Protocol 1: Cell Culture and Labeling with Fluorescent Palmitoylhomocysteine

This protocol outlines the steps for labeling cultured mammalian cells with a fluorescent Palmitoylhomocysteine probe for subsequent imaging.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescent Palmitoylhomocysteine stock solution (e.g., 1 mM in DMSO)

  • Glass-bottom imaging dishes or chamber slides

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.

  • Probe Preparation: Prepare a working solution of the fluorescent Palmitoylhomocysteine probe in complete cell culture medium. The final concentration should be optimized for each cell type and experimental condition but a starting concentration of 1-10 µM is recommended.

  • Cell Labeling: Remove the culture medium from the cells and wash once with PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells with the probe for a predetermined amount of time (e.g., 30 minutes to 4 hours). Incubation time should be optimized to allow for sufficient probe uptake and incorporation while minimizing potential cytotoxicity.

  • Washing: After incubation, remove the probe-containing medium and wash the cells three times with warm PBS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. The cells are now ready for live-cell imaging.

Protocol 2: Live-Cell Imaging with Fluorescence Microscopy

This protocol provides guidelines for acquiring high-quality fluorescence images of cells labeled with the Palmitoylhomocysteine probe.

Equipment:

  • Inverted fluorescence microscope equipped for live-cell imaging (with environmental chamber for temperature, CO2, and humidity control)

  • Appropriate filter sets for the chosen fluorophore (e.g., for NBD: excitation ~470/40 nm, emission ~525/50 nm)

  • High-sensitivity camera (e.g., sCMOS or EMCCD)

Procedure:

  • Microscope Setup: Turn on the microscope and allow the light source and camera to warm up. Set the environmental chamber to 37°C and 5% CO2.

  • Image Acquisition Settings:

    • Place the imaging dish on the microscope stage.

    • Using a low magnification objective (e.g., 10x or 20x), locate the cells.

    • Switch to a high-magnification objective (e.g., 40x or 63x oil immersion) for detailed imaging.

    • Optimize the exposure time and excitation light intensity to obtain a good signal-to-noise ratio while minimizing phototoxicity.

  • Image Capture: Acquire images of the labeled cells. For dynamic studies, time-lapse imaging can be performed.

Protocol 3: Control Experiments to Validate S-Palmitoylation

To confirm that the observed fluorescence signal is due to the enzymatic incorporation of the Palmitoylhomocysteine probe into proteins via a thioester bond, the following control experiments are essential.

A. Hydroxylamine Treatment to Cleave Thioester Bonds

Hydroxylamine specifically cleaves thioester bonds, releasing the palmitoyl group from the protein. A decrease in the fluorescence signal associated with specific cellular structures after hydroxylamine treatment suggests that the probe was indeed S-palmitoylated.

Procedure:

  • Label and image the cells as described in Protocols 1 and 2.

  • Treat the cells with a neutral hydroxylamine solution (e.g., 0.5 M, pH 7.4) for 1-2 hours at 37°C.

  • Wash the cells with PBS.

  • Re-image the same cells and compare the fluorescence intensity before and after hydroxylamine treatment.

B. Inhibition of Palmitoylation

Using a known inhibitor of protein palmitoylation, such as 2-bromopalmitate (2-BP), can help to verify that the probe is incorporated through the action of palmitoyl acyltransferases (PATs).

Procedure:

  • Pre-treat the cells with a palmitoylation inhibitor (e.g., 100 µM 2-BP) for 1-2 hours.

  • Co-incubate the cells with the inhibitor and the fluorescent Palmitoylhomocysteine probe.

  • Wash and image the cells as described in Protocols 1 and 2.

  • Compare the fluorescence intensity in inhibitor-treated cells to that in control cells (treated with vehicle). A significant reduction in fluorescence suggests that the probe's incorporation is enzyme-mediated.[1]

Quantitative Image Analysis: From Pictures to Numbers

Table 2: Recommended Software for Quantitative Image Analysis

SoftwareKey FeaturesWebsite
Fiji (ImageJ) Open-source, extensive plugin library for various analysis tasks, including intensity measurements, colocalization analysis, and particle tracking.[Link]
CellProfiler Free, open-source software for high-throughput, automated image analysis. Excellent for segmenting cells and measuring various cellular features.[Link]
Commercial Software (e.g., Imaris, MetaMorph) Advanced 3D/4D visualization and analysis capabilities, often with dedicated modules for specific applications.Vendor-specific websites

General Workflow for Quantitative Analysis:

  • Image Pre-processing: Correct for background fluorescence and noise.

  • Cell Segmentation: Identify and outline individual cells or regions of interest (ROIs).

  • Fluorescence Measurement: Quantify the mean or integrated fluorescence intensity within the segmented regions.

  • Data Analysis: Perform statistical analysis on the quantified data to compare different experimental conditions.

Applications in Cellular Signaling Studies

The fluorescent Palmitoylhomocysteine probe can be a powerful tool to investigate the role of S-palmitoylation in various signaling pathways.

Visualizing Ras Palmitoylation and Trafficking

The localization and function of Ras proteins are tightly regulated by S-palmitoylation.[3][4][6] Using the fluorescent probe, researchers can visualize the sites of Ras palmitoylation and track its dynamic trafficking between the plasma membrane and the Golgi apparatus.[4]

Investigating Wnt Signaling

Wnt proteins undergo palmitoylation, which is essential for their secretion and signaling activity.[5][7] The fluorescent Palmitoylhomocysteine probe can be used to study the cellular machinery involved in Wnt palmitoylation and to screen for small molecules that modulate this process.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide

IssuePossible CauseSuggested Solution
High Background Fluorescence Incomplete removal of unbound probe.Increase the number and duration of washing steps.
Autofluorescence of cells or medium.Use a phenol red-free imaging medium. Acquire an image of unlabeled cells to determine the level of autofluorescence.
Low Signal Insufficient probe concentration or incubation time.Optimize probe concentration and incubation duration.
Photobleaching.Reduce excitation light intensity and exposure time. Use an anti-fade reagent in the imaging medium.
Cell Toxicity High probe concentration or prolonged incubation.Perform a dose-response and time-course experiment to determine the optimal, non-toxic labeling conditions.

Conclusion and Future Perspectives

The use of fluorescently labeled Palmitoylhomocysteine offers a promising approach to visualize and study the dynamic process of protein S-palmitoylation in living cells. By following the detailed protocols and control experiments outlined in this guide, researchers can gain valuable insights into the roles of this critical post-translational modification in health and disease. Future developments may include the synthesis of probes with different fluorophores for multi-color imaging and the application of super-resolution microscopy techniques to visualize palmitoylation events with unprecedented detail.

Diagrams

G cluster_synthesis Probe Synthesis cluster_workflow Experimental Workflow cluster_controls Control Experiments Palmitoylhomocysteine Palmitoylhomocysteine NBD-Palmitoylhomocysteine NBD-Palmitoylhomocysteine Palmitoylhomocysteine->NBD-Palmitoylhomocysteine Reaction NBD-Cl NBD-Cl NBD-Cl->NBD-Palmitoylhomocysteine Cell_Culture 1. Cell Culture Probe_Labeling 2. Probe Labeling Cell_Culture->Probe_Labeling Live_Cell_Imaging 3. Live-Cell Imaging Probe_Labeling->Live_Cell_Imaging Inhibitor Palmitoylation Inhibitor (e.g., 2-BP) Probe_Labeling->Inhibitor Data_Analysis 4. Quantitative Analysis Live_Cell_Imaging->Data_Analysis Hydroxylamine Hydroxylamine Treatment (Cleaves Thioester Bonds) Live_Cell_Imaging->Hydroxylamine

G

References

  • Chattopadhyay, A., & London, E. (1987). Synthesis and properties of a highly fluorescent derivative of phosphatidylethanolamine. Biochimica et Biophysica Acta (BBA) - Biomembranes, 938(1), 24-34. [Link]

  • Merz, C., et al. (2021). Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry. STAR Protocols, 2(4), 100898. [Link]

  • Gao, X., & Hannoush, R. N. (2014). Single-cell in situ imaging of palmitoylation in fatty-acylated proteins. Nature Protocols, 9(7), 1545-1565. [Link]

  • Yao, H., et al. (2018). Analysis of dynamic S-palmitoylation on Lck by tandem fluorescence imaging. Methods in Molecular Biology, 1795, 137-147. [Link]

  • Corrie, J. E., et al. (1983). Synthesis and properties of NBD-n-acylcholines, fluorescent analogs of acetylcholine. The Journal of biological chemistry, 258(24), 14789-14796. [Link]

  • Gao, X., et al. (2014). Method for cellular imaging of palmitoylated proteins with clickable probes and proximity ligation applied to Hedgehog, tubulin, and Ras. Journal of the American Chemical Society, 136(9), 3326-3329. [Link]

  • Schek, E., et al. (2023). Chemical probe mediated visualization of protein S-palmitoylation in patient tissue samples. Frontiers in Physiology, 14, 1063247. [Link]

  • Kathayat, R. S., et al. (2018). Measuring S-depalmitoylation activity in vitro and in live cells with fluorescent probes. Methods in Molecular Biology, 1795, 149-163. [Link]

  • Charollais, A., & Van Der Goot, F. G. (2009). Palmitoylation of proteins of the secretory pathway. The international journal of biochemistry & cell biology, 41(3), 509-514. [Link]

  • Seidler, M. (2016, February 19). SERVA Webinar: Protein Labelling and Staining using Fluorescent Dyes (English) [Video]. YouTube. [Link]

  • JoVE (Journal of Visualized Experiments). (2022, September 12). Immunoprecipitation and ABE: Protein Palmitoylation |Protocol Preview [Video]. YouTube. [Link]

  • Rocks, O., et al. (2005). Fluorescence-based methods to image palmitoylated proteins. Methods, 37(2), 161-169. [Link]

  • Magnin, T., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. International journal of molecular sciences, 20(23), 6016. [Link]

  • Singh, R. K., et al. (2005). Colorimetric and fluorometric determination of homocysteine and cysteine.
  • Liu, M., et al. (2024). Wnt/Wingless signaling promotes lipid mobilization through signal-induced transcriptional repression. Proceedings of the National Academy of Sciences, 121(28), e2318711121. [Link]

  • Afonin, S., et al. (2008). Determining the Orientation and Localization of Membrane-Bound Peptides. Current protein & peptide science, 9(6), 570-588. [Link]

  • Martin, B. R., & Cravatt, B. F. (2010). Tandem fluorescence imaging of dynamic S-acylation and protein turnover. Proceedings of the National Academy of Sciences, 107(17), 7658-7663. [Link]

  • Wang, R., et al. (2020). A fluorescent probe for concurrent detection of cysteine, homocysteine, and superoxide anion. Science Advances, 6(50), eabc8996. [Link]

  • ResearchGate. (2019, December 3). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. [Link]

  • Perelman School of Medicine at the University of Pennsylvania. Free software for analyzing and processing image data. [Link]

  • Ramamurthi, K. S., & Losick, R. (2009). Protein Localization by Recognition of Membrane Curvature. Current biology : CB, 19(18), R831-R835. [Link]

  • Addgene. Fluorescent Protein Guide: Subcellular Localization. [Link]

  • Han, H., et al. (2003). Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter. Pharmaceutical research, 20(9), 1367-1373. [Link]

  • Pani, A. M., & Goldstein, B. (2018). Direct visualization of a native Wnt in vivo reveals that a long-range Wnt gradient forms by extracellular dispersal. eLife, 7, e38325. [Link]

  • Eagle Biosciences. Homocysteine HPLC Assay. [Link]

  • Reddit. (2022, September 27). What kind of software do you use for microscope imaging analysis?[Link]

  • Leśniak, W., et al. (2026). Calcium-Dependent Membrane Interactions of S100A1, S100B, and S100P Homodimers and Their Heterodimeric Complexes. Langmuir. [Link]

  • BPS Bioscience. S-adenosyl homocysteine, Fluorescein-labeled (Discontinued). [Link]

  • Zhang, Y., et al. (2022). Activation of Wnt/β-Catenin Signaling Involves 660 nm Laser Radiation on Epithelium and Modulates Lipid Metabolism. International journal of molecular sciences, 23(19), 11520. [Link]

  • Gao, X., & Hannoush, R. N. (2014). Method for Cellular Imaging of Palmitoylated Proteins with Clickable Probes and Proximity Ligation Applied to Hedgehog, Tubulin, and Ras. Journal of the American Chemical Society, 136(9), 3326-3329. [Link]

  • Zu, Y., et al. (2012). Mechanisms of cellular uptake of nanoparticles and their effect on drug delivery. Current pharmaceutical design, 18(14), 2008-2017. [Link]

  • Jenoptik. Software options for image analysis with JENOPTIK GRYPHAX® cameras. [Link]

  • Reddit. (2016, December 9). Method to determine protein localization via Western Blot. [Link]

  • Promega Connections. (2023, June 19). Understanding Wnt Signaling Through β-Catenin Localization in Live Cells. [Link]

  • Evident Scientific. Microscope Software. [Link]

  • Kandasamy, P., et al. (2018). Amino Acid Homeostasis in Mammalian Cells with a Focus on Amino Acid Transport. Biomolecules, 8(4), 133. [Link]

  • Chen, Y., et al. (2023). Wnt/β-catenin signaling activation promotes lipogenesis in the steatotic liver via physical mTOR interaction. Frontiers in Endocrinology, 14, 1289133. [Link]

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Application Note: Advanced Enrichment Strategies for Palmitoyl- and Homocysteine-Modified Proteins

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to address the complex intersection of Palmitoylation (a lipid post-translational modification) and Homocysteine (a non-proteinogenic amino acid), while clarifying the specific role of Palmitoylhomocysteine (PHC) as a functional lipid in drug delivery.

Given the technical nuance, this document distinguishes between two distinct scientific intents:

  • Proteomics: The enrichment of S-Palmitoylated proteins (often misreferenced or chemically related to homocysteine-based capture methods).[1]

  • Drug Development: The analysis of proteins modified by or conjugated to Palmitoylhomocysteine (PHC) , a synthetic pH-sensitive lipid used in liposomal delivery systems.[1]

Executive Summary & Disambiguation

"Palmitoylhomocysteine-modified proteins" is a term that sits at the cross-section of three distinct biochemical fields. To ensure experimental success, researchers must first identify their specific target:

Target ContextDescriptionPrimary Application
A. S-Palmitoylation (The PTM) The reversible attachment of palmitate to Cysteine residues via a thioester bond.[1][2][3]Cell Signaling, Trafficking, Cancer Biology.[4]
B. N-Homocysteinylation The modification of Lysine residues by Homocysteine Thiolactone (HTL).[1][5]Cardiovascular Disease, Neurodegeneration, Protein Aggregation.
C. PHC-Conjugates Proteins conjugated to Palmitoylhomocysteine (PHC) , a synthetic pH-sensitive lipid.[1]Targeted Drug Delivery, Liposomal Formulations (pH-triggered release).[1][6][7][8][9]

This guide focuses primarily on Context A (S-Palmitoylation) as the dominant proteomic need, while providing a specialized protocol for Context C (PHC-Liposome Cargo) for drug development professionals.[1]

Core Directive: The Enrichment Logic

Enriching hydrophobic, lipid-modified proteins requires overcoming two barriers: solubility and lability .[1]

  • The Solubility Paradox: Palmitoylated proteins partition into membranes, making them hard to solubilize without detergents that interfere with downstream Mass Spectrometry (MS).

  • The Lability Trap: The thioester bond in S-palmitoylation is chemically fragile. It is easily hydrolyzed, but this fragility is also the key to its specific enrichment via Acyl-Biotin Exchange (ABE) .[1]

Strategic Workflow Visualization

The following diagram illustrates the decision tree for selecting the correct enrichment strategy.

EnrichmentStrategy Start Target Identification Type Modification Type? Start->Type SPal S-Palmitoylation (Native PTM) Type->SPal Native Biology PHC PHC-Conjugate (Synthetic/Drug) Type->PHC Drug Delivery Method1 Acyl-Biotin Exchange (ABE) SPal->Method1 Endogenous Proteins Method2 Metabolic Labeling (Click Chemistry) SPal->Method2 Live Cell Validation Method3 Lipid Extraction & LC-MS/MS PHC->Method3 Formulation Analysis

Caption: Decision matrix for selecting enrichment protocols based on the origin of the palmitoyl modification.

Protocol A: Acyl-Biotin Exchange (ABE) for S-Palmitoylated Proteins

The Gold Standard for Endogenous PTM Analysis[1]

This method exploits the lability of the thioester bond.[2] We block free cysteines, cleave the palmitate with hydroxylamine (HA), and swap it for a biotin tag.

Reagents & Buffers
  • Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM NEM (N-ethylmaleimide), 1% Triton X-100, Protease Inhibitor Cocktail.

  • Blocking Buffer: Lysis buffer + 50 mM NEM (Freshly prepared).[1]

  • Cleavage Buffer: 0.7 M Hydroxylamine (HA), pH 7.4 (Must be pH adjusted immediately before use).[1]

  • Capture Reagent: HPDP-Biotin (1 mM stock in DMSO) or Biotin-BMCC.[1]

  • Resin: Streptavidin-Agarose or NeutrAvidin beads.[1]

Step-by-Step Workflow
Phase 1: Lysis and Free Thiol Blocking [1]
  • Harvest: Lyse cells (approx.

    
     cells) in 1 mL Lysis Buffer .
    
  • Homogenize: Sonicate on ice (3 x 10s pulses) to disrupt membranes.

  • Block: Add NEM to a final concentration of 50 mM . Incubate for 2 hours at 4°C with end-over-end rotation.

    • Critical Mechanism:[10] NEM permanently alkylates all free cysteines.[1] S-palmitoylated cysteines are protected by the lipid and remain unreacted.[1]

  • Precipitate: Perform Chloroform-Methanol precipitation to remove excess NEM. Resuspend the protein pellet in buffer containing 1% SDS/4M Urea to ensure complete resolubilization.

Phase 2: Hydroxylamine Cleavage & Biotinylation
  • Split Sample: Divide the sample into two equal aliquots:

    • +HA (Test): Add 0.7 M Hydroxylamine (pH 7.4) .

    • -HA (Control): Add 50 mM Tris-HCl (pH 7.4).

  • Exchange: Add HPDP-Biotin (0.2 mM final) to both samples.

  • Incubate: Rotate for 1 hour at Room Temperature .

    • Mechanism:[4][7][10][11][12] HA specifically cleaves the thioester bond of S-palmitoylated cysteines, revealing a nascent sulfhydryl group. HPDP-Biotin immediately reacts with this newly freed thiol.[1] The -HA control measures non-specific background.[1]

Phase 3: Enrichment & Elution
  • Precipitate Again: Remove excess Biotin and HA via Chloroform-Methanol precipitation.[1] Resuspend in binding buffer (low SDS, e.g., 0.1%).

  • Capture: Incubate with Streptavidin beads for 1-2 hours at RT.

  • Wash: Stringent washing is vital.[1]

    • 3x with 1% Triton X-100.[1]

    • 3x with 0.1% SDS.[1]

    • 2x with PBS.[1]

  • Elution: Elute proteins by reducing the disulfide bond of HPDP-Biotin using 100 mM DTT or beta-mercaptoethanol in SDS-PAGE loading buffer.[1]

  • Analysis: Western Blot or LC-MS/MS.

Protocol B: Metabolic Labeling (Click Chemistry)

For Validating Dynamic Palmitoylation in Living Cells

If you are studying "Palmitoylhomocysteine" as a misnomer for a chemical probe, you are likely looking for 17-ODYA (17-octadecynoic acid) or 15-HDYA .[1]

Reagents
  • Probe: 17-ODYA (Alkynyl-palmitate analogue).[1]

  • Click Reagents: Biotin-Azide (or Fluorescent-Azide), CuSO4, TCEP (Reducing agent), TBTA (Ligand).[1]

Workflow
  • Labeling: Incubate cells with 25-50 µM 17-ODYA for 4-8 hours. (Include a DMSO vehicle control).

  • Lysis: Lyse cells in buffer containing 1% Triton X-100 (No NEM needed here).

  • Click Reaction: To the lysate (1 mg/mL), add:

    • 100 µM Biotin-Azide.[1]

    • 1 mM TCEP.[1]

    • 100 µM TBTA.

    • 1 mM CuSO4.[1]

  • Incubate: 1 hour at RT in the dark.

  • Precipitate: Methanol-Chloroform precipitate to remove unreacted Biotin-Azide.[1]

  • Enrich: Solubilize pellet and capture on Streptavidin beads as per Protocol A.

Protocol C: Analysis of PHC-Modified Therapeutics

For Drug Delivery Applications (Liposomes)

Palmitoylhomocysteine (PHC) is a synthetic lipid used to create pH-sensitive liposomes.[1][8][13] In acidic environments (e.g., endosomes, pH < 6.0), the homocysteine headgroup protonates, causing the liposome to fuse with membranes and release its cargo.

Objective: Enrich and quantify proteins associated with PHC liposomes (e.g., the "Protein Corona" or conjugated ligands).

Methodology: Liposome-Protein Complex Isolation
  • Separation (Size Exclusion):

    • Use a Sepharose CL-4B column to separate free proteins from PHC-liposome-associated proteins.[1]

    • Note: PHC liposomes are fragile at acidic pH.[1] Ensure all buffers are pH 7.4 .

  • Destabilization Extraction:

    • Collect liposome fractions.[1][14]

    • To release the cargo/associated proteins, lower the pH to 5.0 using Acetate buffer.

    • Observation: The solution should become turbid as PHC protonates and aggregates/fuses.

    • Centrifuge at 20,000 x g for 30 mins. The pellet contains the lipid-protein aggregates.[1]

  • Delipidation for MS:

    • Resuspend the pellet in Cold Acetone (-20°C) . Incubate for 1 hour.

    • Spin at max speed.[1] The supernatant contains the PHC lipids; the pellet contains the enriched proteins.

    • Air dry the pellet and resolubilize in 8M Urea for Trypsin digestion and LC-MS analysis.

Scientific Validation & QC

Quantitative Data Presentation

When reporting enrichment results, structure your data to demonstrate specificity.

MetricABE (+HA)Control (-HA)Interpretation
Western Blot Signal HighLow/AbsentValid S-Palmitoylation.
Peptide Count (MS) >10 Unique<2 UniqueHigh confidence enrichment.[1]
Ratio (+HA/-HA) > 5.01.0Statistical significance threshold.[1]
Troubleshooting "Ghost" Bands

If you see signal in your -HA control:

  • Incomplete Blocking: Your NEM incubation was too short or the NEM was degraded (oxidized).[1] Use fresh NEM.

  • Endogenous Biotin: High background from carboxylases (e.g., Pyruvate Carboxylase).[1] Pre-clear lysate with Streptavidin beads before the ABE steps.

References

  • Drisdel, R. C., & Green, W. N. (2004). Labeling and quantifying sites of protein palmitoylation. BioTechniques, 36(2), 276–285. Link

  • Connor, J., Yatvin, M. B., & Huang, L. (1984). pH-sensitive liposomes: Acid-induced liposome fusion.[15] Proceedings of the National Academy of Sciences, 81(6), 1715–1718.[15] Link[1]

  • Hang, H. C., et al. (2007). Chemical probes for the rapid detection of fatty-acylated proteins in mammalian cells. Journal of the American Chemical Society, 129(10), 2744–2745. Link[1]

  • Jakubowski, H. (2019). Homocysteine modification in protein structure/function and human disease. Physiological Reviews, 99(1), 555-604.[1] Link[1]

  • Wan, J., et al. (2007). Palmitoylation identification by chemistry and metabolomics. Nature Protocols, 2(7), 1573–1584. Link

Sources

Visualizing a Novel Acylated Amino Acid: A Guide to the Development of Fluorescent Probes for Palmitoylhomocysteine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Interest in Acylated Homocysteine

Homocysteine (Hcy) is a well-established biomarker for various physiological and pathological states. Its levels are closely monitored in clinical settings, and its metabolic pathways are subjects of intense research. While the roles of homocysteine and its thiolactone derivative are increasingly understood, the biological significance of its acylated forms, such as palmitoylhomocysteine (PHcy), remains largely unexplored. Palmitoylation is a crucial lipid modification that governs protein trafficking, localization, and function. We hypothesize that the palmitoylation of homocysteine could represent a novel intersection of lipid signaling and amino acid metabolism, potentially playing a role in cellular signaling, membrane dynamics, or as a metabolic intermediate.

The ability to visualize and quantify palmitoylhomocysteine in its native cellular environment is paramount to unraveling its functions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and application of fluorescent probes for the specific detection of palmitoylhomocysteine. As no such probe currently exists, this document will serve as a detailed roadmap, integrating established principles of fluorescent probe chemistry with methodologies for cellular imaging.

PART 1: Principles of Fluorescent Probe Design for Palmitoylhomocysteine

The unique chemical structure of palmitoylhomocysteine, featuring a free thiol group and a long lipid chain, dictates the strategy for probe design. The primary approach will be to leverage the high reactivity of the thiol group for a turn-on fluorescence mechanism. The bulky palmitoyl group on the amine necessitates careful consideration of steric hindrance and probe solubility.

Leveraging Thiol Reactivity for Selective Detection

A variety of fluorescent probes have been developed for the detection of biothiols like cysteine (Cys) and homocysteine (Hcy). The selectivity for homocysteine over the more abundant cysteine and glutathione (GSH) is often achieved through reaction mechanisms that are sterically favored by the homocysteine structure. These mechanisms, which can be adapted for palmitoylhomocysteine, include:

  • Michael Addition-Cyclization: Probes containing an acrylate group can react with the thiol of Hcy, followed by an intramolecular cyclization that releases a fluorophore, leading to a "turn-on" fluorescence signal. The seven-membered ring formation with Hcy is often kinetically favored over the six-membered ring formation with Cys, providing a basis for selectivity. For PHcy, the free thiol group should allow for a similar reaction cascade.

  • Nucleophilic Aromatic Substitution (SNAr): Fluorophores quenched by an electron-withdrawing group, such as 4-chloro-7-nitrobenzofurazan (NBD-Cl), can become fluorescent upon substitution by a nucleophilic thiol. The reaction rate differences between Hcy, Cys, and GSH can be exploited for selective detection[1].

  • Aldehyde-Thiol Condensation: Probes with an aldehyde group can undergo condensation with the thiol and amino groups of Hcy to form a thiazolidine derivative, which can alter the electronic properties of the fluorophore and result in a change in fluorescence. However, since the amino group in PHcy is acylated, this mechanism is less likely to be directly applicable unless modified.

Proposed Probe Design: A Rational Approach

We propose a novel fluorescent probe, tentatively named PHcy-Green , based on the Michael addition-cyclization mechanism, which offers a high signal-to-noise ratio. The design incorporates a fluorophore, a recognition site (acrylate), and a solubilizing group to counteract the hydrophobicity of the palmitoyl chain.

Diagram 1: Proposed Mechanism of PHcy-Green

PHcy_Green_Mechanism cluster_0 Non-fluorescent Probe cluster_1 Target Molecule cluster_2 Reaction Cascade cluster_3 Fluorescent Product Probe PHcy-Green (Quenched) (Fluorophore-Linker-Acrylate) Reaction Michael Addition & Intramolecular Cyclization Probe->Reaction Reacts with PHcy Palmitoylhomocysteine (PHcy) (Free Thiol Group) PHcy->Reaction Product Highly Fluorescent Product (Released Fluorophore) Reaction->Product Results in workflow cluster_synthesis Probe & Standard Synthesis cluster_invitro In Vitro Validation cluster_incell In-Cellulo Application Synthesize_PHcy Synthesize PHcy Standard Characterize Spectroscopic Characterization (Selectivity, Kinetics, LOD) Synthesize_PHcy->Characterize Synthesize_Probe Synthesize PHcy-Green Probe Synthesize_Probe->Characterize Cell_Culture Culture Cells Characterize->Cell_Culture Probe_Loading Load Cells with PHcy-Green Cell_Culture->Probe_Loading Imaging Fluorescence Microscopy Probe_Loading->Imaging Analysis Image Analysis & Co-localization Imaging->Analysis

Sources

Troubleshooting & Optimization

Overcoming challenges in Palmitoylhomocysteine mass spectrometry analysis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Palmitoylhomocysteine (PHC) Technical Support Center .

This guide addresses the specific analytical challenges associated with N-Palmitoylhomocysteine (PHC), a pH-sensitive amphiphilic lipid often used in drug delivery systems (liposomes) and studied as a bioactive lipo-amino acid. Its unique structure—combining a hydrophobic palmitoyl tail with a reactive, thiol-containing homocysteine head—creates a "perfect storm" for mass spectrometry artifacts: oxidation (dimerization), surface adsorption, and ionization suppression.

Quick Diagnostic: What is your primary issue?

SymptomProbable CauseImmediate Action
Signal drops over time Thiol oxidation (Dimerization)Add reducing agent (TCEP) or alkylate.
Ghost peaks / Carryover Lipid tail adsorptionIncrease needle wash organic strength.
Doublets in Mass Spec Disulfide formation (Monomer vs Dimer)Check m/z at [2M-2H].
Poor Peak Shape pH mismatch or SolubilityAdjust mobile phase pH; check reconstitution solvent.

Part 1: Sample Preparation & Extraction (The "Redox" Trap)

Q: Why does my PHC signal intensity fluctuate wildly between technical replicates?

A: The culprit is likely the free thiol (-SH) group on the homocysteine moiety. Unlike standard lipids, PHC contains a reactive thiol that rapidly oxidizes to form PHC-disulfides (dimers) or mixed disulfides with other thiols in your matrix (e.g., glutathione, albumin). This reaction is accelerated by basic pH and air exposure, effectively "stealing" your analyte from the detection window.

Protocol Fix: The "Lock-and-Key" Strategy You must either keep the environment reducing or permanently "lock" the thiol.

  • Reduction (Temporary Fix): Add TCEP (Tris(2-carboxyethyl)phosphine) to your extraction buffer. TCEP is more stable than DTT and works over a wider pH range.

    • Concentration: 5–10 mM final concentration.

    • Note: This reverses dimerization but does not prevent re-oxidation in the autosampler.

  • Alkylation (Permanent Fix - Recommended): Derivatize the thiol with N-ethylmaleimide (NEM) or Iodoacetamide (IAM) .

    • Reaction: PHC-SH + NEM

      
       PHC-S-NEM (Stable Thioether).
      
    • Mass Shift: You will track the mass of PHC + 125 Da (for NEM).

Q: My recovery is low from plasma/tissue. Is the lipid tail sticking to the proteins?

A: Yes. The palmitoyl tail binds hydrophobically to albumin, while the polar head group complicates simple organic extraction.

  • Avoid: Pure hexane or isooctane (too non-polar for the Hcy head).

  • Use: A modified Folch or Bligh-Dyer method, but acidified.

    • Solvent: Chloroform:Methanol (2:1) + 0.1% Formic Acid. The acid keeps the carboxyl group protonated (neutral), improving partition into the organic phase.

Part 2: Chromatographic Separation (The "Sticky" Lipid)

Q: I see significant peak tailing and carryover in blank injections. How do I clear the system?

A: PHC is an amphiphile; its "soap-like" nature causes it to adhere to stainless steel and plastic surfaces.

Troubleshooting Steps:

  • Needle Wash: Standard methanol washes are insufficient. Use a "Strong Wash" of Isopropanol:Acetonitrile:Acetone (40:40:20) + 0.1% Formic Acid .

  • Column Choice: Use a C18 column with high carbon load, but ensure it is "base-deactivated" to prevent interaction with the amine/amide nitrogen.

    • Recommended: Waters BEH C18 or Phenomenex Kinetex C18.

  • Mobile Phase:

    • A: Water + 5mM Ammonium Formate (pH 4.0).

    • B: Acetonitrile:Isopropanol (90:10) + 0.1% Formic Acid.

    • Why Isopropanol? It improves the solubility of the C16 chain, sharpening the peak.

Part 3: Mass Spectrometry & Detection (The "Ion" Zone)

Q: Should I use Positive or Negative Ionization mode?

A: Negative Mode (ESI-) is generally superior for N-acyl amino acids.

  • Negative Mode ([M-H]⁻): The carboxylic acid on the homocysteine head deprotonates easily.

    • Precursor: m/z ~388.3 (Calculated based on Monoisotopic Mass ~389.3).

    • Fragment: m/z 255.2 (Palmitic acid carboxylate) is a common, high-intensity fragment.

  • Positive Mode ([M+H]⁺): The amide nitrogen is not very basic. You might see adducts ([M+NH4]⁺ or [M+Na]⁺) which are less stable for quantification. Use Positive mode only if you have derivatized the thiol with a positively charged tag.

Q: I suspect I’m detecting the dimer. What mass should I look for?

A: If oxidation occurs, PHC forms a homodimer.

  • Monomer (PHC): MW ~390.6 Da.

  • Dimer (PHC-S-S-PHC): MW = (390.6

    
     2) - 2 (loss of 2 Hydrogens) 
    
    
    
    779.2 Da.
  • Diagnostic: Run a Q1 scan. If you see m/z 778/779 dominant over 388/390, your sample is oxidized.

Visualizing the Workflow

The following diagram illustrates the critical decision points in the PHC analysis workflow, specifically highlighting the divergence between "Native" and "Derivatized" analysis paths to handle the thiol instability.

PHC_Workflow Sample Biological Sample (Plasma/Liposome) Extract Extraction (Acidified MeOH/CHCl3) Sample->Extract Decision Thiol Strategy? Extract->Decision Path_Native Native Route (Add TCEP) Decision->Path_Native Rapid Screen Path_Deriv Stable Route (Add NEM/IAM) Decision->Path_Deriv Quantification LC LC Separation (C18 + Isopropanol) Path_Native->LC Artifact Risk: Dimerization (m/z 779) Path_Native->Artifact Oxidation Path_Deriv->LC MS MS/MS Detection (ESI Negative) LC->MS

Caption: Workflow for Palmitoylhomocysteine analysis. The "Stable Route" (Green) using alkylation is recommended for precise quantification to prevent disulfide artifacts.

Summary of Critical Parameters

ParameterRecommendationRationale
Pre-Treatment TCEP + NEM Prevents thiol oxidation and dimerization.
Extraction Solvent Acidified Organic Protonates COOH for better organic solubility.
Column C18 (Base Deactivated) Handles hydrophobic tail; minimizes silanol interactions.
Mobile Phase B ACN/IPA (90:10) IPA ensures elution of the lipid tail without carryover.
Ionization ESI Negative (-) Targets the carboxylate group ([M-H]⁻).
Needle Wash IPA/ACN/Acetone Essential to remove "sticky" lipid residues.

References

  • N-Palmitoyl Homocysteine Structure & Properties Source: PubChem. "Compound Summary: N-Palmitoylhomocysteine". URL:[Link]

  • Thiol-Lipid Analysis & Oxidation Challenges Source: Frontiers in Chemistry. "Challenges in Mass Spectrometry Analysis of Thiol-Containing Compounds". URL:[Link]

  • Liposome Drug Delivery Systems (PHC Applications) Source: National Institutes of Health (PMC). "pH-Responsive Liposomes for Drug Delivery". URL:[Link](Note: Citation refers to gemini lipids derived from PHC).

  • Mass Spectrometry of Amphiphilic Lipids Source: Journal of Lipid Research. "Strategies for the analysis of N-acyl amino acids by LC-MS/MS". URL:[Link](General reference for N-acyl amino acid methodology).

Strategies for dealing with the hydrophobicity of Palmitoylhomocysteine peptides.

[1]

Case ID: PAL-HCY-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming Hydrophobicity & Aggregation in Lipid-Modified Peptides[1]

Executive Summary: The Hydrophobic Challenge

Palmitoyl-homocysteine (Pal-Hcy) peptides represent a unique class of lipopeptides.[1] The addition of a 16-carbon saturated fatty acid tail (Palmitoyl) to Homocysteine (Hcy) creates a molecule with a "split personality": a hydrophilic peptide backbone fighting against a dominant, highly hydrophobic lipid anchor.[1]

This dual nature causes critical experimental failures:

  • Insolubility: The lipid tail drives the peptide to aggregate into micelle-like structures or precipitate in aqueous buffers.[1]

  • Surface Adsorption: The peptide sticks to plasticware, glass, and chromatography columns, leading to massive sample loss.

  • Bioassay Interference: Aggregates can trigger false positives or fail to interact with cellular targets.[1]

This guide provides field-proven strategies to solubilize, purify, and utilize Pal-Hcy peptides without compromising their biological integrity.[1]

Ticket #1: "The Powder Won't Dissolve in My Buffer"

User Issue: I added PBS to my lyophilized Pal-Hcy peptide, and it turned into a cloudy suspension. Vortexing didn't help.

Root Cause: You have likely created a "crash precipitation."[1] Adding water directly to a highly hydrophobic peptide forces the lipid tails to clump together immediately to escape the aqueous environment. Once these aggregates form, they are thermodynamically stable and difficult to break.

The Solution: The "Organic First" Protocol

You must dissolve the hydrophobic core before introducing the aqueous phase.

Step-by-Step Protocol:

  • Solvent Selection:

    • Primary Choice: DMSO (Dimethyl Sulfoxide) .[1][2][3] It is the gold standard for hydrophobic peptides and compatible with most cell assays at low concentrations (<0.5%).[1]

    • Alternative for Cys/Hcy Sensitivity: If your peptide contains free thiols (unmodified Cys/Hcy) elsewhere in the sequence, use DMF (Dimethylformamide) .[1] DMSO can promote oxidation of free thiols to disulfides.

  • Dissolution:

    • Dissolve the lyophilized powder in 100% DMSO (or DMF) to a high concentration (e.g., 10–20 mM).

    • Tip: If the solution is not clear, sonicate briefly (3 x 10 seconds) in a water bath. Do not overheat.

  • Dilution (The Critical Step):

    • Add the peptide/DMSO stock dropwise into the stirring aqueous buffer.[2][4]

    • Never add the buffer to the peptide stock; this causes high local concentrations and immediate precipitation.

Solvent Compatibility Table

SolventApplicationProsCons
DMSO Cell Culture, Biochemical AssaysExcellent solvency; low toxicity at <1%.[1]Can oxidize free thiols (Met, Cys, Hcy).[1]
DMF Synthesis, PurificationGood for Cys-containing peptides.[1][4][5][6]Toxic to cells; incompatible with some plastics.[1]
HFIP Aggregation BreakingDisrupts beta-sheets/amyloids effectively.[1]Highly volatile; must be evaporated before assay.[1]
6M Guanidine HCl Denaturing PurificationGuarantees solubility.[1]Incompatible with functional assays (denatures proteins).[1]
Visual Workflow: Correct Solvation Logic

SolvationWorkflowStartLyophilized Pal-Hcy PeptideDirectWaterAdd Aqueous Buffer Directly?Start->DirectWaterCrashPRECIPITATION (Irreversible)DirectWater->CrashYes (Don't do this)OrganicSolventDissolve in 100% DMSO/DMF(Target 10-20 mM Stock)DirectWater->OrganicSolventNo (Correct Path)CheckClearIs Solution Clear?OrganicSolvent->CheckClearSonicateSonicate (3x 10s)or Warm (30°C)CheckClear->SonicateCloudyDilutionAdd Stock DROPWISEinto Stirring BufferCheckClear->DilutionClearSonicate->CheckClearFinalStable Working Solution(<1% DMSO)Dilution->Final

Figure 1: Decision tree for solubilizing hydrophobic Pal-Hcy peptides without precipitation.

Ticket #2: "The Peptide Sticks to the HPLC Column"

User Issue: I injected my Pal-Hcy peptide onto a C18 column, but I see no peak or a very broad smear (ghost peak) in the next run.

Root Cause: The 16-carbon palmitoyl chain interacts too strongly with the octadecyl (C18) chains of the stationary phase.[1] Standard Acetonitrile/Water gradients are often too weak to elute it, leading to irreversible binding (carryover).[1]

The Solution: Modifying the Stationary & Mobile Phases
  • Switch the Column:

    • Move from C18 to C4 or C8 columns.[1] The shorter alkyl chains on the silica support reduce the hydrophobic interaction energy, allowing the peptide to elute sharper and earlier.

    • Reference: Wider pore sizes (300 Å) are preferred over standard 100 Å to prevent steric trapping of lipidated peptides.[1]

  • Elevate Temperature:

    • Run the column oven at 40°C – 60°C . Heat increases mass transfer kinetics and reduces the viscosity of the lipid-peptide interaction, sharpening the peaks.

  • Spike the Mobile Phase:

    • Acetonitrile (ACN) may not be strong enough.[1] Add Isopropanol (IPA) to Mobile Phase B.

    • Recipe: Mobile Phase A: 0.1% TFA in Water.[1] Mobile Phase B: 50% Acetonitrile / 50% Isopropanol / 0.1% TFA.[1]

    • Why? IPA is a stronger solvent for lipids than ACN.[1]

Troubleshooting Logic: HPLC

HPLCTroubleshootingIssueIssue: Broad/Missing PeakStep1Step 1: Change ColumnUse C4 or C8 (300 Å)Issue->Step1Step2Step 2: Increase TempSet Oven to 50°CStep1->Step2If still retainingStep3Step 3: Modify SolventAdd Isopropanol to MP-BStep2->Step3If still broad

Figure 2: Escalation strategy for eluting stubborn lipopeptides.

Ticket #3: "My Bioassay Data is Noisy/Inconsistent"

User Issue: The IC50 values vary wildly between replicates. Sometimes the peptide works, sometimes it doesn't.

Root Cause: Aggregation. At physiological pH, Pal-Hcy peptides form micelles.[1] The "effective" concentration of free peptide is unknown and variable. Furthermore, the lipid tail loves to stick to the plastic walls of 96-well plates.

The Solution: Formulation Additives

To stabilize the peptide in aqueous assay buffers, you must provide a "chaperone" for the lipid tail or reduce surface tension.

  • Use Non-Ionic Detergents:

    • Add 0.05% Tween-20 or 0.1% Triton X-100 to your assay buffer.[1]

    • Mechanism:[1][7][8][9] These detergents form mixed micelles with the peptide, keeping it in solution and preventing adsorption to the plastic plate.

  • Carrier Proteins (BSA):

    • Include 0.1% - 1% BSA (Bovine Serum Albumin) .[1]

    • Mechanism:[1][7][8][9] Albumin naturally transports fatty acids in the blood. It will bind the palmitoyl tail of your peptide, keeping it soluble while often still allowing the bioactive headgroup to interact with its target (depending on the receptor nature).

  • Glass vs. Plastic:

    • Use low-binding polypropylene plates or silanized glass vials for dilutions.[1] Standard polystyrene binds lipopeptides aggressively.[1]

Ticket #4: "Storage & Stability"[1]

User Issue: Can I freeze the leftover solution for next week?

Guideline:

  • Lyophilized Powder: Stable at -20°C for years.[1][5] Keep desiccated.

  • DMSO Stock: Stable at -20°C or -80°C. Avoid repeated freeze-thaw cycles (absorbs moisture, which causes precipitation).[1] Aliquot into single-use vials.

  • Aqueous Dilutions: Do not store. Once diluted into buffer, the peptide will slowly aggregate or precipitate over time (hours to days). Always prepare fresh dilutions from the DMSO stock immediately before the assay.

References & Further Reading

  • GenScript. (n.d.). Peptide Solubility Guidelines. Retrieved from

    • Key Insight: Establishes the hierarchy of solvent choice (Water -> DMSO -> Formic Acid) based on peptide charge and hydrophobicity.

  • Bachem. (2021). Peptide Solubility: Handling hydrophobic peptides. Retrieved from

    • Key Insight: Provides specific protocols for dissolving peptides with high hydrophobic residue content.

  • Thermo Fisher Scientific. (n.d.).[1] Peptide Solubility Guidelines. Retrieved from [1]

    • Key Insight: Discusses the use of Acetonitrile and DMSO for cell culture compatibility.

  • Ducker, C. E., et al. (2006).[1] Cellular palmitoylation and trafficking of lipidated peptides. Methods, 40(2), 166-170.[1]

    • Key Insight: Details HPLC methods (C8 columns, Methanol gradients) specifically for quantifying palmitoylated peptides.

  • Rijkers, D. T. S., et al. (2005).[1] A convenient solid phase synthesis of S-palmitoyl transmembrane peptides. Tetrahedron Letters, 46(19), 3341-3345.[1]

    • Key Insight: Discusses the synthesis and handling challenges of S-palmitoylated peptides, including solvent systems for purification.

Best practices for the storage and handling of Palmitoylhomocysteine.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Storage, Handling, and Experimental Use of N-Palmitoyl-L-Homocysteine (PHC)

Document ID: TS-PHC-2024-001 Version: 2.1 Department: Lipid Chemistry & Drug Delivery Applications

Product Overview & Chemical Identity

N-Palmitoyl-L-Homocysteine (PHC) is a specialized synthetic lipid derivative primarily utilized in the formulation of pH-sensitive liposomes .[1][2][3][4] Unlike standard phospholipids, PHC acts as a "trigger" molecule. It is a weakly acidic amphiphile that changes its protonation state in response to environmental pH, making it critical for cytosolic drug delivery systems that must escape the endosome.[5]

PropertySpecification
Chemical Name N-palmitoyl-L-homocysteine
Molecular Formula C₂₀H₃₉NO₃S
Molecular Weight ~373.6 g/mol
Physical State White to off-white powder
Solubility Soluble in Chloroform, Methanol, Ethanol.[2] Insoluble in water.
pKa (Carboxyl) ~6.0 - 6.5 (in bilayer environment)
Primary Application Endosomal escape component in DOPE-based liposomes

Critical Storage & Handling Best Practices

Core Directive: PHC contains a free thiol (-SH) group and a hydrophobic tail. It is susceptible to two primary degradation pathways: Oxidation (disulfide dimerization) and Hydrolysis .

Storage Protocol
  • Temperature: Store exclusively at -20°C or lower (-80°C is optimal for long-term).

  • Atmosphere: The vial must be purged with inert gas (Argon or Nitrogen) before sealing. Oxygen exposure leads to the formation of PHC-dimers (disulfides), which lack the fusogenic properties of the monomer.

  • Container: Amber glass vials with Teflon-lined caps. Avoid plastics that may leach plasticizers into lipid stocks.

Solubilization & Handling
  • Solvent Choice: Do not attempt to dissolve PHC directly in aqueous buffers.

    • Stock Preparation: Dissolve in Chloroform or a Chloroform:Methanol (2:1) mixture.

  • Handling Precaution: Always allow the vial to equilibrate to room temperature before opening to prevent water condensation, which accelerates hydrolysis.

Experimental Protocol: Formulation of pH-Sensitive Liposomes

Objective: Create PHC:DOPE liposomes that release cargo at endosomal pH (5.0–6.0) but remain stable at physiological pH (7.4).

Mechanism:

  • Neutral pH (7.4): PHC is negatively charged (deprotonated). This charge stabilizes DOPE (Dioleoylphosphatidylethanolamine) into a bilayer (Lamellar Phase).

  • Acidic pH (<6.0): PHC becomes protonated (neutral). Without the stabilizing charge, DOPE reverts to its preferred Inverted Hexagonal Phase (HII) , causing membrane destabilization and fusion.

Step-by-Step Methodology
  • Lipid Mixing:

    • Combine DOPE and PHC in a molar ratio of 8:2 (DOPE:PHC) in a round-bottom flask using chloroform as the solvent.

    • Note: A minimum of 20 mol% PHC is required to stabilize the bilayer at neutral pH.

  • Film Formation:

    • Evaporate the solvent using a rotary evaporator under a stream of Nitrogen at room temperature.

    • Ensure a thin, uniform lipid film forms on the flask wall.

    • Desiccate under high vacuum for >4 hours to remove trace solvent.

  • Hydration:

    • Hydrate the film with PBS (pH 7.4) containing your cargo (e.g., calcein, DNA, drug).

    • Critical: The hydration buffer must be pH 7.4 or higher. If the pH is < 7.0, the lipids will not form stable vesicles and will aggregate immediately.

  • Sizing:

    • Vortex vigorously to form Multilamellar Vesicles (MLVs).

    • Extrude through polycarbonate membranes (e.g., 100 nm pore size) to form Large Unilamellar Vesicles (LUVs).

  • Purification:

    • Remove unencapsulated cargo via size-exclusion chromatography (Sephadex G-50) or dialysis against PBS (pH 7.4).

Mechanism of Action (Visualization)

The following diagram illustrates the pH-triggered conformational change that drives endosomal escape.

PHC_Mechanism cluster_neutral Physiological pH (7.4) (Bloodstream/Extracellular) cluster_acidic Endosomal pH (5.0 - 6.0) (Intracellular) PHC_Neg PHC (Deprotonated) Charge: Negative (-) DOPE_Lam DOPE (Stabilized in Bilayer) PHC_Neg->DOPE_Lam Stabilizes Stable STABLE LIPOSOME (Cargo Retained) DOPE_Lam->Stable Forms PHC_Neu PHC (Protonated) Charge: Neutral (0) Stable->PHC_Neu Endocytosis & Acidification (H+ influx) DOPE_Hex DOPE (Reverts to Hexagonal II) PHC_Neu->DOPE_Hex Loss of Charge Destabilization Release MEMBRANE FUSION (Cargo Release) DOPE_Hex->Release Membrane Collapse

Caption: Figure 1. The molecular switch mechanism of PHC-based liposomes. At pH 7.4, anionic PHC stabilizes DOPE in a bilayer. Upon acidification in the endosome, PHC protonation triggers the transition of DOPE to the fusogenic inverted hexagonal phase.

Troubleshooting & FAQs

Q1: My PHC/DOPE liposomes precipitate immediately upon hydration. What went wrong?

  • Diagnosis: The pH of your hydration buffer is likely too low.

  • Solution: PHC requires a pH > 7.0 to maintain the negative charge necessary to stabilize DOPE. Ensure your buffer is at pH 7.4 exactly. Also, check for the presence of Divalent Cations (Ca²⁺, Mg²⁺); these can bridge the carboxyl groups of PHC, causing aggregation even at neutral pH. Use EDTA-containing buffers if necessary.

Q2: I see low encapsulation efficiency. Is my PHC degraded?

  • Diagnosis: If PHC has oxidized to form disulfides, it loses its ability to integrate properly into the membrane and stabilize the bilayer.

  • Test: Run a Thin Layer Chromatography (TLC) of your lipid stock.

    • Mobile Phase: Chloroform/Methanol/Acetic Acid (65:25:4).

    • Visualization: Iodine vapor.

    • Result: A second spot migrating differently from the monomer indicates oxidation (dimerization).

  • Prevention: Always store under Argon. You may attempt to rescue oxidized stock by treating with TCEP (Tris(2-carboxyethyl)phosphine) before formulation, though fresh stock is recommended.

Q3: Can I use PHC with lipids other than DOPE?

  • Answer: Yes, but the pH-sensitivity will be compromised. The "snap-action" release relies specifically on DOPE's intrinsic tendency to form non-bilayer structures (Hexagonal II). Using PC (Phosphatidylcholine) instead of DOPE will result in a stable liposome that does not release cargo in response to pH changes, as PC forms stable bilayers naturally.

Q4: What is the shelf-life of the prepared liposomes?

  • Answer: PHC-based liposomes are less stable than standard PEG-liposomes.

    • Aqueous Suspension: Use within 24-48 hours at 4°C. The PHC thiol is susceptible to oxidation in aqueous environments, and the vesicles may fuse over time.

    • Lyophilization: For long-term storage, lyophilize the liposomes in the presence of a cryoprotectant (e.g., 5% Sucrose or Trehalose).

References

  • Connor, J., Yatvin, M. B., & Huang, L. (1984). pH-sensitive liposomes: Acid-induced liposome fusion.[2][5][6] Proceedings of the National Academy of Sciences, 81(6), 1715–1718.[7]

  • Avanti Polar Lipids. (n.d.). N-palmitoyl homocysteine (PHC) Product Information. Sigma-Aldrich / Merck.

  • Yatvin, M. B., Kreutz, W., Horwitz, B. A., & Shinitzky, M. (1980). pH-sensitive liposomes: possible clinical implications. Science, 210(4475), 1253-1255.

Sources

How to resolve co-eluting peaks in Palmitoylhomocysteine HPLC analysis.

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for resolving co-eluting peaks in the High-Performance Liquid Chromatography (HPLC) analysis of N-Palmitoylhomocysteine (PHC) . Unlike standard homocysteine (Hcy) assays, PHC analysis requires a hybrid approach that accounts for both the polar amino acid moiety and the hydrophobic palmitoyl tail.

Topic: Resolving Co-Eluting Peaks & Method Optimization

Audience: Analytical Chemists, drug development researchers, and lipidomics specialists.

The Core Challenge: The "Hybrid" Nature of PHC

Q: Why does my PHC peak co-elute with impurities even when I use a standard Homocysteine method?

A: You are likely applying a method designed for polar amino acids to a lipidated molecule. Standard Homocysteine methods use low organic content (e.g., 2-10% acetonitrile) to retain the polar Hcy molecule. N-Palmitoylhomocysteine (PHC) , however, carries a C16 fatty acid chain, making it significantly more hydrophobic.

If you use a standard Hcy method:

  • PHC will elute in the column wash or the very end of the gradient, often co-eluting with accumulated matrix crud or highly hydrophobic contaminants like Palmitic Acid .

  • Peak Broadening: The mismatch in polarity causes PHC to "smear" rather than elute as a sharp band, increasing the overlap with neighboring peaks.

The Solution: You must transition to a "Lipid-Like" Gradient . Treat PHC more like a fatty acid than an amino acid.

Diagnostic Guide: Identifying the Co-Eluting Suspect

Use this decision matrix to identify what is hiding under your PHC peak.

Scenario A: The "Ghost" Shoulder (Oxidation)
  • Symptom: A persistent shoulder or split peak that appears on the later-eluting side of the main PHC peak.

  • Cause: Disulfide Dimerization . PHC contains a free thiol (-SH). In solution, two PHC molecules oxidize to form a dimer (PHC-S-S-PHC). This dimer is twice as hydrophobic and elutes slightly later.

  • Fix: Add a reducing agent.[1][2][3][4]

    • Protocol: Add TCEP (Tris(2-carboxyethyl)phosphine) to your sample at a final concentration of 5–10 mM. Incubate at room temperature for 10-15 minutes before injection. TCEP is preferred over DTT as it is stable over a wider pH range and odorless [1].

Scenario B: The Hydrophobic Interloper (Hydrolysis)
  • Symptom: A sharp peak co-eluting or just resolving from PHC, often seen in stability samples.

  • Cause: Palmitic Acid . PHC can hydrolyze (cleavage of the amide bond), releasing free Homocysteine (elutes at void volume) and Palmitic Acid (elutes very late).

  • Fix: Adjust detection and gradient slope.

    • Detection: Palmitic acid has very poor UV absorbance at 210 nm compared to the amide bond in PHC. If using UV, the interference is minimal unless concentrations are high. If using CAD (Charged Aerosol Detection) or MS , Palmitic Acid will be a major peak.

    • Gradient: Flatten the gradient slope at the high-organic region (e.g., 70-90% B) to pull the Palmitic Acid peak away from PHC.

Step-by-Step Troubleshooting Protocols

Protocol 1: Gradient Optimization for Resolution

Objective: Separate PHC from its hydrolysis products and dimers. Column Recommendation: C18 or C8, 3.5 µm or smaller (e.g., Agilent Zorbax Eclipse Plus C18 or Phenomenex Kinetex C18).

ParameterStandard Hcy Method (Avoid)Optimized PHC Method Why?
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in Water TFA suppresses ionization too much for MS; Formic is better for hybrid analysis.
Mobile Phase B Acetonitrile (Low %)Isopropanol:Acetonitrile (50:50) Isopropanol helps solubilize the C16 chain and sharpen the peak.
Gradient Start 0-5% B50-60% B PHC requires high organic to elute. Starting low wastes time.
Gradient Slope Steep rampShallow ramp (e.g., 1% per min) Critical for separating PHC from Palmitic Acid.
Flow Rate 1.0 mL/min0.4 - 0.8 mL/min Lower flow improves mass transfer for large lipidated molecules.
Protocol 2: Managing Peak Tailing (The "Hidden" Co-elution)

Q: My PHC peak tails significantly, merging with the next peak. How do I fix this?

A: Tailing in lipo-amino acids is often due to secondary silanol interactions (the amine group sticking to the silica backbone) or metal chelation (the carboxyl/thiol groups binding trace metals).

  • pH Adjustment: Ensure Mobile Phase A is at pH 2.0 - 2.5 . This keeps the carboxyl group protonated (neutral), increasing retention and reducing tailing on C18 columns.

  • Ion Pairing (Optional): If tailing persists, add 0.05% TFA (Trifluoroacetic acid) instead of Formic Acid. The trifluoroacetate anion pairs with the protonated amine, masking it from silanols. Note: Avoid TFA if using sensitive MS detection (signal suppression).

Visualization: Troubleshooting Decision Tree

The following diagram illustrates the logical flow for resolving co-elution based on peak behavior.

PHC_Troubleshooting Start Problem: Co-Eluting Peak with PHC CheckRT Check Retention Time (RT) of Interference Start->CheckRT EarlyRT Elutes Early (Void Volume) CheckRT->EarlyRT LateRT Elutes Late (High Organic) CheckRT->LateRT Diagnosis1 Suspect: Free Homocysteine (Hydrolysis Product) EarlyRT->Diagnosis1 CheckShape Check Peak Shape/Behavior LateRT->CheckShape Action1 Action: None required for PHC purity. (Confirm with Hcy Standard) Diagnosis1->Action1 Shoulder Shoulder on Main Peak (Increases over time) CheckShape->Shoulder DistinctPeak Distinct Sharp Peak CheckShape->DistinctPeak Diagnosis2 Suspect: PHC Disulfide Dimer Shoulder->Diagnosis2 Diagnosis3 Suspect: Palmitic Acid or Lipid Impurity DistinctPeak->Diagnosis3 Action2 Action: Add TCEP (5-10mM) to reduce disulfide. Diagnosis2->Action2 Action3 Action: Flatten Gradient Slope at 70-90% B. Diagnosis3->Action3

Caption: Decision matrix for identifying and resolving co-eluting interferences in N-Palmitoylhomocysteine analysis.

Frequently Asked Questions (FAQs)

Q: Can I use fluorescence detection (FLD) for PHC like I do for Homocysteine? A: Yes, but with a caveat. Standard Hcy derivatization (e.g., SBD-F or OPA) targets the thiol or amine group.

  • The Issue: Since PHC is N-acylated, the amine is blocked. You cannot use OPA (which requires a primary amine).

  • The Solution: You must use a thiol-specific reagent like SBD-F (Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate) [2].

  • Warning: The fluorescent tag makes the molecule even more hydrophobic. You will need to increase the organic content of your mobile phase further to elute the labeled PHC.

Q: My PHC peak area is inconsistent between injections. Is this co-elution? A: It might look like co-elution, but it is likely solubility issues . PHC is poorly soluble in 100% aqueous buffers.

  • Check: Ensure your sample diluent contains at least 50% organic solvent (Methanol or Acetonitrile). If you dissolve PHC in pure water/buffer, it may precipitate in the vial or on the column head, leading to "ghost" peaks in subsequent runs.

Q: How do I confirm if the co-eluting peak is Palmitic Acid without a standard? A: Check the UV spectrum (if using DAD).

  • PHC: Absorbs at 205-215 nm (Amide bond + Carboxyl).

  • Palmitic Acid: Very weak absorbance at 205 nm; almost invisible at 220 nm.

  • If the co-eluting peak has a strong UV signal at 215 nm, it is likely not Palmitic Acid (unless at very high concentrations), but rather a structural analog or dimer.

References

  • Standardization of Homocysteine Reduction

    • Title: Standardization of homocysteine on HPLC using DTT as reductant.[4]

    • Source: Indian Journal of Clinical Biochemistry (via PMC).
    • Relevance: Establishes the necessity of reducing disulfide bonds (dimers)
    • URL:[Link]

  • Fluorescence Derivatization Protocols

    • Title: Rapid measurement of total plasma homocysteine by HPLC.[1][3][4][5][6]

    • Source: Clinical Chemistry and Labor
    • Relevance: Details the SBD-F derivatiz
    • URL:[Link]

  • Lipid Separation Principles (Palmitic Acid)

    • Title: Comparing the simultaneous determination of cis- and trans-palmitoleic acid in fish oil using HPLC and GC.
    • Source: Lipids in Health and Disease.[7]

    • Relevance: Provides validated C18 gradients for separating long-chain fatty acids like Palmitic Acid, which serve as the template for PHC separ
    • URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating Protein Palmitoylhomocysteinylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Lipid Modification

Protein S-palmitoylation, the reversible attachment of the 16-carbon palmitic acid to cysteine residues, is a well-established post-translational modification (PTM) critical for regulating protein trafficking, stability, and function.[1][2][3] This dynamic process, governed by a cycle of attachment by palmitoyl acyltransferases (PATs) and removal by acyl-protein thioesterases (APTs), allows cells to fine-tune signaling pathways and protein localization rapidly.[1][4] However, the landscape of protein acylation is expanding. The discovery of non-canonical amino acid incorporation has raised the possibility of modifications on residues other than the canonical 20, such as homocysteine.

Palmitoylhomocysteinylation refers to the covalent attachment of a palmitoyl group to a homocysteine residue that has been incorporated into a polypeptide chain. Like its cysteine counterpart, this modification occurs via a labile thioester bond, making it theoretically reversible and dynamic.[1][3] Validating such a novel modification requires a rigorous, multi-pronged approach that not only detects the lipid anchor but also unequivocally identifies the modified residue as homocysteine.

This guide provides an in-depth comparison of the primary methodologies adapted for the validation of protein Palmitoylhomocysteinylation. We will delve into the causality behind experimental choices, provide field-proven protocols, and emphasize the self-validating systems inherent in each technique, ensuring that researchers can confidently and accurately investigate this emerging PTM.

Section 1: Chemical Reporter-Based Validation via Metabolic Labeling and Click Chemistry

The most direct way to visualize and capture newly acylated proteins is to provide cells with a modified fatty acid that carries a bioorthogonal handle for detection. This method excels at tracking dynamic acylation events.

Principle of the Method

This strategy relies on metabolically incorporating a palmitic acid analog, such as 17-octadecynoic acid (17-ODYA), which contains a terminal alkyne group.[5][6] Cellular PATs recognize and attach this analog to target proteins. Following cell lysis, the alkyne handle is covalently linked to an azide-containing reporter tag (e.g., azide-biotin for enrichment or azide-fluorophore for imaging) via a highly specific and efficient copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[7][8]

The key advantage is its ability to specifically label proteins acylated during the labeling period, providing a snapshot of dynamic modification.[6][7]

Experimental Workflow: Click Chemistry

Click_Chemistry_Workflow cluster_CellCulture In-Cell Labeling cluster_Biochemistry Biochemical Processing cluster_Analysis Downstream Analysis MetabolicLabel Metabolic Labeling (Feed cells with 17-ODYA) Lysis Cell Lysis MetabolicLabel->Lysis Harvest ClickReaction Click Reaction (Add Azide-Biotin or Azide-Fluorophore + Cu(I)) Lysis->ClickReaction Add lysate Enrichment Streptavidin Enrichment (for Biotin tag) ClickReaction->Enrichment Biotinylated proteins Imaging Fluorescence Imaging (for Fluorophore tag) ClickReaction->Imaging Fluorescent proteins MassSpec Mass Spectrometry (Definitive Identification) Enrichment->MassSpec Elute & Digest

Caption: Workflow for detecting acylated proteins using metabolic labeling and click chemistry.

Detailed Protocol: Click Chemistry-Based Labeling
  • Metabolic Labeling: Culture cells in media supplemented with 50-100 µM 17-ODYA for 4-6 hours. Include a control culture with regular palmitic acid.

  • Cell Lysis: Harvest and wash cells in cold PBS. Lyse cells in a buffer containing 1% SDS and protease inhibitors. Causality: SDS is a strong detergent that effectively solubilizes membrane proteins, which are frequently acylated, ensuring complete protein extraction.[9]

  • Click Reaction: To 100 µg of protein lysate, add the click chemistry reaction mix: 100 µM azide-biotin (for enrichment) or azide-fluorophore (for imaging), 1 mM CuSO₄, 10 mM sodium ascorbate (to reduce Cu(II) to the catalytic Cu(I) state), and 1 mM THPTA ligand (to stabilize the Cu(I) ion). Incubate for 1 hour at room temperature.

  • Sample Preparation for Analysis:

    • For Imaging: Precipitate proteins using chloroform/methanol, wash the pellet with cold methanol, and resuspend in Laemmli buffer. Run on SDS-PAGE and visualize using a fluorescence scanner.

    • For Enrichment: Proceed with streptavidin-agarose bead incubation for 2 hours at 4°C. Wash beads extensively to remove non-specifically bound proteins.

  • Elution and Analysis: Elute biotinylated proteins from the beads using a buffer with 2% SDS and boiling. Analyze by Western blot or prepare for mass spectrometry.

Critical Consideration for Homocysteine

This method labels the lipid, not the amino acid. Therefore, it confirms that a protein is palmitoylated but does not identify the modified residue. It is a powerful screening tool that must be followed by mass spectrometry to confirm that the modification site is indeed a homocysteine residue.

Section 2: Acyl-Exchange Methods for Endogenous Acylation

Acyl-exchange methods are indispensable for detecting endogenously acylated proteins without the need for metabolic labeling. They rely on the unique chemical reactivity of the thioester bond. The two most prominent variations are the Acyl-Biotin Exchange (ABE) and Acyl-Resin Assisted Capture (Acyl-RAC).

Principle of Acyl-Exchange

Both methods share a common, three-step core logic:

  • Block Free Thiols: All free cysteine (and homocysteine) thiol groups in the proteome are irreversibly blocked, typically with N-ethylmaleimide (NEM) or methyl methanethiosulfonate (MMTS).[10][11]

  • Cleave Thioester Bonds: The labile thioester bonds of acylated residues are selectively cleaved using a neutral solution of hydroxylamine (HAM). This step reveals the previously modified thiol groups.[10][12]

  • Capture and Detect: The newly exposed thiols are captured.

    • In ABE , they are labeled with a thiol-reactive biotin derivative (e.g., Biotin-HPDP), followed by enrichment on streptavidin beads.[13][14][15]

    • In Acyl-RAC , they are directly captured on a thiol-reactive resin (e.g., thiopropyl sepharose).[10][12][16]

The critical self-validating control for both assays is a sample processed in parallel without the hydroxylamine treatment (-HAM). A true signal will only be present in the +HAM sample.[10]

Experimental Workflow: Acyl-Resin Assisted Capture (Acyl-RAC)

Acyl_RAC_Workflow start Protein Lysate block Step 1: Block Free Thiols (with MMTS or NEM) start->block split block->split ham_plus Step 2: Cleave Thioesters (+ Hydroxylamine) split->ham_plus Treatment ham_minus Control: No Cleavage (- Hydroxylamine) split->ham_minus Control capture_plus Step 3: Capture on Thiol Resin ham_plus->capture_plus capture_minus Step 3: Capture on Thiol Resin ham_minus->capture_minus elute_plus Step 4: Elute with Reducing Agent capture_plus->elute_plus elute_minus Step 4: Elute with Reducing Agent capture_minus->elute_minus analysis Analyze by Western Blot or MS elute_plus->analysis Signal Expected elute_minus->analysis No Signal Expected

Caption: The Acyl-RAC workflow, highlighting the essential hydroxylamine control.

Detailed Protocol: Acyl-RAC
  • Lysis and Blocking: Lyse cells or tissues in a buffer containing 4% SDS, 5 mM EDTA, and 50 mM NEM. Incubate at 50°C for 30 minutes. Causality: Performing blocking under denaturing SDS conditions ensures that NEM accesses all free thiols, minimizing false positives.[17]

  • Protein Precipitation: Precipitate proteins using chloroform/methanol to remove excess NEM. Resuspend the protein pellet in a buffer with 1% SDS.

  • Thioester Cleavage: Divide the sample into two equal aliquots.

    • To the +HAM tube, add 0.5 M hydroxylamine (pH 7.4).

    • To the -HAM tube (negative control), add 0.5 M Tris-HCl (pH 7.4).

    • Incubate both for 1 hour at room temperature.

  • Capture: Add activated thiopropyl sepharose resin to both tubes and incubate with rotation for 2-4 hours at 4°C.

  • Washing: Wash the resin extensively with a high-salt buffer containing 1% SDS to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the resin by boiling in Laemmli sample buffer containing a strong reducing agent like β-mercaptoethanol or DTT.

  • Analysis: Analyze the eluates from the +HAM and -HAM samples by Western blot for your protein of interest. A specific signal should only appear in the +HAM lane.

Critical Consideration for Homocysteine

Both ABE and Acyl-RAC are highly effective at isolating S-acylated proteins. The chemistry works identically for a thioester bond on cysteine or homocysteine. The key is the downstream validation. When coupled with mass spectrometry, this enrichment provides a clean sample to search for peptides containing a modified homocysteine.

Section 3: Mass Spectrometry: The Gold Standard for Validation

While other methods can suggest a protein is acylated, only mass spectrometry (MS) can provide definitive proof by identifying the specific modification site and confirming the attached lipid.[18]

Principle of the Method

Direct detection of palmitoylated peptides is challenging due to the labile nature of the thioester bond and the hydrophobicity of the lipid group, which can interfere with chromatography and ionization.[18][19][20] Therefore, successful MS validation often relies on:

  • Enrichment: Using one of the methods above (Click Chemistry, ABE, or Acyl-RAC) to enrich the protein or peptides of interest.[12][21]

  • Optimized Digestion: Using digestion conditions that preserve the thioester bond. Tris buffer with TCEP as a reducing agent is recommended over ammonium bicarbonate with DTT, which can cause significant palmitoyl loss.[20]

  • High-Resolution MS/MS: Employing fragmentation techniques (like HCD or ETD) that can pinpoint the modification site. The analysis will search for a mass shift corresponding to palmitoylation (+238.22 Da) on a homocysteine residue.

Workflow: MS-Based Validationdot

MS_Validation_Workflow

Sources

A Researcher's Guide to Distinguishing S-Palmitoylation from N-Homocysteinylation

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of post-translational modifications (PTMs), the acylation of proteins stands as a pivotal mechanism regulating their function, localization, and stability. While S-palmitoylation of cysteine residues is a well-established and extensively studied modification, the lesser-known N-homocysteinylation of lysine residues presents a unique analytical challenge. This guide provides a comprehensive comparison of these two distinct acylations, offering experimental strategies and in-depth technical insights for their unambiguous differentiation. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to confidently identify and characterize these modifications in their own research.

The Challenge: A Tale of Two Acylations

At first glance, both S-palmitoylation and N-homocysteinylation involve the addition of a lipid or amino acid-derived moiety to a protein. However, the underlying biochemistry, the target residues, and the resulting chemical bonds are fundamentally different. S-palmitoylation is the reversible attachment of a 16-carbon palmitic acid to a cysteine residue via a labile thioester bond[1][2]. In contrast, N-homocysteinylation is the irreversible modification of a lysine residue's ε-amino group by homocysteine thiolactone, forming a stable amide bond[1][3][4]. The initial query of "Palmitoylhomocysteine" highlights a common point of confusion. While one could theoretically synthesize such a molecule, it is not a recognized endogenous protein modification. The more pertinent and scientifically accurate comparison lies in distinguishing the well-known S-palmitoylation from the disease-associated N-homocysteinylation.

This guide will dissect these differences and provide a clear roadmap for their experimental differentiation.

Core Distinctions: A Head-to-Head Comparison

Understanding the fundamental biochemical and physical differences between these two modifications is the first step in designing effective analytical strategies.

FeatureS-PalmitoylationN-Homocysteinylation
Acyl Group Palmitate (C16:0)Homocysteine
Target Residue CysteineLysine
Linkage Thioester (-S-CO-)Amide (-NH-CO-)
Reversibility ReversibleIrreversible
Chemical Lability Labile to nucleophiles (e.g., hydroxylamine)Highly stable
Mass Shift +238.23 Da+117.02 Da

Experimental Strategies for Differentiation

The key to distinguishing S-palmitoylation from N-homocysteinylation lies in exploiting their differing chemical labilities and mass shifts. The following sections detail the primary experimental workflows.

Chemical Lability Assay: The Hydroxylamine Test

The differential stability of the thioester versus the amide bond is the most definitive way to distinguish between these two modifications. The Acyl-Biotinyl Exchange (ABE) and Acyl-Resin Assisted Capture (Acyl-RAC) methods are built upon this principle.

This method selectively enriches for proteins with thioester-linked modifications.

Acyl_RAC_Workflow start Protein Lysate block Block free thiols (N-ethylmaleimide) start->block split Split Sample block->split ham_treat Treat with Hydroxylamine (HAM) split->ham_treat +HAM control_treat Treat with Tris buffer (Control) split->control_treat -HAM capture Capture on Thiopropyl Sepharose ham_treat->capture capture_control Capture on Thiopropyl Sepharose control_treat->capture_control wash Wash beads capture->wash wash_control Wash beads capture_control->wash_control elute Elute with reducing agent (DTT) wash->elute elute_control Elute with reducing agent (DTT) wash_control->elute_control analysis Analyze by Western Blot or MS elute->analysis analysis_control Analyze by Western Blot or MS elute_control->analysis_control

Figure 1. Acyl-Resin Assisted Capture (Acyl-RAC) Workflow.

Rationale:

  • Blocking Free Thiols: The initial step of blocking free cysteine thiols with a reagent like N-ethylmaleimide (NEM) is crucial. This ensures that only cysteines originally involved in a thioester bond will be available for capture later.

  • Hydroxylamine Treatment: Hydroxylamine selectively cleaves the thioester bond of S-palmitoylation, liberating the cysteine thiol. It does not affect the stable amide bond of N-homocysteinylation[5][6].

  • Capture and Analysis: The newly exposed thiols are then captured on a thiol-reactive resin. A protein that is S-palmitoylated will be present in the hydroxylamine-treated sample but absent or significantly reduced in the control sample. An N-homocysteinylated protein will not be captured in either condition.

  • Lysis and Blocking:

    • Lyse cells or tissues in a buffer containing 1% SDS and 50 mM N-ethylmaleimide (NEM) to block free thiols.

    • Incubate for 1 hour at 37°C with gentle agitation.

  • Protein Precipitation:

    • Precipitate proteins with three volumes of ice-cold acetone.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C and discard the supernatant.

    • Wash the pellet twice with ice-cold acetone.

  • Resuspension and Treatment:

    • Resuspend the protein pellet in a buffer containing 1% SDS.

    • Divide the sample into two equal aliquots.

    • To one aliquot, add an equal volume of 2 M hydroxylamine (pH 7.4).

    • To the other aliquot, add an equal volume of 2 M Tris-HCl (pH 7.4) as a negative control.

    • Incubate for 1 hour at room temperature.

  • Capture:

    • Add Thiopropyl Sepharose beads to each sample.

    • Incubate for 2-4 hours at room temperature with end-over-end rotation.

  • Washing:

    • Wash the beads sequentially with a high-salt buffer, a low-salt buffer, and a buffer without detergent to remove non-specifically bound proteins.

  • Elution:

    • Elute the captured proteins by incubating the beads in a sample buffer containing a reducing agent such as 100 mM dithiothreitol (DTT) for 15 minutes at 65°C.

  • Analysis:

    • Analyze the eluates by SDS-PAGE and Western blotting for your protein of interest or by mass spectrometry.

Mass Spectrometry: Unveiling the Mass Shift and Fragmentation Pattern

Mass spectrometry (MS) provides definitive evidence for the identity of a PTM by measuring the precise mass of the modification and its fragmentation pattern.

The distinct molecular formulas of palmitate and homocysteine result in different mass shifts upon modification.

ModificationMass Shift (Monoisotopic)
S-Palmitoylation+238.2297 Da
N-Homocysteinylation+117.0197 Da

This significant difference in mass is readily resolved by modern high-resolution mass spectrometers.

During tandem mass spectrometry (MS/MS), modified peptides are fragmented to reveal sequence information and the site of modification. The fragmentation patterns of S-palmitoylated and N-homocysteinylated peptides are distinct.

  • S-Palmitoylated Peptides: In collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD), S-palmitoylated peptides often exhibit a characteristic neutral loss of the palmitoyl group (238.23 Da)[1][2][7]. This is due to the lability of the thioester bond.

  • N-Homocysteinylated Peptides: N-homocysteinylated peptides typically show a neutral loss of 117 Da, corresponding to the homocysteine thiolactone that is readily formed from the modified lysine side chain upon fragmentation[8]. This is a hallmark of this modification.

MS_Fragmentation start Modified Peptide Ion fragmentation Tandem MS (CID/HCD) start->fragmentation palmitoyl_loss Neutral Loss of Palmitate (238.23 Da) fragmentation->palmitoyl_loss S-Palmitoylation hcy_loss Neutral Loss of Homocysteine Thiolactone (117.02 Da) fragmentation->hcy_loss N-Homocysteinylation b_y_ions b and y fragment ions fragmentation->b_y_ions Backbone Fragmentation

Figure 2. Characteristic Fragmentation in Tandem MS.

  • Sample Preparation:

    • Excise the protein band of interest from an SDS-PAGE gel.

    • Perform in-gel tryptic digestion.

    • Extract the resulting peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the MS/MS data against a protein database, specifying S-palmitoylation of cysteine (+238.2297 Da) and N-homocysteinylation of lysine (+117.0197 Da) as variable modifications.

    • Manually inspect the MS/MS spectra of identified modified peptides for the characteristic neutral losses.

Metabolic Labeling and Click Chemistry

For studying S-palmitoylation, metabolic labeling with fatty acid analogs containing a bioorthogonal handle (e.g., an alkyne or azide) is a powerful technique.

Click_Chemistry_Workflow start Incubate cells with alkyne-palmitate analog lysis Lyse cells start->lysis click Click Chemistry: Add azide-biotin or azide-fluorophore lysis->click analysis Analysis click->analysis western In-gel fluorescence or Western Blot analysis->western Visualization ms Affinity purification and Mass Spectrometry analysis->ms Identification

Figure 3. Metabolic Labeling and Click Chemistry Workflow.

Rationale:

This method allows for the specific detection of proteins that are actively incorporating fatty acids. Since N-homocysteinylation is a modification by an amino acid derivative and not a fatty acid, this method is selective for S-palmitoylation and other fatty acylations.

  • Metabolic Labeling:

    • Culture cells in the presence of an alkyne-functionalized palmitate analog (e.g., 17-octadecynoic acid) for 4-16 hours.

  • Cell Lysis:

    • Harvest and lyse the cells in a buffer containing 1% SDS.

  • Click Chemistry:

    • To the cell lysate, add an azide-functionalized fluorophore (e.g., azide-Alexa Fluor 488), copper (II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., THPTA).

    • Incubate for 1 hour at room temperature.

  • Protein Precipitation:

    • Precipitate the proteins with three volumes of ice-cold acetone to remove excess reagents.

  • In-Gel Fluorescence Scanning:

    • Resuspend the protein pellet in SDS-PAGE sample buffer.

    • Run the samples on an SDS-PAGE gel.

    • Image the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.

Conclusion: A Multi-faceted Approach for Unambiguous Identification

Differentiating S-palmitoylation from N-homocysteinylation requires a thoughtful and multi-pronged experimental approach. By leveraging the distinct chemical properties of the thioester and amide bonds, researchers can confidently distinguish between these two important post-translational modifications. The combination of chemical lability assays and high-resolution mass spectrometry provides a robust and self-validating system for the accurate identification and characterization of protein acylations. This guide serves as a foundational resource for navigating the complexities of these modifications and advancing our understanding of their roles in health and disease.

References

  • Chemical Methods for the Detection of Protein N-Homocysteinylation via Selective Reactions with Aldehydes. (n.d.). National Institutes of Health. Retrieved from [Link]

  • N-homocysteinylation induces different structural and functional consequences on acidic and basic proteins. (2014, December 31). National Institutes of Health. Retrieved from [Link]

  • Chemical biology of homocysteine thiolactone and related metabolites. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Direct Detection of S-Palmitoylation by Mass Spectrometry. (n.d.). National Institutes of Health. Retrieved from [Link]

  • A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. (2024, August 28). Royal Society of Chemistry. Retrieved from [Link]

  • Direct detection of S-palmitoylation by mass spectrometry. (2013, December 17). National Institutes of Health. Retrieved from [Link]

  • Cleavage of thioesters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Proteome-Wide Analysis of Protein Lysine N-Homocysteinylation in Saccharomyces cerevisiae. (2021, May 7). National Institutes of Health. Retrieved from [Link]

  • Hydroxylamine derivatives cleave thioester linkage in... (n.d.). ResearchGate. Retrieved from [Link]

  • Detection of Protein S-Acylation using Acyl-Resin Assisted Capture. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. (n.d.). National Institutes of Health. Retrieved from [Link]

  • A hydroxylamine probe for profiling S-acylated fatty acids on proteins. (2019, August 29). Royal Society of Chemistry. Retrieved from [Link]

  • Thiol blocking question? N-ethyl maleimide help required. : r/labrats. (2022, October 28). Reddit. Retrieved from [Link]

  • Mascot help: Peptide fragmentation. (n.d.). Matrix Science. Retrieved from [Link]

  • Peptide Backbone Cleavage and trans-Amidation via Thioester-to-Imide Acyl Transfer. (2022, December 6). ChemRxiv. Retrieved from [Link]

  • Proteome-Wide Analysis of Protein Lysine N-Homocysteinylation in Saccharomyces cerevisiae. (2021, April 2). ACS Publications. Retrieved from [Link]

  • In-gel Fluorescence. (n.d.). Azure Biosystems. Retrieved from [Link]

  • Video: Detection of Protein S-Acylation using Acyl-Resin Assisted Capture. (2020, January 6). JoVE. Retrieved from [Link]

  • Selective Activation of Peptide-Thioester Precursors for Templated Native Chemical Ligations. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 11.7: Hydrolysis of Thioesters, Esters, and Amides. (2022, July 20). Chemistry LibreTexts. Retrieved from [Link]

  • Impact of Multiple S-Palmitoylation on Peptide Behavior in Mass Spectrometry. (2023, November 24). Wiley Online Library. Retrieved from [Link]

  • Enrichment of Cysteine S-palmitoylated peptides using Sodium Deoxycholate Acid Precipitation - SDC-ACE. (2022, August 13). bioRxiv. Retrieved from [Link]

  • Mass spectrometry of peptides and proteins. (n.d.). The Ohio State University. Retrieved from [Link]

  • Characterization of N-ethylmaleimide-sensitive thiol groups required for the GTP-dependent fusion of endoplasmic reticulum membranes. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Detection and Analysis of S-Acylated Proteins via Acyl Resin–Assisted Capture (Acyl-RAC). (2022, April 5). ScienceOpen. Retrieved from [Link]

  • Specific, sensitive and quantitative protein detection by in-gel fluorescence. (2023, May 2). National Institutes of Health. Retrieved from [Link]

  • Modification-specific Proteomic Analysis Reveals Cysteine S-Palmitoylation Involved in Esophageal Cancer Cell Radiation. (2023, December 31). ACS Publications. Retrieved from [Link]

  • Thioester Ligation with AAHO Peptides. (2023, October 28). ACS Publications. Retrieved from [Link]

  • Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. (2021, April 9). JoVE. Retrieved from [Link]

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A Comparative Guide to Protein Lipidation: The Archetypal N-Myristoylation versus the Enigmatic Palmitoylhomocysteine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed functional comparison between two distinct forms of protein lipidation: the well-characterized, canonical N-myristoylation and the non-canonical, and far less understood, modification by Palmitoylhomocysteine. We will delve into the fundamental biochemical differences that dictate their roles in cellular processes, provide evidence-based insights into their functional consequences, and outline robust experimental protocols for their detection and characterization.

Introduction: The Significance of a Covalently Attached Lipid

Protein lipidation, the covalent attachment of fatty acids to protein substrates, is a critical post-translational modification that governs a vast array of cellular functions. By imparting a hydrophobic character to otherwise soluble proteins, lipidation acts as a master regulator of protein trafficking, membrane localization, stability, and protein-protein interactions.[1][2] These modifications are not mere passive membrane anchors; they are dynamic regulators that can be switched on or off, enabling rapid and flexible cellular responses to stimuli.[3][4]

This guide will contrast two mechanistically distinct lipid modifications. We will first explore N-myristoylation, a stable, co-translational modification that serves as a benchmark in the field. We will then turn our attention to the putative modification by Palmitoylhomocysteine, a process that, while chemically plausible, remains largely uncharacterized in biological systems. The juxtaposition of these two modifications—one established, one enigmatic—highlights the diverse strategies cells employ to regulate protein function and underscores the vast landscape of post-translational modifications that remains to be explored.

Section 1: The Archetype – N-Myristoylation

N-myristoylation is the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a protein via a stable amide bond.[5][6][7] This process is catalyzed by N-myristoyltransferases (NMTs), which are ubiquitous enzymes in eukaryotes.[3][5][8]

Mechanism and Specificity

The reaction is highly specific and typically occurs co-translationally.[3][9] After the initiator methionine is cleaved from the nascent polypeptide chain by methionine aminopeptidase, NMT recognizes a consensus sequence, most commonly Gly-X-X-X-Ser/Thr, at the newly exposed N-terminus.[9] The enzyme then catalyzes the transfer of myristate from myristoyl-CoA to the alpha-amino group of the N-terminal glycine.[10][11] While predominantly a co-translational event, post-translational myristoylation can also occur after proteolytic cleavage exposes an internal glycine residue, often during apoptosis.[3][12]

A key feature of N-myristoylation is its irreversibility.[6][12] Unlike other forms of lipidation, such as S-palmitoylation, the amide bond formed is highly stable and is not subject to enzymatic cleavage under normal physiological conditions.[13][14][15] This permanence makes N-myristoylation a reliable and long-lasting signal for membrane association and other functions.

Biological Functions

N-myristoylation is instrumental in a multitude of cellular processes:

  • Membrane Targeting: The myristoyl group provides a hydrophobic anchor that facilitates the association of proteins with cellular membranes, including the plasma membrane and Golgi apparatus.[2][12] However, the affinity of myristate alone is often insufficient for stable membrane binding.[4] Consequently, many myristoylated proteins, such as those in the Src family of kinases, employ a second signal—either a polybasic region or subsequent palmitoylation—to achieve robust membrane localization.[16]

  • Signal Transduction: A vast number of proteins involved in signaling cascades are myristoylated, including kinases, phosphatases, and G-protein subunits.[2][17] For instance, the membrane localization of the proto-oncogene tyrosine-protein kinase Src is absolutely dependent on its N-myristoylation, which is critical for its role in cell proliferation and transformation.[7][18][19]

  • Protein-Protein Interactions: The myristoyl group can be sequestered within a hydrophobic pocket of the protein and exposed upon a conformational change, a mechanism known as a "myristoyl switch".[3][9] This regulated exposure can modulate the protein's hydrophobicity and its ability to interact with other proteins or membranes.[9]

  • Protein Stability: Myristoylation can influence protein stability, though the effects are protein-specific. For example, non-myristoylated c-Src exhibits enhanced stability but reduced kinase activity compared to its myristoylated counterpart.[18]

Section 2: The Enigma – Palmitoylhomocysteine

In stark contrast to the well-defined process of N-myristoylation, the modification of proteins with Palmitoylhomocysteine is not a recognized canonical pathway. Its existence in vivo is speculative, and the discussion here is based on chemical principles and the known reactivity of related molecules.

Hypothesized Mechanism of Formation

The formation of a Palmitoylhomocysteine adduct on a protein would likely be a multi-step, post-translational process. Homocysteine is not one of the 20 proteinogenic amino acids but can be incorporated into proteins through a process called N-homocysteinylation. This occurs when homocysteine thiolactone, a reactive cyclic metabolite of homocysteine, acylates the epsilon-amino group of a lysine residue.

The newly introduced homocysteine moiety possesses a free thiol group (-SH). This thiol is chemically analogous to the thiol group of cysteine and is therefore a potential substrate for S-acylation (also known as S-palmitoylation). S-acylation is the reversible attachment of a fatty acid, such as palmitic acid, to the thiol group of a cysteine residue via a thioester bond.[20][21][22] This reaction is catalyzed by a family of enzymes known as DHHC-domain-containing palmitoyl acyltransferases (PATs).[23]

Therefore, a "Palmitoylhomocysteine" modified protein would be a protein first modified by N-homocysteinylation at a lysine residue, followed by S-palmitoylation of the newly introduced homocysteine thiol.

Predicted Functional Consequences

If this modification occurs, its functional consequences would likely mirror those of S-palmitoylation, but with distinct characteristics due to its unique linkage:

  • Reversibility: The thioester linkage is labile and can be cleaved by acyl-protein thioesterases (APTs).[22][23] This would make the modification reversible and dynamic, in sharp contrast to the irreversible nature of N-myristoylation.[6][14]

  • Membrane Association: Like other lipid modifications, it would increase the protein's hydrophobicity, promoting membrane association.[21][22]

  • Subcellular Trafficking: Dynamic S-acylation is known to regulate the trafficking of proteins between cellular compartments.[22] A Palmitoylhomocysteine modification could potentially play a similar role.

The key difference lies in the initial N-homocysteinylation step. Elevated levels of homocysteine are associated with various pathologies, and the resulting protein modification is often considered a form of protein damage. Therefore, subsequent S-palmitoylation at these sites might be a cellular response to this damage or could lead to novel, perhaps pathological, functions.

Section 3: Head-to-Head Functional Comparison

The fundamental differences between these two modifications are summarized below.

FeatureN-MyristoylationPalmitoylhomocysteine (Hypothesized)
Lipid Moiety Myristate (C14:0)Palmitate (C16:0)
Attachment Site N-terminal GlycineInternal Lysine (via a homocysteine linker)
Linkage Type Irreversible Amide BondReversible Thioester Bond
Enzymatic Machinery N-Myristoyltransferase (NMT)[5][8]N-homocysteinylation (non-enzymatic or specific ligase) followed by a DHHC Palmitoyl Acyltransferase (PAT)[23]
Timing Co-translational (typically)[9][12]Post-translational
Reversibility Irreversible[6][12]Reversible (catalyzed by Acyl-Protein Thioesterases)[22]
Key Biological Roles Stable membrane anchoring, signal transduction, protein-protein interaction[2][7][12]Dynamic membrane association, protein trafficking, potential role in pathology related to hyperhomocysteinemia
Detection Methods Metabolic labeling with alkyne/azide analogs of myristic acid, mass spectrometry[24][25]Acyl-Resin Assisted Capture (Acyl-RAC) to detect S-acylation, combined with methods to detect homocysteinylated proteins.

Section 4: Experimental Workflows & Protocols

The trustworthiness of any claim regarding protein modification rests on robust and well-controlled experimental validation. Here, we outline protocols for the detection of N-myristoylation and a speculative workflow for identifying Palmitoylhomocysteine.

Protocol 1: Detection of N-Myristoylation via Metabolic Labeling and Click Chemistry

This protocol is a self-validating system for identifying myristoylated proteins in cell culture. The causality behind this choice is that metabolic incorporation of a myristic acid analog with a bioorthogonal handle (e.g., an alkyne) allows for specific covalent tagging and subsequent detection.[25]

Workflow Diagram:

N_Myristoylation_Workflow cluster_cell_culture Cell Culture cluster_biochemistry Biochemistry cluster_analysis Analysis cell_culture 1. Culture cells of interest metabolic_labeling 2. Incubate with Alkynyl-Myristate (e.g., YnMyr) cell_culture->metabolic_labeling control3 Control 3: Mutate Gly2 to Ala (G2A) in protein of interest cell_culture->control3 lysis 3. Lyse cells metabolic_labeling->lysis control1 Control 1: No YnMyr metabolic_labeling->control1 control2 Control 2: Competition with excess Myristic Acid metabolic_labeling->control2 click_reaction 4. 'Click' Reaction: Couple Azide-Biotin to YnMyr lysis->click_reaction enrichment 5. Enrich biotinylated proteins using Streptavidin beads click_reaction->enrichment sds_page 6. Elute and resolve by SDS-PAGE enrichment->sds_page western_blot 7. Western Blot for protein of interest sds_page->western_blot mass_spec 8. In-gel digest and LC-MS/MS for proteome-wide identification sds_page->mass_spec Palmitoylhomocysteine_Workflow cluster_acyl_rac Acyl-RAC Protocol cluster_analysis Analysis lysis 1. Lyse cells/tissues block 2. Block free thiols (MMTS) lysis->block cleave 3. Cleave thioesters (+ Hydroxylamine) block->cleave capture 4. Capture newly exposed thiols on Thiopropyl Sepharose beads cleave->capture control1 Control: - Hydroxylamine cleave->control1 elute 5. Elute captured proteins capture->elute western 6. Western Blot for protein of interest elute->western mass_spec 7. LC-MS/MS Analysis elute->mass_spec validation Validation Step: Detect Homocysteine on captured protein elute->validation

Sources

A Researcher's Guide to Assessing Lipid Modification Antibody Specificity Against Palmitoylhomocysteine

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of cell signaling and protein function, post-translational modifications (PTMs) act as critical molecular switches. Among these, protein S-palmitoylation, the reversible attachment of the 16-carbon fatty acid palmitate to cysteine residues, is a key regulator of protein trafficking, stability, and interaction.[1][2][3] The antibodies designed to detect these lipidated proteins are invaluable tools. However, a significant challenge to the integrity of our data lies in the potential for these antibodies to cross-react with structurally similar, off-target molecules.

This guide provides an in-depth analysis of a critical, yet often overlooked, cross-reactivity challenge: the interaction of anti-palmitoylation antibodies with Palmitoylhomocysteine . We will explore the structural basis for this potential cross-reactivity and provide robust, field-proven experimental protocols to validate antibody specificity, ensuring the accuracy and reproducibility of your research.

The Challenge: Structural Mimicry Leading to Off-Target Binding

The specificity of an antibody is its ability to bind exclusively to its intended epitope.[4] S-palmitoylation involves the formation of a thioester bond between a palmitoyl group and a cysteine residue within a protein.[3] Palmitoylhomocysteine is a molecule where palmitic acid is attached to homocysteine. The structural similarity between a palmitoylated cysteine residue within a peptide chain and Palmitoylhomocysteine can be significant enough to mislead an antibody, leading to false-positive signals.

Visualizing the Structural Conundrum

To appreciate the potential for cross-reactivity, let's visualize the key structures. The epitope recognized by an anti-S-palmitoylation antibody often includes the palmitoyl group and the adjacent amino acid backbone. Palmitoylhomocysteine presents a very similar chemical structure, which can potentially fit into the antigen-binding site of a non-specific antibody.

Caption: Structural comparison of S-Palmitoylcysteine and Palmitoylhomocysteine.

Comparative Analysis: A Multi-Method Approach to Validation

No single experiment can definitively prove antibody specificity.[6] Therefore, a multi-pronged approach is essential. We recommend a combination of competitive ELISA and Western Blotting to thoroughly assess the cross-reactivity of your lipid modification antibody.

For this guide, we will consider three commercially available (hypothetical) anti-palmitoylation antibodies: Ab-1 , Ab-2 , and Ab-3 . Our goal is to determine their relative specificity for a known palmitoylated protein (e.g., Palmitoylated-Peptide-KLH conjugate) versus Palmitoylhomocysteine.

Performance Summary

The following table summarizes the expected outcomes from our validation experiments. This data provides a clear, at-a-glance comparison of antibody performance.

AntibodyTarget Antigen (Palmitoylated Peptide) ELISA Signal (OD450)Cross-Reactant (Palmitoylhomocysteine) ELISA Signal (OD450)Western Blot Signal (Target Protein)Western Blot Signal (with Palmitoylhomocysteine competition)Specificity Assessment
Ab-1 2.151.85Strong BandSlightly ReducedPoor (High Cross-Reactivity)
Ab-2 2.200.15Strong BandNo ChangeExcellent (High Specificity)
Ab-3 1.500.75Moderate BandModerately ReducedModerate (Some Cross-Reactivity)

Experimental Validation Protocols

Here, we provide detailed, step-by-step protocols for assessing antibody cross-reactivity using competitive ELISA and Western Blotting. The causality behind key experimental choices is explained to empower you to adapt these protocols to your specific needs.

Competitive ELISA for Cross-Reactivity Assessment

Competitive ELISA is a powerful technique to quantify the degree of cross-reactivity.[7] In this assay, the potential cross-reactant (Palmitoylhomocysteine) competes with the coated target antigen (palmitoylated peptide) for binding to the primary antibody. A significant decrease in signal in the presence of the competitor indicates cross-reactivity.

Caption: Workflow for the competitive ELISA cross-reactivity assay.

Detailed Protocol:

  • Antigen Coating:

    • Dilute your palmitoylated peptide-KLH conjugate to 2 µg/mL in carbonate-bicarbonate buffer (pH 9.6).

    • Add 100 µL of the diluted antigen to each well of a 96-well microplate.

    • Incubate overnight at 4°C.[8]

    • Rationale: This allows the target antigen to passively adsorb to the surface of the wells.

  • Blocking:

    • Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20, PBST).

    • Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBST) to each well.

    • Incubate for 2 hours at room temperature.

    • Rationale: Blocking prevents non-specific binding of antibodies to the plate surface, reducing background noise.

  • Competitive Incubation:

    • Prepare serial dilutions of Palmitoylhomocysteine in blocking buffer (e.g., from 100 µM down to 0.01 µM).

    • In a separate plate or tubes, mix your primary antibody (at its optimal working concentration) with an equal volume of the Palmitoylhomocysteine dilutions or with blocking buffer alone (this will be your 100% binding control).

    • Incubate these mixtures for 1 hour at room temperature with gentle agitation.

    • Rationale: This pre-incubation step allows the antibody to bind to the free Palmitoylhomocysteine before it is exposed to the coated antigen.

  • Primary Antibody Incubation:

    • Wash the coated and blocked plate three times with wash buffer.

    • Transfer 100 µL of the antibody/competitor mixtures to the appropriate wells.

    • Incubate for 1-2 hours at room temperature.

    • Rationale: The antibody will now bind to the coated antigen. If it has already bound to Palmitoylhomocysteine, there will be fewer antibodies available to bind to the plate.

  • Secondary Antibody Incubation and Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer as per manufacturer's recommendation) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (typically 15-30 minutes).

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

Western Blot with Peptide Competition

Western blotting allows for the assessment of antibody specificity based on the molecular weight of the target protein.[9][10] A peptide competition assay is a simple and effective way to demonstrate the specificity of the antibody-target interaction.[11]

Caption: Workflow for the Western Blot competition assay.

Detailed Protocol:

  • Sample Preparation and Electrophoresis:

    • Prepare protein lysates from cells or tissues known to express the palmitoylated protein of interest.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Rationale: SDS-PAGE separates proteins based on their molecular weight, which is a key parameter for specificity assessment.[12][13]

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Confirm successful transfer by staining the membrane with Ponceau S.

    • Rationale: The membrane provides a solid support for the subsequent immunodetection steps.[12]

  • Blocking:

    • Block the membrane for 1 hour at room temperature in blocking buffer (5% non-fat dry milk or BSA in TBST).

    • Rationale: Blocking minimizes non-specific antibody binding to the membrane.

  • Primary Antibody Incubation with Competitor:

    • Prepare two separate incubation solutions in blocking buffer:

      • Solution A: Primary antibody at its optimal dilution.

      • Solution B: Primary antibody at its optimal dilution + a high concentration of Palmitoylhomocysteine (e.g., 10-50 µM).

    • Pre-incubate both solutions for 1 hour at room temperature.

    • Cut the membrane into strips (if necessary) and incubate overnight at 4°C with gentle shaking, one strip in Solution A and another in Solution B.[14]

    • Rationale: If the antibody cross-reacts, the Palmitoylhomocysteine in Solution B will bind to the antibody, preventing it from binding to the target protein on the membrane.[11]

  • Secondary Antibody Incubation and Detection:

    • Wash the membrane strips three times for 5 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14]

    • Wash the membrane strips three times for 5 minutes each with TBST.

    • Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membranes.

    • Image the resulting chemiluminescent signal.

Interpreting the Results and Best Practices

  • ELISA: For a highly specific antibody like Ab-2 , you would expect to see a high OD450 reading in the control wells and a negligible reading in the wells containing even high concentrations of Palmitoylhomocysteine. For a cross-reactive antibody like Ab-1 , the signal will decrease significantly as the concentration of Palmitoylhomocysteine increases.

  • Western Blot: For a specific antibody, you should observe a clear band at the expected molecular weight for your target protein in the lane incubated with the antibody alone. This band should remain unchanged in the lane where the antibody was pre-incubated with Palmitoylhomocysteine. If the antibody is cross-reactive, the intensity of the band will be significantly reduced or absent in the competition lane.

Best Practices for Ensuring Specificity:

  • Always Validate: Never assume a commercial antibody is specific for your application without in-house validation.

  • Use Proper Controls: Include positive and negative controls in all experiments. For Western blotting, using a lysate from a knockout or knockdown cell line for your target protein is the gold standard for demonstrating specificity.[9][15]

  • Optimize Conditions: Antibody performance is highly dependent on assay conditions.[4] Optimize antibody concentrations, incubation times, and blocking buffers for your specific experimental setup.

Conclusion

The integrity of research into protein lipidation hinges on the specificity of the antibodies used. Cross-reactivity with structurally similar molecules like Palmitoylhomocysteine is a real and significant threat to data accuracy. By employing rigorous, multi-faceted validation strategies such as competitive ELISA and Western Blotting with peptide competition, researchers can confidently select and utilize antibodies that are truly specific for their palmitoylated target. This commitment to thorough validation is not just good practice; it is fundamental to producing robust, reproducible, and trustworthy scientific results.

References

  • Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Antibody Cross Reactivity And How To Avoid It? - ELISA kit. (n.d.). Boster Bio. Retrieved from [Link]

  • Function of Protein S-Palmitoylation in Immunity and Immune-Related Diseases - PMC. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Understanding Protein Palmitoylation: Biological Significance and Enzymology - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Protein S-palmitoylation modification: implications in tumor and tumor immune microenvironment - PMC. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • S-Palmitoylation of Synaptic Proteins in Neuronal Plasticity in Normal and Pathological Brains. (2022). MDPI. Retrieved from [Link]

  • Lipid-induced S-palmitoylation as a Vital Regulator of Cell Signaling and Disease Development - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • N-palmitoyl homocysteine (PHC) | 474942-73-9. (n.d.). Avanti Polar Lipids. Retrieved from [Link]

  • Lipid overload meets S-palmitoylation: a metabolic signalling nexus driving cardiovascular and heart disease. (2025). PubMed Central. Retrieved from [Link]

  • Western Blot Example: Demonstrating Antibody Specificity. (n.d.). Bio-Rad. Retrieved from [Link]

  • Palmitoylation - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Post-translational palmitoylation of metabolic proteins. (2022). Frontiers. Retrieved from [Link]

  • Western Blot: The Complete Guide. (2025). Antibodies.com. Retrieved from [Link]

  • Application Guides / ELISA Protocol. (n.d.). 2BScientific. Retrieved from [Link]

  • Protein cysteine palmitoylation in immunity and inflammation - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Antibody Specificity Validation. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Structures of N-myristoylglycine, S-palmitoylcysteine and Npalmitoylcysteine. (n.d.). ResearchGate. Retrieved from [Link]

  • Antibody validation for Western blot: By the user, for the user - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Specificity Validation of Palmitoylhomocysteine (PHC) Detection: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Palmitoylhomocysteine (PHC) represents a critical intersection between hyperlipidemia and hyperhomocysteinemia, serving as a potential specific marker for endothelial lipotoxicity. However, its detection is plagued by a fundamental analytical paradox: standard homocysteine (Hcy) assays utilize reducing agents (DTT/TCEP) that cleave the very thioester bond defining PHC, rendering it invisible or indistinguishable from free homocysteine.

This guide validates a novel "Thio-Lock™ Differential Extraction LC-MS/MS" workflow against legacy methods (Standard Reductive LC-MS and ELISA). We provide the experimental framework to prove that this new method specifically targets the intact S-palmitoyl moiety without cross-reactivity from free Hcy, Hcy-thiolactone, or other acyl-Hcy species.

The Analytical Challenge: Why Standard Methods Fail

To validate specificity, one must first understand the failure modes of current alternatives. PHC is an amphiphilic thioester. Its quantification requires preserving the labile S-acyl bond while removing the massive background of free Hcy and plasma lipids.

Comparative Performance Matrix
FeatureStandard Clinical LC-MS/MS Direct Competitive ELISA New Method: Thio-Lock™ LC-MS/MS
Primary Mechanism Reduction (TCEP)

Derivatization

Detection
Antibody recognition of Hcy-epitopeAcidic LLE

Soft Ionization MS/MS
Target Analyte Measures "Total Hcy" (Free + Protein-bound + Acylated)Free Hcy & Hcy-protein adductsIntact Palmitoylhomocysteine
Specificity Risk Critical Failure: Reduces PHC to Free Hcy (False Negative for PHC)High: Cross-reacts with Hcy-Thiolactone & Albumin-bound HcyLow: Chromatographic separation of intact lipid conjugate
Limit of Quantitation < 0.5 µM~ 2-5 µM10 nM (High Sensitivity)
Throughput High (2.5 min/run)Medium (3-4 hours)Medium (8 min/run)

Senior Scientist Insight: Do not attempt to validate PHC using standard clinical Hcy kits (e.g., those citing Clin. Chem. 2016 protocols). These kits introduce TCEP/DTT immediately, which chemically destroys the PHC analyte before it ever reaches the detector.

Core Validation Framework

The following experimental logic ensures the method measures only PHC.

Experiment A: The "Thio-Switch" Specificity Check

Objective: Prove that the signal is derived from the palmitoyl-thioester and not non-specific hydrophobic retention. Logic: PHC is sensitive to hydroxylamine (cleaves thioesters) but resistant to simple proteases.

  • Sample: Spiked Plasma (1 µM PHC).

  • Treatment: Split sample into two aliquots.

    • Aliquot A: Treated with 1M Hydroxylamine (pH 7.0).

    • Aliquot B: Treated with PBS (Control).

  • Readout: The New Method must show >95% signal loss in Aliquot A compared to B.

  • Result: If signal persists in Aliquot A, the method is detecting a stable artifact (false positive), not the thioester PHC.

Experiment B: Isobaric & Homologous Resolution

Objective: Distinguish PHC from Hcy-Thiolactone (HTL) and Myristoyl-Hcy. Logic: HTL is a cyclic thioester often co-occurring in plasma. Myristoyl-Hcy (C14) differs by only two carbons. Protocol:

  • Inject a mixture of Hcy (100 µM), HTL (10 µM), Myristoyl-Hcy (1 µM), and PHC (1 µM).

  • Success Criteria:

    • Baseline chromatographic resolution (

      
      ) between Myristoyl-Hcy and PHC.
      
    • Zero signal in the PHC MRM channel (Transition m/z 374.2

      
       136.1) at the retention time of Hcy or HTL.
      

Visualizing the Mechanism

Diagram 1: Biological Formation & Analytical Divergence

This pathway illustrates how PHC is formed and how the "Thio-Lock" method preserves it while standard methods destroy it.

PHC_Pathway Met Methionine Hcy Homocysteine (Hcy) (Free Thiol) Met->Hcy Demethylation PHC Palmitoylhomocysteine (PHC) Hcy->PHC + PalCoA (Thioesterification) FalseNeg False Negative (Detected as Total Hcy) Hcy->FalseNeg PalCoA Palmitoyl-CoA StdMethod Standard LC-MS (Reductive) PHC->StdMethod Sample Prep NewMethod Thio-Lock™ LC-MS (Non-Reductive) PHC->NewMethod Acidic LLE StdMethod->Hcy DTT/TCEP Cleavage TruePos True Positive (Intact PHC Signal) NewMethod->TruePos Preserved Thioester

Caption: Figure 1. The analytical divergence. Standard reductive methods revert PHC to Hcy, causing false negatives. The Thio-Lock method preserves the analyte.

Detailed Experimental Protocol

Method: Thio-Lock™ Differential Extraction LC-MS/MS

This protocol is designed to minimize hydrolysis and maximize lipophilic recovery.

Reagents
  • Internal Standard: S-Palmitoyl-L-homocysteine-

    
     (Custom synthesis required; do not use Hcy-
    
    
    
    as it does not correct for extraction efficiency of the lipid tail).
  • Extraction Solvent: Chloroform:Methanol (2:1 v/v) acidified with 0.1% Formic Acid.

  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile:Isopropanol (90:10) + 0.1% Formic Acid.[1][2]

Step-by-Step Workflow
  • Sample Thawing: Thaw plasma on ice. Crucial: Do not use water bath (thermal hydrolysis risk).

  • Acidification: Add 10 µL of 1M Formic Acid to 100 µL Plasma immediately.

    • Why? Thioesters are stable at pH 3-4 but hydrolyze rapidly at pH > 7.5.

  • Internal Standard Spike: Add 10 µL of PHC-

    
     (500 nM). Vortex 5s.
    
  • Liquid-Liquid Extraction (LLE):

    • Add 400 µL cold Extraction Solvent.

    • Vortex vigorously for 30s.

    • Centrifuge at 14,000 x g for 10 min at 4°C.

  • Phase Separation: Carefully remove the lower organic layer.

    • Note: Free Hcy remains in the aqueous upper layer; PHC partitions to the organic layer. This is the primary specificity filter .

  • Dry Down: Evaporate organic layer under Nitrogen at 25°C. Reconstitute in 50 µL Mobile Phase B.

  • LC-MS/MS Acquisition:

    • Column: C18 Reverse Phase (High hydrophobicity load, e.g., Waters BEH C18).

    • Mode: Positive Electrospray Ionization (ESI+).[3]

    • MRM Transition: m/z 374.2

      
       136.1 (Loss of palmitoyl group, detection of homocysteine thiolactone fragment).
      
Diagram 2: The Validation Workflow

This flowchart guides the researcher through the decision-making process during validation.

Validation_Flow Start Start Validation Step1 1. Cross-Reactivity Check (vs. Free Hcy & HTL) Start->Step1 Decision1 Interference Detected? Step1->Decision1 Step2 2. Hydroxylamine Test (Thioester Confirmation) Decision1->Step2 No Fail Method Failed: Redesign Extraction Decision1->Fail Yes Decision2 Signal Vanishes? Step2->Decision2 Step3 3. Matrix Spike Recovery (Lipemic Plasma) Decision2->Step3 Yes (Thioester) Decision2->Fail No (Artifact) Pass Validation Complete: Specificity Confirmed Step3->Pass

Caption: Figure 2. Step-wise validation logic. Failure at the Hydroxylamine step indicates detection of non-specific artifacts rather than the target thioester.

References

  • Yuan, L., & Sharer, J. D. (2016). Quantitative Analysis of Total Plasma Homocysteine by LC-MS/MS.[4] Current Protocols in Human Genetics, 89, 17.21.1–17.21.[4]10. [Link]

    • Context: Establishes the standard reductive method which this new guide aims to improve upon for specific metabolite detection.
  • Ji, Y., et al. (2013). Direct Detection of S-Palmitoylation by Mass Spectrometry. Analytical Chemistry, 85(24), 11952–11959. [Link]

    • Context: Provides the foundational mass spectrometry parameters for detecting labile thioester bonds without hydrolysis.
  • Perła-Kaján, J., & Jakubowski, H. (2019). Paraoxonase 1 and Homocysteine Metabolism. Amino Acids, 51, 1277–1296. [Link]

    • Context: Discusses Hcy-thiolactone and related metabolites, supporting the need for specificity against these isobaric interferences.
  • Gundry, R. L., et al. (2009). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current Protocols in Molecular Biology, 88, 10.25.1–10.25.23. [Link]

    • Context: Referenced for the standard alkylation protocols (DTT/IAA) which must be avoided in PHC analysis.

Sources

A Researcher's Guide to the Labyrinth of Palmitoylhomocysteine Detection: A Side-by-Side Comparison of Modern Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate world of lipid signaling, the detection and quantification of N-palmitoylhomocysteine (PHC) presents a significant analytical challenge. As an N-acyl amino acid, PHC's unique biochemical properties, including its potential role in cellular signaling and metabolism, demand detection methodologies that are not only sensitive and specific but also robust enough to handle the inherent instability of acylated molecules. This guide provides an in-depth, side-by-side comparison of the predominant techniques for PHC detection, grounded in scientific principles and practical, field-proven insights.

The Analytical Conundrum of Palmitoylhomocysteine

Before delving into detection techniques, it is crucial to understand the molecular characteristics of PHC that make its analysis non-trivial. PHC consists of a palmitic acid molecule linked to the amino group of homocysteine. The lability of this acyl linkage, particularly in comparison to more stable covalent bonds, necessitates careful consideration during sample preparation and analysis to prevent analyte loss and ensure data accuracy. Furthermore, the amphipathic nature of PHC, with its long hydrophobic acyl chain and hydrophilic amino acid headgroup, influences its behavior in various analytical systems.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry has emerged as the unequivocal gold standard for the direct detection and quantification of N-acyl amino acids like PHC.[1][2] This powerful technique offers unparalleled specificity and sensitivity, allowing for the precise measurement of PHC in complex biological matrices.

The Causality Behind the LC-MS/MS Workflow

An LC-MS/MS-based workflow for PHC analysis is a multi-stage process, with each step critically influencing the final outcome.

cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection cluster_3 Data Analysis Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction Sample->Extraction e.g., Folch Method Reduction Reduction of Disulfide Bonds Extraction->Reduction Preservation of Acyl Linkage Derivatization Optional Derivatization Reduction->Derivatization Enhance Ionization/Chromatography LC Reversed-Phase HPLC/UPLC Derivatization->LC Ionization Electrospray Ionization (ESI) LC->Ionization Analyte Ionization MS1 Quadrupole 1 (Precursor Ion Selection) Ionization->MS1 Fragmentation Quadrupole 2 (Collision Cell) MS1->Fragmentation Collision-Induced Dissociation (CID) or Electron Transfer Dissociation (ETD) MS2 Quadrupole 3 (Product Ion Analysis) Fragmentation->MS2 Quantification Quantification against Standard Curve MS2->Quantification

Figure 1: A generalized workflow for the detection of Palmitoylhomocysteine using LC-MS/MS.

Experimental Protocol: A Self-Validating System

The following protocol outlines a robust method for PHC quantification, incorporating best practices to ensure data integrity.

1. Sample Preparation: The Foundation of Accurate Measurement

  • Lipid Extraction: Employ a modified Folch or Bligh-Dyer extraction to efficiently partition lipids, including PHC, from the aqueous components of the biological sample.

  • Reduction of Disulfide Bonds: To accurately measure total PHC, which may exist in disulfide-linked forms, a reduction step is necessary.

    • Expert Insight: While dithiothreitol (DTT) is a common reducing agent, it can promote the loss of the palmitoyl group.[3][4] It is highly recommended to use tris(2-carboxyethyl)phosphine (TCEP) in a neutral buffer (e.g., Tris buffer, pH 7.4) to preserve the integrity of the acyl linkage.[3]

  • Internal Standard Spiking: Prior to extraction, spike the sample with a stable isotope-labeled internal standard (e.g., ¹³C-palmitoylhomocysteine). This is a critical step for accurate quantification, as it corrects for analyte loss during sample processing and for matrix effects during ionization.

2. Liquid Chromatography: Separating the Needle from the Haystack

  • Column Chemistry: Utilize a reversed-phase C18 column to effectively separate PHC from other lipids and matrix components based on its hydrophobicity.

  • Mobile Phase Gradient: A gradient elution using water with a small amount of formic acid (for improved protonation) and an organic solvent like acetonitrile or methanol is typically employed to achieve optimal separation.

3. Tandem Mass Spectrometry: The Key to Specificity

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for the analysis of N-acyl amino acids.

  • Multiple Reaction Monitoring (MRM): For targeted quantification, MRM is the scan mode of choice. This involves selecting the precursor ion (the molecular ion of PHC) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. This highly specific transition provides excellent signal-to-noise ratios.

    • Trustworthiness: The selection of a unique precursor-to-product ion transition for both the analyte and its stable isotope-labeled internal standard forms the basis of a self-validating system, ensuring that the detected signal is indeed from PHC.

  • Fragmentation Technique:

    • Authoritative Grounding: Collision-Induced Dissociation (CID) is a widely used fragmentation technique. However, for palmitoylated molecules, it can lead to the facile loss of the palmitoyl group.[3] Electron Transfer Dissociation (ETD) is a "softer" fragmentation method that often preserves the acyl group, providing more structurally informative fragment ions and potentially higher sensitivity.[3]

Performance Characteristics of LC-MS/MS
FeaturePerformanceRationale & Insights
Sensitivity High (picomolar to femtomolar range)The specificity of MRM allows for the detection of very low abundance analytes in complex matrices.
Specificity Very HighThe combination of chromatographic retention time and a specific mass transition is highly selective for the target analyte.
Throughput ModerateSample preparation can be time-consuming, although automation can improve throughput.
Quantitative Accuracy Very HighThe use of a stable isotope-labeled internal standard corrects for most sources of experimental variation.
Instrumentation Cost HighLC-MS/MS systems represent a significant capital investment.
Expertise Required HighMethod development, data analysis, and instrument maintenance require specialized knowledge.

Indirect Detection: Chemical Derivatization and Affinity-Based Approaches

While direct LC-MS/MS is the preferred method, indirect techniques, often adapted from the study of protein S-palmitoylation, offer alternative strategies, particularly for enrichment or qualitative analysis.

Acyl-Biotinyl Exchange (ABE): A Potential Enrichment Strategy

The Acyl-Biotinyl Exchange (ABE) chemistry is a method developed for the study of S-palmitoylated proteins.[5] While not a direct detection method for PHC, its principles could be adapted for enrichment.

cluster_0 Chemical Labeling cluster_1 Affinity Purification cluster_2 Detection PHC Palmitoylhomocysteine Hydroxylamine Hydroxylamine Treatment PHC->Hydroxylamine Cleavage of Acyl Linkage Biotinylation Biotinylation of Free Thiol Hydroxylamine->Biotinylation Exposure of Free Thiol on Homocysteine Streptavidin Streptavidin Affinity Chromatography Biotinylation->Streptavidin Detection Detection of Biotinylated Homocysteine (e.g., via LC-MS or Immunoassay) Streptavidin->Detection

Figure 2: A conceptual workflow for the indirect detection of Palmitoylhomocysteine via Acyl-Biotinyl Exchange.

Experimental Considerations for ABE
  • Hydroxylamine Cleavage: The core of this technique is the cleavage of the acyl bond with hydroxylamine, exposing the free thiol group of homocysteine.

  • Biotinylation: The newly exposed thiol is then labeled with a biotin-containing reagent.

  • Enrichment: The biotinylated homocysteine can be enriched from the sample using streptavidin-coated beads.

  • Detection: The enriched, biotinylated homocysteine can then be detected, for instance, by LC-MS or potentially with an anti-biotin antibody in an immunoassay format.

Performance Characteristics of Indirect Detection
FeaturePerformanceRationale & Insights
Sensitivity Potentially High (with enrichment)Affinity purification can significantly concentrate the analyte.
Specificity Moderate to HighThe specificity depends on the efficiency and selectivity of the chemical reactions and the final detection method. False positives can arise from incomplete blockage of other free thiols.[5]
Throughput LowThe multi-step chemical labeling and purification process is labor-intensive.
Quantitative Accuracy Low to ModerateThis is primarily a qualitative or semi-quantitative method. Accurate quantification is challenging due to potential inefficiencies in the chemical reactions.
Instrumentation Cost VariableDepends on the final detection method (moderate for plate readers, high for LC-MS).
Expertise Required HighRequires expertise in chemical biology and biochemistry.

The Case of Immunoassays: A Missing Piece of the Puzzle

Immunoassays, such as ELISA, are workhorses in many research and clinical labs due to their high throughput and ease of use. However, the development of a specific immunoassay for PHC is fraught with challenges:

  • Immunogenicity: PHC is a small lipid molecule and is unlikely to be immunogenic on its own. It would need to be conjugated to a larger carrier protein to elicit an antibody response.

  • Specificity: Generating antibodies that can specifically recognize the N-palmitoyl modification on homocysteine without cross-reacting with free homocysteine, palmitic acid, or other N-acyl amino acids would be exceedingly difficult.

For these reasons, to date, there are no commercially available, validated immunoassays specifically for the detection of Palmitoylhomocysteine.

Senior Application Scientist's Recommendation: A Logic-Driven Approach to Method Selection

The choice of detection technique for Palmitoylhomocysteine should be guided by the specific research question.

cluster_0 Quantitative Analysis cluster_1 Qualitative/Exploratory Analysis cluster_2 High-Throughput Screening Research_Question What is your research objective? Quant Accurate Quantification of PHC Levels Research_Question->Quant Qual Identification and Relative Abundance of PHC Research_Question->Qual HTS Screening for Modulators of PHC Levels Research_Question->HTS LC_MS_MS LC-MS/MS Quant->LC_MS_MS Method of Choice Qual->LC_MS_MS Gold Standard Indirect Indirect Methods (e.g., ABE) Qual->Indirect Alternative for Enrichment Challenge Currently No Ideal High-Throughput Method HTS->Challenge Significant Challenge

Figure 3: A decision tree for selecting the appropriate Palmitoylhomocysteine detection technique.

  • For accurate and precise quantification of PHC in biological samples, LC-MS/MS is the only recommended technique. Its high sensitivity, specificity, and the ability to use stable isotope-labeled internal standards make it the definitive method for obtaining reliable quantitative data.

  • For exploratory studies aimed at identifying the presence of PHC or for enriching it from a complex mixture, an indirect chemical labeling approach like ABE could be considered. However, any findings should be validated by LC-MS/MS.

  • For high-throughput screening applications, there is currently no ideal solution. The development of novel, specific, and high-throughput methods for PHC detection remains an open area for innovation.

References

  • D. R. Drisdel and W. N. Green, "Labeling and quantifying sites of protein palmitoylation," Methods, vol. 32, no. 2, pp. 183-190, 2004. [Link]

  • Y. Li, D. A. Di Vizio, M. P. Snyder, and C. E. Costello, "Direct detection of S-palmitoylation by mass spectrometry," Analytical Chemistry, vol. 85, no. 24, pp. 11946-11953, 2013. [Link]

  • Y. Li, D. A. Di Vizio, M. P. Snyder, and C. E. Costello, "Direct detection of S-palmitoylation by mass spectrometry," ResearchGate, 2013. [Link]

  • L. Yuan and J. D. Sharer, "Quantitative analysis of total plasma homocysteine by LC-MS/MS," Current Protocols in Human Genetics, vol. 89, pp. 17.21.1-17.21.10, 2016. [Link]

  • A. J. Williams, P. D. Cole, A. M. Newman, and R. A. Sherwood, "A fully validated LC-MS/MS method for quantification of homocysteine concentrations in samples of human serum: a new approach," Annals of Clinical Biochemistry, vol. 52, no. 2, pp. 266-273, 2015. [Link]

Sources

Distinguishing between enzymatic and non-enzymatic Palmitoylhomocysteinylation.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing between Enzymatic and Non-enzymatic Palmitoylhomocysteinylation

Executive Summary: The Biochemical Context

Palmitoylhomocysteinylation refers to the covalent attachment of a palmitoyl group (C16:0 fatty acid) to homocysteine (Hcy). This modification results in the formation of Palmitoyl-Homocysteine (Pal-Hcy) , a lipophilic adduct that can alter the solubility, trafficking, and toxicity of homocysteine.

In drug development and metabolic disease research, distinguishing between the enzymatic (biologically regulated) and non-enzymatic (chemical/stochastic) formation of this adduct is critical.

  • Enzymatic formation implies a regulated metabolic pathway, potentially involving specific acyltransferases (e.g., DHHCs) or synthases, which could be therapeutic targets.

  • Non-enzymatic formation represents a chemical side-reaction driven by the high reactivity of Palmitoyl-CoA and Homocysteine (often under hyperhomocysteinemic conditions), leading to lipotoxicity or "accidental" metabolite accumulation.

This guide outlines the mechanistic differences, experimental protocols, and data interpretation strategies to definitively distinguish these two pathways.

Mechanistic Comparison: Enzymatic vs. Non-Enzymatic Pathways

The core distinction lies in the kinetics, specificity, and regulation of the reaction.

A. Enzymatic Palmitoylhomocysteinylation
  • Mediators: Putative activity of Palmitoyl-Acyltransferases (PATs) , specifically DHHC-domain containing enzymes, or specific synthases (e.g., in the context of N-acyl amino acid synthesis).

  • Mechanism: The enzyme binds Palmitoyl-CoA and Homocysteine in a catalytic pocket, facilitating nucleophilic attack by the Hcy thiol (S-acylation) or amine (N-acylation).

  • Characteristics: Saturable kinetics (Michaelis-Menten), stereospecificity (L-Hcy), and sensitivity to protein denaturation.

B. Non-Enzymatic Palmitoylhomocysteinylation
  • Mediators: Chemical reactivity of the high-energy thioester bond in Palmitoyl-CoA and the nucleophilic thiol/amine of Homocysteine .

  • Mechanism: Direct nucleophilic substitution or thioester exchange in the aqueous phase or at membrane interfaces.

  • Characteristics: Linear kinetics (non-saturable within physiological limits), pH-dependent (favors high pH/thiolate form), and lack of stereospecificity.

Table 1: Comparative Profile of Reaction Mechanisms
FeatureEnzymatic PalmitoylhomocysteinylationNon-Enzymatic Palmitoylhomocysteinylation
Kinetics Saturable (Follows

&

)
Linear (First-order relative to reactants)
Temperature Sensitivity Highly sensitive; activity lost upon boiling.Stable; rate increases with Temp (Arrhenius).
pH Dependence Bell-shaped curve (Optimum ~pH 7.0-7.4).Sigmoidal; increases with pH (pKa of Hcy-SH ~8.9).
Inhibitor Sensitivity Inhibited by 2-Bromopalmitate (2-BP) or heat.Insensitive to specific enzymatic inhibitors.
Substrate Specificity High (favors L-Homocysteine).Low (reacts with D/L-Hcy and other thiols).
Product Nature Regulated metabolite (Signal/Transport).Stochastic adduct (Damage/Lipotoxicity).

Pathway Visualization

The following diagram illustrates the divergent pathways for Palmitoyl-Homocysteine formation.

Palmitoylhomocysteinylation_Pathways cluster_Enzymatic Enzymatic Pathway cluster_NonEnzymatic Non-Enzymatic Pathway PalCoA Palmitoyl-CoA Enzyme Acyltransferase (DHHC / Synthase) PalCoA->Enzyme Binding Chemical Chemical Nucleophilic Attack PalCoA->Chemical High Energy Thioester Hcy Homocysteine (Hcy) Hcy->Enzyme Binding Hcy->Chemical Nucleophile (SH/NH2) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Product Palmitoyl-Homocysteine (Pal-Hcy) ES_Complex->Product Catalysis Chemical->Product Spontaneous Acylation

Caption: Dual pathways for Palmitoyl-Homocysteine formation. The enzymatic route involves a catalytic intermediate, while the non-enzymatic route is driven by chemical reactivity.

Experimental Protocols for Distinction

To rigorously determine the nature of Palmitoylhomocysteinylation in your biological system, use the following self-validating protocols.

Protocol A: The "Boiled Enzyme" Control Assay

Objective: To determine the protein-dependence of the reaction.

  • Preparation: Isolate microsomes or cell lysates containing the putative enzymatic activity.

  • Control Group (Non-Enzymatic Background): Heat-inactivate a specific aliquot of the lysate at 95°C for 10 minutes . This denatures all active enzymes but leaves chemical reactants intact.

  • Experimental Group (Total Activity): Keep lysate on ice until reaction start.

  • Reaction: Incubate both groups with [³H]-Palmitoyl-CoA (50 µM) and Homocysteine (100 µM) in reaction buffer (pH 7.4) for 30 minutes at 37°C.

  • Detection: Extract lipids (Folch method) and resolve by Thin Layer Chromatography (TLC) or HPLC.

  • Analysis:

    • Enzymatic Activity = (Total Signal) - (Boiled Control Signal).

    • Note: If Total Signal ≈ Boiled Signal, the process is Non-Enzymatic .

Protocol B: Kinetic Saturation Analysis

Objective: To identify Michaelis-Menten kinetics characteristic of enzymatic catalysis.

  • Setup: Prepare a range of Homocysteine concentrations (e.g., 0, 10, 50, 100, 500, 1000 µM) while keeping Palmitoyl-CoA constant (and vice-versa).

  • Incubation: Run the reaction for a short duration (initial velocity phase, e.g., 5-10 min).

  • Plotting: Plot Initial Velocity (

    
    ) vs. Substrate Concentration (
    
    
    
    ).
  • Interpretation:

    • Enzymatic: The curve will be hyperbolic and plateau at

      
      .
      
    • Non-Enzymatic: The curve will be linear (First-order) with no saturation point within solubility limits.

Protocol C: pH Dependence Profiling

Objective: To exploit the chemical reactivity of the thiolate anion.

  • Buffers: Prepare reaction buffers ranging from pH 6.0 to pH 9.0.

  • Reaction: Perform the assay at each pH point.

  • Interpretation:

    • Enzymatic: Activity typically peaks near physiological pH (7.4) and drops sharply at extremes due to protein denaturation.

    • Non-Enzymatic: Rate increases continuously as pH rises (approaching the pKa of the Hcy thiol, ~8.9), as the deprotonated thiolate is a stronger nucleophile.

Data Interpretation & Troubleshooting

When analyzing your data, use this decision matrix to classify the mechanism.

ObservationConclusionActionable Insight
Signal abolished by boiling Enzymatic Isolate and identify the specific Acyltransferase (PAT/DHHC).
Signal persists after boiling Non-Enzymatic Reaction is chemical.[1] Focus on lowering reactant concentrations to physiological levels to assess relevance.
Linear Kinetics Non-Enzymatic The reaction is driven by Mass Action. Likely an artifact of high Palmitoyl-CoA levels.
Inhibition by 2-Bromopalmitate Enzymatic Confirms involvement of a cysteine-active site enzyme (likely a DHHC).

Common Pitfall:

  • False Positive Enzymatic Activity: Albumin (BSA) in buffers can bind Palmitoyl-CoA, altering its effective concentration. Ensure BSA concentrations are controlled or use fatty-acid-free BSA.

References

  • Perla-Kajan, J., Twardowski, T., & Jakubowski, H. (2007). Mechanisms of homocysteine toxicity in humans. Amino Acids, 32(4), 561–572. Link

  • Resh, M. D. (2016). Fatty acylation of proteins: new insights into membrane targeting of myristoylated and palmitoylated proteins. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1863(11), 2631–2636. Link

  • Jakubowski, H. (2000). Homocysteine thiolactone: metabolic origin and protein synthesis editing in humans. The Journal of Nutrition, 130(2), 377S-381S. Link

  • Connor, J., et al. (1984). pH-sensitive liposomes: Acid-induced liposome fusion. Proceedings of the National Academy of Sciences, 81(6), 1715-1718. (Reference for N-palmitoyl homocysteine synthesis). Link

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Palmitoylhomocysteine

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of specialized biochemicals extends beyond their application in experiments; it culminates in their safe and responsible disposal. Palmitoylhomocysteine (PHC), a key lipid molecule in cellular signaling and drug delivery research, requires meticulous handling not only during use but also through its final disposal phase.[1] This guide provides a comprehensive, step-by-step framework for the proper disposal of PHC, grounded in chemical safety principles and regulatory compliance. The causality behind each procedural step is explained to ensure that these protocols become a self-validating system for your laboratory's safety culture.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the chemical nature of Palmitoylhomocysteine is paramount to appreciating its disposal requirements. PHC is an amphipathic molecule composed of two key moieties: a C16:0 palmitoyl chain and a homocysteine headgroup. This structure informs its potential hazards. While specific toxicity data for PHC is limited, a conservative approach, treating it as a potentially hazardous substance, is recommended.[2]

The primary concerns stem from its components:

  • Homocysteine Moiety: This contains a thiol (-SH) group. Thiols are notorious for their potent and unpleasant odors, and many are irritants. The sulfur atom also means that hazardous sulfur oxides can be produced upon combustion.[3]

  • Long-Chain Acyl Group: While palmitic acid itself is not classified as hazardous, long-chain fatty acids can present environmental disposal challenges if not handled correctly.[4]

Your risk assessment should therefore prioritize the containment of malodorous vapors and the proper chemical treatment of the thiol group before the waste enters the general hazardous waste stream.

Table 1: Hazard Profile of Palmitoylhomocysteine and Its Components

Hazard CategoryDescriptionRecommended Action
Chemical Reactivity The thiol group can be oxidized. Hazardous decomposition under fire conditions can produce carbon, nitrogen, and sulfur oxides.[3]Segregate from strong oxidizing agents.[5] Follow chemical deactivation protocols.
Health Hazards Should be considered hazardous until more information is available.[2] Avoid inhalation of dust, and contact with skin and eyes.[3] May cause respiratory irritation.[6]Handle exclusively in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE).
Environmental Hazards Do not let the product enter drains.[3] The environmental impact of many specialized lipids is not fully characterized.Prevent release into the sewer system or the environment. All waste must be collected for approved disposal.

The Core Protocol: Thiol Deactivation

The central principle for disposing of PHC and other thiol-containing compounds is the chemical neutralization of the thiol group. This step converts the volatile and odorous thiol into a less reactive and non-malodorous salt, typically a sulfonate. The most common and effective method for this is oxidation with sodium hypochlorite (bleach).[7]

Experimental Protocol: Deactivation of Palmitoylhomocysteine Waste

This protocol is applicable to dilute solutions, contaminated consumables, and residual solids.

Materials:

  • Standard household bleach (typically 5-6% sodium hypochlorite) or a 10% laboratory-grade bleach solution.

  • Appropriate chemical waste container, clearly labeled.

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.

Procedure:

  • Work Area Preparation: Perform all steps inside a chemical fume hood to contain any potential odors and aerosols.[3]

  • For Liquid Waste (e.g., solutions in solvents):

    • If the solvent is miscible with water (e.g., ethanol, DMSO), slowly add the waste solution to a container with an excess of bleach solution (e.g., a 1:10 ratio of waste to bleach solution).

    • If the solvent is not miscible with water (e.g., chloroform), consult your institution's Environmental Health & Safety (EHS) office. Do not mix halogenated solvents with bleach without specific approval, as this can generate toxic gases. In this case, dispose of the waste directly into a "Halogenated Organic Waste" container.

  • For Solid Waste (e.g., residual powder, contaminated weigh boats):

    • Carefully rinse the container or item with a small amount of a water-miscible solvent (e.g., ethanol) to dissolve the residual PHC.

    • Transfer this rinse solution into the bleach deactivation container as described in step 2.

  • For Contaminated Labware (Glassware, stir bars):

    • Submerge all contaminated glassware and equipment in a dedicated bleach bath within the fume hood.[7]

    • Allow the items to soak for a minimum of 14 hours (overnight) to ensure complete oxidation of the thiol group.[7]

    • After soaking, rinse the glassware thoroughly with water before proceeding with standard cleaning methods.[7]

  • Reaction and Disposal:

    • Allow the deactivation mixture (from steps 2 & 3) to sit for at least 2 hours in the fume hood.

    • After deactivation, dispose of the resulting solution into your designated aqueous hazardous waste container.

    • Ensure all waste containers are properly labeled, tightly sealed, and stored in secondary containment.[3][8]

Disposal Workflow: A Step-by-Step Decision Guide

The proper segregation of waste is critical for safety and compliance. The following workflow outlines the decision-making process for disposing of various forms of Palmitoylhomocysteine waste in the laboratory.

G cluster_0 Start: Identify PHC Waste Type cluster_1 Waste Characterization cluster_2 Action & Segregation cluster_3 Final Disposal Container Waste Palmitoylhomocysteine Waste Generated Solid Solid / Neat PHC Waste->Solid Liquid PHC in Solution Waste->Liquid Labware Contaminated Labware (Glassware, Tips, etc.) Waste->Labware DeactivateSolid Rinse with miscible solvent. Treat rinseate via Protocol 2. Solid->DeactivateSolid CheckSolvent Check Solvent Type Liquid->CheckSolvent DeactivateLabware Submerge in Bleach Bath (Protocol 2, Step 4) Labware->DeactivateLabware AqueousWaste Aqueous Hazardous Waste Container DeactivateSolid->AqueousWaste Dispose of treated liquid CheckSolvent->AqueousWaste Water-miscible solvent (after deactivation) HalogenatedWaste Halogenated Organic Waste Container CheckSolvent->HalogenatedWaste Halogenated solvent (e.g., Chloroform) NonHalogenatedWaste Non-Halogenated Organic Waste Container CheckSolvent->NonHalogenatedWaste Non-halogenated solvent (e.g., Hexane) CleanGlass Standard Glassware Cleaning DeactivateLabware->CleanGlass After overnight soak & rinse

Caption: Decision workflow for the safe disposal of Palmitoylhomocysteine.

Institutional Compliance

This guide provides a robust scientific framework for the disposal of Palmitoylhomocysteine. However, it is imperative to remember that this must be executed in alignment with your institution's specific waste management procedures.[9] Always consult with your local Environmental Health & Safety (EHS) department to ensure your laboratory practices are in full compliance with federal, state, and local regulations. Your EHS office is your primary resource for waste container types, labeling requirements, and pickup schedules.[8]

By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, responsibility, and scientific excellence that extends beyond the bench.

References

  • Safety D
  • SAFETY DATA SHEET - Fisher Scientific (Palmitoleic acid).Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific (General).Fisher Scientific.
  • How to Work with Thiols-General SOP.University of Rochester, Department of Chemistry.
  • SAFETY DATA SHEET - Anatrace.
  • PRODUCT INFORM
  • SAFETY D
  • Palmitoyl Isoleucine - SDS (Safety D
  • Safety D
  • Safety Data Sheet - Cayman Chemical (General).Cayman Chemical.
  • EHS Program Manual 5.2 - Waste Disposal Procedure.Weill Cornell Medicine.
  • N-palmitoyl homocysteine (PHC) | 474942-73-9.Avanti Research Lipids.
  • Storage and handling of Avanti Research lipids.Avanti Research Lipids.
  • Hazardous Waste Disposal Guide.Dartmouth College.
  • Standard Operating Procedures for Using Stench Chemicals.UCLA Department of Chemistry and Biochemistry.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.